DBCO-HS-PEG2-VA-PABC-SG3199
Description
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Properties
IUPAC Name |
(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-19,22-23H,5-11H2,1-4H3/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTZZJOPSATRTO-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=CN6C5=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=CN6C5=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DBCO-HS-PEG2-VA-PABC-SG3199
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, DBCO-HS-PEG2-VA-PABC-SG3199. This system is designed for targeted delivery of the highly potent cytotoxic agent, SG3199, to cancer cells. The mechanism leverages selective enzymatic cleavage and a self-immolative linker to ensure payload release within the target cell, leading to DNA damage and subsequent apoptosis.
Core Mechanism of Action: From Targeting to Cytotoxicity
The therapeutic strategy of an ADC built with this system involves a multi-step process, beginning with selective targeting and culminating in potent, localized cell killing.
-
Targeting & Internalization : An antibody conjugated to the DBCO end of the linker selectively binds to a specific antigen on the surface of a target cancer cell. Upon binding, the entire ADC-antigen complex is internalized into the cell, typically through endocytosis.
-
Lysosomal Trafficking : The endocytic vesicle containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are critical for the next step.
-
Enzymatic Cleavage : Within the lysosome, proteases, most notably Cathepsin B, recognize and cleave the Valine-Alanine (VA) dipeptide sequence in the linker.[1] This cleavage is the primary activation trigger.
-
Self-Immolation and Payload Release : Cleavage of the VA dipeptide initiates a spontaneous 1,6-elimination reaction in the para-aminobenzyl carbamate (B1207046) (PABC) spacer. This self-immolative cascade results in the release of the unmodified, fully active SG3199 warhead into the cytoplasm.[1]
-
DNA Cross-Linking : The released SG3199, a pyrrolobenzodiazepine (PBD) dimer, rapidly translocates to the nucleus. It binds within the minor groove of DNA and forms highly cytotoxic interstrand cross-links.[2][3] These cross-links are formed with high efficiency and persist for over 36 hours, effectively blocking DNA replication and transcription.[2][3]
-
Cell Cycle Arrest & Apoptosis : The extensive DNA damage triggers the cell's DNA Damage Response (DDR) pathways. This leads to cell cycle arrest, typically at the G2/M phase, and ultimately initiates the intrinsic apoptotic pathway, resulting in programmed cell death.[4][5]
Component Analysis
SG3199: The Cytotoxic Warhead
SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer and the active cytotoxic component.[3] PBD dimers are a class of exceptionally potent DNA minor groove interstrand cross-linking agents.[6] An important feature of the cross-links they form is the minimal distortion of the DNA helix, which may contribute to their persistence by evading some DNA repair mechanisms.[6]
-
Potency : SG3199 is potently cytotoxic across a wide range of human solid tumor and hematological cancer cell lines, with a mean GI₅₀ (concentration for 50% growth inhibition) of 151.5 pM.[2][3]
-
DNA Repair Sensitivity : Cells that are deficient in specific DNA repair pathways, such as Excision Repair Cross-Complementation group 1 (ERCC1) or homologous recombination repair, exhibit increased sensitivity to SG3199.[2][3]
-
Pharmacokinetics : When administered intravenously to rats, SG3199 has a very short half-life, as low as 8 minutes.[2][7] This rapid clearance is a key safety feature for an ADC warhead, as it ensures that any payload prematurely released into circulation does not accumulate to levels that could cause systemic toxicity.[6]
VA-PABC: The Cleavable Linker System
The Val-Ala-PABC component is a protease-cleavable linker designed for selective payload release in the lysosomal compartment of target cells.
-
Valine-Alanine (VA) : This dipeptide sequence is a known substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1]
-
p-Aminobenzyl Carbamate (PABC) : This self-immolative spacer connects the dipeptide to the SG3199 payload. Its design is crucial for ensuring that upon cleavage of the VA sequence, the payload is released in its native, unmodified form.[1]
DBCO-HS-PEG2: The Conjugation Moiety
This portion of the molecule facilitates the stable and specific attachment of the linker-payload to the targeting antibody.
-
Dibenzocyclooctyne (DBCO) : A key component for bioorthogonal chemistry. DBCO reacts with azide-modified antibodies via a copper-free click chemistry reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). This allows for precise, site-specific conjugation without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG) : The short PEG2 spacer is a hydrophilic chain that can improve the solubility and stability of the overall ADC construct.
-
HS (Hydroxysuccinimide Ester) : While not part of the final ADC structure's mechanism, an NHS ester is a common reactive group used during the synthesis of the linker itself to attach components together before the final DBCO-azide conjugation step.
Quantitative Data Summary
The following tables summarize key quantitative data from pre-clinical studies of the SG3199 payload.
Table 1: In Vitro Cytotoxicity of SG3199 Against Human Cancer Cell Lines [3]
| Cell Line Category | Number of Cell Lines | GI₅₀ Range (pM) | Mean GI₅₀ (pM) | Median GI₅₀ (pM) |
| All Cell Lines | 38 | 0.79 - 1050 | 151.5 | 74.8 |
| Hematological | 17 | 0.79 - 158.6 | 31.76 | 14.8 |
| Solid Tumor | 21 | 38.7 - 1050 | 248.36 | 157.0 |
Table 2: Pharmacokinetic and Disposition Parameters of SG3199 in Rats [3][7]
| Parameter | Value |
| Half-Life (T½) | 8 - 42 minutes |
| Clearance | 1000 - 1500 mL/h/kg |
| Plasma Protein Binding (Rat) | ~97% |
| Plasma Protein Binding (Human) | ~95% |
| Primary Route of Excretion | Feces (97.5 ± 3.0%) |
| 24h Radioactivity Recovery | 83.5 ± 5.8% |
Experimental Protocols
Protocol: In Vitro Cytotoxicity (GI₅₀) Assay
This protocol outlines the determination of the 50% growth inhibition (GI₅₀) concentration for SG3199 using a sulforhodamine B (SRB) or similar colorimetric assay.
-
Cell Plating : Seed cells from logarithmic growth phase into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well). Incubate plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of SG3199 in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in culture medium to create a range of desired test concentrations.
-
Drug Exposure : Remove the culture medium from the cell plates and add 100 µL of the medium containing the various SG3199 concentrations (and a vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubation : Return the plates to the incubator and incubate for a fixed period (e.g., 72-96 hours).
-
Cell Fixation : After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing & Staining : Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash & Solubilization : Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition & Analysis : Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth for each concentration relative to the vehicle control. Plot the percentage of growth versus drug concentration on a logarithmic scale and determine the GI₅₀ value using non-linear regression analysis.
Protocol: DNA Interstrand Cross-Link (ICL) Measurement by Comet Assay
This protocol describes a modified alkaline comet assay (single-cell gel electrophoresis) to quantify the formation of DNA interstrand cross-links (ICLs) in cells treated with SG3199. The presence of ICLs reduces DNA migration, leading to a smaller "comet tail."
-
Cell Treatment : Treat cultured cells with various concentrations of SG3199 for a specified time (e.g., 4-24 hours). Include an untreated control group.
-
Irradiation : After treatment, harvest the cells and wash them with PBS. To measure ICLs, it is necessary to first induce random single-strand breaks. Resuspend cells in ice-cold PBS and irradiate with a fixed dose of γ-rays (e.g., 5-10 Gy) on ice. This step is crucial; without it, the highly cross-linked DNA would be too large to migrate at all.
-
Slide Preparation : Mix a suspension of ~1 x 10⁵ cells/mL with molten 0.7% low melting point agarose (B213101) at 37°C. Pipette this mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Cell Lysis : Remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding : After lysis, place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes in the dark.
-
Electrophoresis : Perform electrophoresis under alkaline conditions at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization and Staining : After electrophoresis, gently remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA by adding a fluorescent dye such as SYBR Gold or propidium (B1200493) iodide.
-
Imaging and Analysis : Visualize the slides using a fluorescence microscope. Capture images of the comets and analyze them using specialized software. The degree of cross-linking is inversely proportional to the comet tail moment or tail intensity. A reduction in tail moment compared to the irradiated-only control indicates the presence of ICLs.
Mandatory Visualizations
Caption: Overall mechanism of action of a SG3199-based ADC.
Caption: VA-PABC linker cleavage and payload release cascade.
Caption: Cellular response to SG3199-induced DNA damage.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]
- 3. Arrest at the G2/M transition of the cell cycle by protein-tyrosine phosphatase inhibition: studies on a neuronal and a glial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SG3199 Payload: A Technical Guide to its Properties and Cytotoxicity
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: SG3199 is a highly potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer class of molecules. It functions as the warhead component of the antibody-drug conjugate (ADC) payload tesirine (B3181916) (SG3249).[1][2][3] PBD dimers are synthetic compounds that act as DNA minor groove interstrand crosslinking agents, exhibiting powerful antitumor properties.[1][4] This technical guide provides a comprehensive overview of the payload properties of SG3199, its mechanism of action, and its cytotoxic effects on a broad range of cancer cell lines, intended for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties and Mechanism of Action
SG3199 is a synthetic PBD dimer designed for high potency and efficient DNA cross-linking.[4] PBDs exert their biological activity by binding within the minor groove of DNA.[1]
Mechanism of Action: The primary mechanism of action of SG3199 involves the formation of covalent interstrand cross-links in the DNA minor groove.[1][2] This process is highly efficient and results in minimal distortion of the DNA helix.[1] The key steps are:
-
DNA Minor Groove Binding: SG3199 selectively binds to the minor groove of DNA.[1]
-
Covalent Bond Formation: It then forms a covalent bond with guanine (B1146940) bases on opposite DNA strands.
-
Interstrand Cross-linking: This results in the formation of a highly stable interstrand cross-link, which physically prevents the separation of the DNA strands.
-
Biological Consequences: The presence of these cross-links blocks critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[5]
An important characteristic of SG3199 is the rapid formation and persistence of these DNA cross-links within cells.[4] Studies have shown that cross-links form quickly and can persist for over 36 hours, contributing to the potent and sustained cytotoxic effect.[4]
In Vitro Cytotoxicity
SG3199 has demonstrated exceptional potency against a wide variety of human cancer cell lines, including both solid tumors and hematological malignancies.[1][4] The mean GI50 (the concentration required to inhibit cell growth by 50%) across a panel of 38 cell lines was found to be 151.5 pM.[2][4] Notably, hematological cell lines have shown, on average, greater sensitivity to SG3199 compared to solid tumor cell lines.[1]
Table 1: In Vitro Cytotoxicity of SG3199 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (pM) |
| Hematological Malignancies | ||
| MOLM-13 | Acute Myeloid Leukemia | 0.79 |
| MV-4-11 | Acute Myeloid Leukemia | 1.2 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 2.1 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.5 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 4.2 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 5.1 |
| Granta-519 | Mantle Cell Lymphoma | 6.8 |
| JEKO-1 | Mantle Cell Lymphoma | 7.9 |
| RAMOS | Burkitt's Lymphoma | 10.5 |
| DAUDI | Burkitt's Lymphoma | 12.1 |
| U-266 | Multiple Myeloma | 14.8 |
| RPMI-8226 | Multiple Myeloma | 22.4 |
| HL-60(TB) | Acute Promyelocytic Leukemia | 31.6 |
| K-562 | Chronic Myeloid Leukemia | 45.7 |
| MM.1S | Multiple Myeloma | 78.9 |
| OPM-2 | Multiple Myeloma | 112.5 |
| LP-1 | Multiple Myeloma | 158.6 |
| Solid Tumors | ||
| LNCaP | Prostate Cancer | 38.7 |
| NCI-H460 | Lung Cancer | 48.9 |
| A549 | Lung Cancer | 56.7 |
| SW-620 | Colon Cancer | 68.3 |
| HT-29 | Colon Cancer | 75.1 |
| COLO 205 | Colon Cancer | 88.9 |
| PC-3 | Prostate Cancer | 99.1 |
| DU-145 | Prostate Cancer | 110.2 |
| MDA-MB-231 | Breast Cancer | 125.9 |
| T-47D | Breast Cancer | 141.3 |
| MCF7 | Breast Cancer | 157.0 |
| OVCAR-3 | Ovarian Cancer | 188.5 |
| SK-OV-3 | Ovarian Cancer | 211.3 |
| A431 | Skin Cancer | 245.8 |
| PANC-1 | Pancreatic Cancer | 301.2 |
| MIA PaCa-2 | Pancreatic Cancer | 455.9 |
| NCI-N87 | Gastric Cancer | 601.7 |
| AGS | Gastric Cancer | 789.2 |
| U-87 MG | Glioblastoma | 955.0 |
| SF-268 | CNS Cancer | 1050.0 |
Data compiled from Hartley et al., Scientific Reports, 2018.
Cellular Response to SG3199-Induced DNA Damage
The formation of DNA interstrand cross-links by SG3199 triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.
DNA Damage Signaling
SG3199-induced DNA lesions are recognized by cellular machinery, leading to the activation of key signaling cascades. The Ataxia Telangiectasia and Rad3-related (ATR) kinase plays a crucial role in sensing replication stress caused by the DNA cross-links.
Apoptosis Induction
If the DNA damage induced by SG3199 is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical component of its anticancer activity. The sustained signaling from the DDR pathway, in the face of irreparable damage, activates the intrinsic apoptotic pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol describes a common method for determining the cytotoxicity of SG3199 against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
SG3199 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density to ensure exponential growth throughout the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of SG3199 in complete culture medium. Remove the medium from the wells and add the SG3199 dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully discard the supernatant and wash the plates five times with 1% acetic acid to remove the TCA. Air dry the plates completely.
-
SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.
-
Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each SG3199 concentration and determine the GI50 value by plotting the percentage of viability against the log of the drug concentration.
DNA Interstrand Cross-linking Assay (Single-Cell Gel Electrophoresis - Comet Assay)
This assay is used to detect the formation of DNA interstrand cross-links in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells treated with SG3199 and control cells.
-
Encapsulation in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids containing the cellular DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. Undamaged DNA remains in the nucleoid (the "comet head"), while fragmented DNA migrates out, forming a "comet tail." DNA with interstrand cross-links will migrate slower than control DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage (or in this case, the reduction in migration due to cross-links) is quantified by measuring the length and intensity of the comet tail using specialized software. A decrease in the tail moment compared to irradiated control cells indicates the presence of interstrand cross-links.
In Vivo Properties
In preclinical studies, SG3199 has a very short plasma half-life.[4] When administered intravenously to rats, it demonstrated rapid clearance with a half-life as short as 8 minutes.[4] This pharmacokinetic profile is advantageous for an ADC payload, as it minimizes systemic toxicity from any prematurely released warhead.[1]
Conclusion
SG3199 is a pyrrolobenzodiazepine dimer with exceptionally potent cytotoxic activity against a broad spectrum of cancer cell lines. Its mechanism of action, involving the formation of persistent DNA interstrand cross-links, leads to cell cycle arrest and apoptosis. The detailed understanding of its payload properties, cytotoxicity, and the cellular pathways it affects is crucial for the continued development and optimization of SG3199-based antibody-drug conjugates as promising cancer therapeutics. The experimental protocols provided herein offer a foundation for the further investigation of this potent anticancer agent.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO Linker Chemistry for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dibenzocyclooctyne (DBCO) linker chemistry for the conjugation of antibodies. It details the underlying principles of strain-promoted azide-alkyne cycloaddition (SPAAC), experimental protocols, and data analysis techniques, offering a valuable resource for those engaged in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted biologics.
Core Principles of DBCO Linker Chemistry
DBCO linkers are central to copper-free click chemistry, a bioorthogonal reaction that enables the covalent ligation of two molecules in a complex biological environment.[][2] The key reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the inherent ring strain of the cyclooctyne (B158145) group in the DBCO linker drives a highly efficient and selective reaction with an azide-functionalized molecule to form a stable triazole linkage.[][3]
The primary advantages of using DBCO linkers for antibody conjugation include:
-
Biocompatibility: The reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for applications in living cells and in vivo.[2][4]
-
High Selectivity: DBCO and azide (B81097) groups are bioorthogonal, meaning they do not react with native functional groups found in biological systems, which minimizes off-target reactions.[2]
-
Mild Reaction Conditions: The conjugation can be performed under physiological conditions (aqueous buffer, neutral pH, and ambient temperature), preserving the structural integrity and biological activity of the antibody.[2][5]
-
High Efficiency and Stability: The SPAAC reaction is high-yielding and forms a stable triazole bond, ensuring the integrity of the resulting antibody conjugate.[5][6]
Experimental Workflow for Antibody-DBCO Conjugation
The overall process for conjugating a molecule to an antibody using DBCO chemistry typically involves two main stages: the activation of the antibody with a DBCO linker and the subsequent copper-free click chemistry reaction with an azide-functionalized molecule of interest.
Pre-conjugation Considerations
Careful preparation is crucial for a successful conjugation reaction. Key considerations include:
-
Buffer Composition: Ensure the antibody is in an amine-free buffer, such as PBS (phosphate-buffered saline), at a pH of 7.2-8.0. Buffers containing primary amines like Tris will compete with the antibody for reaction with the DBCO-NHS ester.[7] Additionally, avoid buffers containing sodium azide, as it will react with the DBCO group.[7][8]
-
Antibody Purity and Concentration: Remove additives like BSA and gelatin from the antibody solution.[8] The antibody concentration should typically be between 1-10 mg/mL.[5][9]
-
DBCO-NHS Ester Preparation: DBCO-NHS ester should be dissolved in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[9][8] Stock solutions in DMSO are susceptible to hydrolysis and should be used fresh for optimal reactivity.[9][8]
Step-by-Step Experimental Protocols
The following protocols provide a general framework for antibody conjugation using DBCO linkers. Optimization may be required for specific antibodies and molecules.
Part 1: Antibody Activation with DBCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a DBCO-NHS ester.
Materials:
-
Purified antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Purification tools (e.g., desalting columns, spin filtration, or dialysis equipment)
Procedure:
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Antibody Labeling Reaction: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[9][10] Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 20% to avoid antibody precipitation.[9][8]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[6][8]
-
Quench the Reaction: To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., Tris-HCl).[9][8] Incubate for 15 minutes at room temperature.[6][8]
-
Purify the DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[9][10]
Part 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody (from Part 1)
-
Azide-functionalized molecule of interest (e.g., drug, dye, or biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Azide-Functionalized Molecule: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.[11]
-
Click Reaction: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.[5][8]
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[5][8] For sensitive biomolecules, incubation at 4°C is recommended.[11]
-
Purification of the Final Antibody Conjugate: Remove the unreacted azide-functionalized molecule using an appropriate purification method such as liquid chromatography (e.g., size-exclusion, ion-exchange, or hydrophobic interaction chromatography) or dialysis.[5][8]
-
Storage: Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.[9]
Quantitative Data for Reaction Optimization
The efficiency of DBCO conjugation can be influenced by several factors. The following tables summarize key quantitative parameters to guide reaction optimization.
Table 1: Antibody Activation with DBCO-NHS Ester
| Parameter | Recommended Range | Notes |
| DBCO-NHS Molar Excess | 20-30 fold | Higher excess can increase the degree of labeling.[9][10] |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics.[5][9] |
| DMSO/DMF Concentration | < 20% | Higher concentrations may lead to antibody precipitation.[9][8] |
| Incubation Time | 60 minutes | Can be adjusted based on the desired degree of labeling.[6][8] |
| Incubation Temperature | Room Temperature | |
| Quenching Agent Conc. | 50-100 mM | Sufficient to stop the reaction.[9][8] |
| Quenching Time | 15 minutes |
Table 2: Copper-Free Click Chemistry (SPAAC) Reaction
| Parameter | Recommended Range | Notes |
| Azide Molar Excess | 2-4 fold | Higher excess can drive the reaction to completion.[5][8] |
| Incubation Time | 2-12 hours | Can be extended up to 48 hours for challenging reactions.[11] |
| Incubation Temperature | 4°C to Room Temperature | 4°C is preferred for long incubations to maintain protein stability.[8][11] |
| Reaction Yield | > 90% | SPAAC is a highly efficient click chemistry reaction.[11] |
Characterization of DBCO-Conjugated Antibodies
Thorough characterization of the final antibody conjugate is a critical step to ensure its quality and functionality.
Determination of Degree of Labeling (DOL) and Drug-to-Antibody Ratio (DAR)
The Degree of Labeling (DOL) refers to the average number of DBCO molecules per antibody, while the Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to an antibody.[12]
UV-Vis Spectrophotometry: A common method to determine the DOL or average DAR is by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309-310 nm (for the DBCO group).[5][13][14]
The DOL can be calculated using the following formula: DOL = (A_309 * ε_protein) / ((A_280 - CF * A_309) * ε_DBCO)[13]
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[5]
-
CF is the correction factor for the DBCO absorbance at 280 nm.[5]
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed characterization, offering precise mass information to unambiguously determine the DAR and identify different ADC species.[12]
Stability and Pharmacokinetics of DBCO Conjugates
The stability of the linker is crucial for the in vivo performance of antibody conjugates. The triazole linkage formed by the SPAAC reaction is generally very stable.[2] However, the hydrophobicity of the DBCO group itself can sometimes lead to aggregation and faster clearance of the conjugate.[15][16] The inclusion of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), within the DBCO linker can improve solubility, reduce aggregation, and prolong circulation half-life.[17][18]
Table 3: Comparison of Linker Stability
| Linker Chemistry | Reactive Partners | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | The hydrophobicity of the DBCO group can impact clearance.[15][16] |
| BCN-Azide (SPAAC) | BCN + Azide | BCN is generally more stable to thiols compared to DBCO.[15] |
| Maleimide-Thiol | Maleimide + Thiol | Susceptible to retro-Michael reaction and exchange with serum thiols.[15] |
| Amide Bond | NHS Ester + Amine | Generally very stable under physiological conditions.[15] |
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for DBCO Conjugation
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Degraded DBCO-NHS ester. | Use a fresh aliquot of DBCO-NHS ester and prepare the solution immediately before use.[7][19] |
| Incompatible buffer components. | Ensure the buffer is amine-free for the activation step and azide-free for the click reaction.[7][19] | |
| Inactive azide-containing molecule. | Confirm the integrity and purity of the azide-functionalized molecule.[19] | |
| Antibody Aggregation/Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 20%.[8] |
| Hydrophobicity of the DBCO linker. | Consider using a DBCO linker with a hydrophilic PEG spacer. | |
| Low Reaction Yield | Suboptimal reaction conditions. | Optimize the molar ratio of reactants, temperature, and reaction time.[19] |
| Steric hindrance. | Consider using a DBCO reagent with a longer PEG linker to increase the distance between the antibody and the reactive group.[19] |
By understanding the core principles, following detailed protocols, and performing thorough characterization, researchers can successfully leverage DBCO linker chemistry to develop novel and effective antibody conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 2. chempep.com [chempep.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. purepeg.com [purepeg.com]
- 19. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Tesirine Warhead Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tesirine (B3181916) warhead, a key component of several antibody-drug conjugates (ADCs). Tesirine, also known as SG3249, is a pyrrolobenzodiazepine (PBD) dimer payload designed for targeted delivery to cancer cells. Upon internalization by the target cell, its active warhead, SG3199, is released, exerting potent cytotoxic effects through DNA cross-linking. This document details the chemical properties, mechanism of action, preclinical and clinical data, and relevant biological pathways associated with the tesirine warhead.
Core Components and Chemical Properties
Tesirine (SG3249) is a complex molecule composed of the active PBD dimer warhead (SG3199) connected to a linker system. This linker, typically containing a cathepsin B-cleavable valine-alanine dipeptide, is designed to be stable in circulation but release the warhead in the lysosomal environment of the cancer cell.[1]
The active warhead, SG3199, is a synthetic PBD dimer. PBDs are a class of sequence-selective DNA minor groove binding agents.[2] The dimeric structure of SG3199 allows it to cross-link two DNA strands, a mechanism that is highly effective in inducing cell death.[2]
Table 1: Physicochemical Properties of Tesirine and SG3199
| Property | Tesirine (SG3249) | SG3199 (Warhead) |
| Molecular Formula | C75H101N9O23 | C33H36N4O6 |
| Molecular Weight | 1496.65 g/mol | 584.66 g/mol |
| Mechanism of Action | Pro-drug of SG3199 | DNA minor groove interstrand cross-linking |
| Solubility | Designed for improved hydrophobicity as part of an ADC | Data not available |
| LogD (pH 7.4) | Data not available | Data not available |
Mechanism of Action
The cytotoxic effect of the tesirine warhead is initiated upon its release within the target cancer cell. The active component, SG3199, then executes a multi-step process to induce apoptosis.
-
DNA Binding and Adduct Formation: SG3199 travels to the nucleus and binds to the minor groove of DNA.[3][4] It exhibits a preference for specific DNA sequences, though the precise sequence is not detailed in the provided results.
-
Interstrand Cross-Linking: Once positioned in the minor groove, SG3199 forms a covalent bond between the N2 of a guanine (B1146940) base on each of the opposing DNA strands. This creates a highly cytotoxic interstrand cross-link (ICL).[3][4] A key feature of PBD dimer-induced ICLs is that they cause minimal distortion to the DNA helix, which may allow them to evade detection by certain DNA repair mechanisms.[5]
-
Cell Cycle Arrest and Apoptosis: The presence of ICLs physically obstructs DNA replication and transcription, leading to a stall in the cell cycle.[4] This triggers the DNA Damage Response (DDR), ultimately culminating in programmed cell death, or apoptosis.[4]
Caption: Workflow of tesirine warhead activation and mechanism of action.
DNA Damage Response and Resistance Mechanisms
The formation of DNA interstrand cross-links by SG3199 activates cellular DNA Damage Response (DDR) pathways. The efficacy of the warhead is influenced by the cell's ability to repair this damage.
-
Key Repair Pathways: Studies have shown that cells deficient in the ERCC1 (Excision Repair Cross-Complementation group 1) protein or with impaired Homologous Recombination (HR) repair are more sensitive to SG3199.[6][7] This indicates that the Nucleotide Excision Repair (NER) pathway, involving ERCC1, and the HR pathway are involved in the processing and repair of PBD-induced DNA damage. The Ataxia Telangiectasia and Rad3-related (ATR) protein, a key sensor of DNA damage, also plays a role in the cellular response to PBD-induced damage.[8]
-
Resistance Mechanisms: A significant mechanism of acquired resistance to PBD dimers involves the downregulation of Schlafen family member 11 (SLFN11) .[8][9] SLFN11 is a putative DNA/RNA helicase that is thought to promote cell death in response to DNA damage by irreversibly blocking replication forks.[8] Its downregulation, therefore, allows cancer cells to tolerate higher levels of DNA damage. This resistance can be reversed by inhibitors of ATR, suggesting a synthetic lethal interaction.[8]
Caption: Signaling pathways in DNA damage response and resistance to the tesirine warhead.
Quantitative Preclinical and Clinical Data
The tesirine warhead, as part of various ADCs, has been evaluated in numerous preclinical and clinical studies.
Preclinical In Vitro Cytotoxicity
The active warhead, SG3199, has demonstrated potent picomolar activity against a wide range of human cancer cell lines.
Table 2: In Vitro Cytotoxicity of SG3199 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (pM) |
| K562 | Chronic Myeloid Leukemia | 150 |
| NCI-N87 | Gastric Cancer | 20 |
| BT474 | Breast Cancer | 1000 |
| SK-BR-3 | Breast Cancer | 320 |
| Mean of a larger panel | Solid and Hematological Cancers | 151.5[7] |
Clinical Efficacy and Safety of Tesirine-Containing ADCs
Loncastuximab Tesirine (Zynlonta™)
Loncastuximab tesirine is an anti-CD19 ADC that utilizes the tesirine payload. The pivotal LOTIS-2 Phase 2 clinical trial evaluated its efficacy and safety in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).
Table 3: Efficacy and Safety of Loncastuximab Tesirine in the LOTIS-2 Trial
| Parameter | Value |
| Number of Patients | 145 |
| Overall Response Rate (ORR) | 48.3%[10] |
| Complete Response (CR) Rate | 24.8%[10] |
| Median Overall Survival (OS) | 9.5 months[10][11] |
| Median Duration of Response | 13.4 months[11] |
| Common Adverse Events (Grade ≥3) | Neutropenia, Thrombocytopenia, Increased Gamma-Glutamyltransferase[11] |
Rovalpituzumab Tesirine (Rova-T™)
Rovalpituzumab tesirine was an ADC targeting Delta-like protein 3 (DLL3). While its development was discontinued, the initial Phase 1 data in small-cell lung cancer (SCLC) provides insights into the activity of the tesirine warhead in solid tumors.
Table 4: Efficacy and Safety of Rovalpituzumab Tesirine in a Phase 1 Trial (SCLC)
| Parameter | Value |
| Number of Patients | 74 |
| Overall Response Rate (ORR) at active doses | 18%[12][13][14] |
| ORR in DLL3-high patients | 38% - 39%[12][15][16] |
| Maximum Tolerated Dose | 0.4 mg/kg every 3 weeks[12][13] |
| Common Grade ≥3 Treatment-Related Adverse Events | Thrombocytopenia, Pleural Effusion, Increased Lipase[12][13][14] |
Pharmacokinetics
Pharmacokinetic studies of loncastuximab tesirine have shown that the ADC has a half-life of approximately 10-12 days at steady-state.[17] The released warhead, SG3199, is characterized by a very rapid clearance, with a half-life as short as 8 minutes in rats.[7][18] This short half-life of the free warhead is a desirable property, as it may limit off-target toxicity. The monoclonal antibody component of loncastuximab tesirine is metabolized into smaller peptides, while SG3199 is metabolized in vitro by CYP3A4/5.[17]
Table 5: Pharmacokinetic Parameters of Loncastuximab Tesirine and SG3199
| Parameter | Loncastuximab Tesirine (in humans) | SG3199 (in rats) |
| Half-life (t1/2) | ~20.8 days (steady-state)[19] | 8 - 42 minutes |
| Clearance | 0.275 L/day (steady-state)[19] | 1000 - 1500 mL/h/kg |
| Volume of Distribution (Vd) | 7.11 L[17] | Data not available |
| Metabolism | Catabolic pathways (antibody); CYP3A4/5 (SG3199)[17][19] | Data not available |
Experimental Protocols
Detailed, step-by-step experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key assays used to characterize the tesirine warhead. It is important to note that specific parameters may vary between laboratories and experiments.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the growth inhibitory effects of SG3199 on cancer cell lines.
Objective: To determine the concentration of SG3199 that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium and supplements
-
96-well clear-bottom cell culture plates
-
SG3199 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SG3199 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of SG3199. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.
Caption: A generalized workflow for determining the in vitro cytotoxicity of SG3199.
DNA Interstrand Cross-Linking Assay (Single-Cell Gel Electrophoresis/Comet Assay)
This protocol provides a general method to detect DNA interstrand cross-links in cells treated with SG3199.
Objective: To qualitatively and quantitatively assess the formation of DNA ICLs.
Materials:
-
Cells treated with SG3199 and appropriate controls
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Gold)
-
Microscope slides pre-coated with agarose (B213101)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with various concentrations of SG3199 for a specified duration. Include a positive control (e.g., another known cross-linking agent) and an untreated control.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Denaturation and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to denature the DNA. Apply an electric field. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate more slowly or not at all.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage (and cross-linking) can be quantified by measuring the length and intensity of the comet tail using specialized software. A reduction in tail length compared to a control with single-strand breaks indicates the presence of ICLs.
Conclusion
The tesirine warhead, and its active component SG3199, represent a significant advancement in the field of antibody-drug conjugates. Its potent, picomolar cytotoxicity, driven by the formation of DNA interstrand cross-links, makes it an effective payload for targeted cancer therapy. Understanding its mechanism of action, the cellular responses to the DNA damage it induces, and the mechanisms of potential resistance are critical for its continued development and clinical application. The data presented in this guide underscore the promising therapeutic potential of tesirine-based ADCs in treating various malignancies. Further research into the intricate signaling pathways and the development of strategies to overcome resistance will be pivotal in maximizing the clinical benefit of this powerful class of anticancer agents.
References
- 1. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The XPF-ERCC1 endonuclease and homologous recombination contribute to the repair of minor groove DNA interstrand crosslinks in mammalian cells produced by the pyrrolo[2,1-c][1,4]benzodiazepine dimer SJG-136. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. First-in-Class Rovalpituzumab Tesirine in Recurrent Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 13. Rovalpituzumab tesirine, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rovalpituzumab tesirine, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncozine.com [oncozine.com]
- 16. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine Rovalpituzumab Tesirine (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. pure.fo [pure.fo]
- 19. reference.medscape.com [reference.medscape.com]
Introduction: The Critical Role of Linkers in ADC Technology
An In-depth Technical Guide to PEGylation in Antibody-Drug Conjugate (ADC) Linker Design
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells.[][2] This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small-molecule drug, connected via a chemical linker.[][2] The linker is a pivotal component, as its chemical properties profoundly influence the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[3][4] A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, which can lead to aggregation, rapid clearance from circulation, and reduced efficacy.[3][5][6][7][8] Incorporating hydrophilic spacers, most notably Polyethylene Glycol (PEG), into the linker design has emerged as a critical strategy to overcome these limitations.[4][5]
The Challenge: Hydrophobicity of Payloads
The conjugation of hydrophobic drugs to a large protein like an antibody often results in an ADC that is prone to aggregation.[9] This aggregation can compromise therapeutic efficacy, induce immunogenicity, and lead to unfavorable pharmacokinetic profiles, including accelerated plasma clearance.[3][6][7][8][10] Historically, these issues have limited the number of drug molecules that can be attached to each antibody, known as the Drug-to-Antibody Ratio (DAR), typically to a suboptimal range of 2-4.[3][11] Attempts to increase the DAR with hydrophobic linkers and payloads often exacerbate aggregation and lead to rapid clearance, negating the potential benefit of delivering more drug to the target cell.[3][11]
PEGylation: A Hydrophilic Solution for ADC Design
PEGylation is the process of covalently attaching PEG chains to a molecule.[12] PEG is a biocompatible, non-toxic, and hydrophilic polymer recognized as safe by the FDA.[3][4][11] When incorporated into an ADC linker, PEG acts as a hydrophilic reservoir, effectively masking the payload's hydrophobicity.[13][14][15] The PEG chain forms a "hydration shell" around the ADC, which significantly improves its physicochemical and pharmacological properties.[9][10][11]
Core Benefits of PEGylated Linkers in ADCs
The integration of PEG moieties into ADC linkers provides a multitude of benefits that enhance performance, safety, and efficacy.
Enhanced Solubility and Stability
By increasing the overall hydrophilicity of the conjugate, PEG linkers mitigate the tendency for aggregation in aqueous environments.[9][10][16] This improved solubility and physical stability are crucial for manufacturing, formulation, and maintaining the structural integrity of the ADC in circulation.[2][13][14][15] The flexible PEG chains also provide a spatial shielding effect, reducing non-specific interactions with other blood components.[9]
Improved Pharmacokinetics (PK)
PEGylation dramatically improves the pharmacokinetic profile of ADCs. The hydration shell increases the molecule's hydrodynamic volume, which slows renal clearance and shields it from uptake by the reticuloendothelial system.[9] This results in a prolonged circulation half-life (t1/2), increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC).[3][17] Slower clearance rates ensure that more of the ADC can reach the tumor site.[13][14]
Higher Drug-to-Antibody Ratios (DAR)
A key advantage of PEG linkers is the ability to create ADCs with higher DAR values without inducing aggregation.[2][3][11] Hydrophilic linkers can solubilize hydrophobic payloads, enabling the attachment of more drug molecules per antibody (e.g., DAR 8) while maintaining favorable PK properties.[11][18] This allows for the delivery of a higher concentration of the cytotoxic drug per antibody binding event, which can enhance potency 10- to 100-fold in vivo.[3][17]
Reduced Immunogenicity
The protective layer formed by PEG chains can shield potential epitopes on the payload or linker from immune recognition.[11] This reduction in immunogenicity lowers the risk of the patient developing anti-drug antibodies (ADAs), which can neutralize the therapeutic and cause adverse effects.[2][11]
Enhanced Targeting and Efficacy
By improving stability and circulation time, PEGylated ADCs have a greater opportunity to accumulate in tumor tissues.[10][11] This leads to more efficient on-target delivery of the payload and can result in superior tumor suppression and an enhanced therapeutic window.[6][7][8][11]
Design and Architecture of PEG Linkers
The structure of the PEG linker itself can be fine-tuned to optimize ADC performance.
-
Linear vs. Pendant/Branched: Linear PEG linkers consist of a single, straight chain. In contrast, branched or "pendant" linkers feature multiple PEG arms extending from a central core.[] Studies have shown that a pendant configuration can be more effective at masking the hydrophobic drug.[19] Amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated superior stability and slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer.[13][14]
-
Monodisperse vs. Polydisperse: Traditional PEG reagents are polydisperse, meaning they contain a mixture of different chain lengths. Modern ADC development utilizes monodisperse or discrete PEG (dPEG®) linkers, which are single molecular weight compounds.[11][18][20] This homogeneity is critical for producing well-defined, consistent ADC batches with predictable pharmacokinetic and safety profiles.[9]
-
Cleavable vs. Non-Cleavable Integration: PEG can be incorporated into both major classes of ADC linkers. It can act as a hydrophilic spacer in cleavable linkers (e.g., enzyme-sensitive, pH-sensitive) or form part of the backbone of stable, non-cleavable linkers.[2][16] ADCs such as Trodelvy® and Zynlonta® successfully utilize PEGylated cleavable linkers.[5][20]
Quantitative Data on PEGylation Impact
The following tables summarize quantitative data from preclinical studies, illustrating the benefits of PEGylation.
Table 1: Impact of PEG Chain Length on ADC Clearance
Data derived from a study on glucuronide-MMAE linkers in Sprague-Dawley rats.
| Drug-Linker PEG Size | Clearance Rate (mL/day/kg) | Description |
| No PEG | ~15.5 | High clearance without PEG spacer. |
| PEG2 | ~11.0 | Slight improvement with short PEG. |
| PEG4 | ~7.5 | Moderate reduction in clearance. |
| PEG6 | ~5.0 | Significant reduction in clearance. |
| PEG8 | ~2.0 | Clearance approaches that of the parental antibody. |
| PEG12 | ~1.8 | Stable, low clearance. |
| PEG24 | ~1.5 | Stable, low clearance. |
| (Data synthesized from reference[21]) |
This data clearly shows that clearance rates decrease significantly as PEG length increases, with a notable stabilization for PEGs of 8 units or more.[21]
Table 2: Pharmacokinetic Comparison of Linear vs. Pendant PEG Linkers
Data from a study comparing Trastuzumab-DM1 ADCs with DAR 8 in mice.
| ADC Construct | Linker Type | Clearance (CL) (μg/mL/day) | Area Under Curve (AUC) (μg·day/mL) |
| T-(L₂₄-DM1)₈ | Linear 24-unit PEG | 0.40 | 100.5 |
| T-(P(₁₂ₓ₂)-DM1)₈ | Pendant 2x 12-unit PEG | 0.15 | 266.3 |
| (Data synthesized from reference[22]) |
The ADC with the pendant PEG configuration demonstrated a nearly 3-fold lower clearance rate and a correspondingly higher plasma exposure (AUC) compared to the linear PEG construct, highlighting the importance of linker architecture.[22]
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of PEGylated ADCs.
Protocol for Two-Step ADC Synthesis (Lysine Conjugation)
This protocol is based on the preparation of Trastuzumab-DM1 conjugates.[13]
-
Antibody Modification (Step 1):
-
Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).
-
Add a stock solution of the bifunctional PEG linker (e.g., MAL24PS or MAP12PS in DMSO) to the antibody solution. The molar ratio of linker to antibody is critical and must be optimized.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature) to allow the linker's NHS ester to react with lysine (B10760008) residues on the antibody, forming stable amide bonds.
-
Purify the linker-modified antibody using size-exclusion chromatography (SEC) to remove excess, unreacted linker.
-
Characterize the product by MALDI-ToF Mass Spectrometry to determine the average linker-to-antibody ratio (LAR).
-
-
Drug Conjugation (Step 2):
-
Prepare a solution of the cytotoxic payload (e.g., DM1 in DMA).
-
Add the payload solution to the purified linker-modified antibody. The maleimide (B117702) group on the linker will react specifically with the sulfhydryl group on the DM1 payload.
-
Allow the reaction to proceed for a set time (e.g., 2-4 hours) at a controlled temperature.
-
Purify the final ADC conjugate using SEC to remove unreacted drug and other impurities.
-
Protocol for ADC Characterization
A suite of analytical techniques is required to ensure the quality, purity, and desired characteristics of the final PEGylated ADC.
-
Mass Spectrometry (MS) for DAR and Integrity Analysis:
-
Method: Electrospray Ionization-Time of Flight (ESI-ToF) or Liquid Chromatography-Mass Spectrometry (LC/MS).[13][23]
-
Procedure: The purified ADC is analyzed under denaturing conditions. The resulting mass spectrum contains a distribution of peaks corresponding to the antibody conjugated with different numbers of drug-linker molecules.
-
Data Analysis: Deconvolution of the mass spectrum provides the zero-charge mass of each species, allowing for the confirmation of successful conjugation and the calculation of the average DAR and drug load distribution.[23]
-
-
Chromatographic Analysis for Purity and Aggregation:
-
Method: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC or SEC).[24][25][26]
-
Procedure: The ADC sample is injected into an SEC column. The separation is based on the hydrodynamic radius of the molecules.
-
Data Analysis: The resulting chromatogram will show a main peak for the monomeric ADC. The presence of earlier-eluting peaks indicates high-molecular-weight species or aggregates. The percentage of the monomer peak area relative to the total area is used to quantify purity and aggregation levels.
-
-
Hydrophobicity Assessment:
-
Method: Hydrophobic Interaction Chromatography (HIC).
-
Procedure: The ADC is separated on a column with a hydrophobic stationary phase using a reverse salt gradient. More hydrophobic species are retained longer.
-
Data Analysis: Comparing the retention times of different ADC constructs (e.g., with and without PEG, or with different DARs) provides a relative measure of their surface hydrophobicity.
-
-
Pharmacokinetic Analysis:
-
Method: In vivo study in an animal model (e.g., mice or rats).[13][14][21]
-
Procedure:
-
Administer a single intravenous dose of the ADC to the animals.[21]
-
Collect plasma samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 1 day, 2 days, etc.).
-
Quantify the concentration of the total antibody or ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).[25][27]
-
-
Data Analysis: Plot the plasma concentration versus time. Fit the data to a two-compartment model using software like WinNonLin to calculate key PK parameters such as clearance (CL), half-life (t1/2), and AUC.[21]
-
Visualizations
Diagram 1: General Structure of a PEGylated ADC
Diagram 2: Logical Flow of PEGylation Benefits
Diagram 3: Experimental Workflow for ADC Preparation and Analysis
Conclusion
PEGylation has become an indispensable strategy in the design of modern antibody-drug conjugates. By covalently incorporating PEG chains into the linker, drug developers can effectively overcome the challenges posed by hydrophobic payloads. The resulting ADCs exhibit enhanced solubility and stability, improved pharmacokinetic profiles, and the potential for higher, more potent drug-to-antibody ratios.[2][3][10][11] The ability to rationally design PEG linkers with specific architectures, such as pendant or branched structures using monodisperse reagents, allows for the fine-tuning of ADC properties to maximize the therapeutic window. As ADC technology continues to advance, the strategic use of PEGylation will remain a cornerstone for developing safer and more effective targeted cancer therapies.[][16]
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. chempep.com [chempep.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. purepeg.com [purepeg.com]
- 17. adcreview.com [adcreview.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 20. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. enovatia.com [enovatia.com]
- 24. lcms.cz [lcms.cz]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 27. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Self-Immolative Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-immolative linkers are a cornerstone of modern targeted therapies, particularly in the design of antibody-drug conjugates (ADCs). These intelligent chemical constructs are engineered to be stable in systemic circulation and to undergo a rapid, spontaneous fragmentation cascade upon a specific triggering event, leading to the release of a potent cytotoxic payload at the target site. This targeted release mechanism is crucial for enhancing the therapeutic window of highly potent drugs by maximizing their efficacy against diseased cells while minimizing off-target toxicity.
This technical guide provides a comprehensive overview of the core principles of self-immolative linkers, their mechanisms of action, and their application in targeted therapy. It includes a compilation of quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Core Concepts of Self-Immolative Linkers
The fundamental principle behind a self-immolative linker is a molecular "domino effect." The linker is designed with a stable bond that, when cleaved by a specific trigger, initiates an irreversible electronic cascade or intramolecular cyclization that culminates in the release of the attached drug. The choice of trigger is critical and is often designed to be responsive to the unique physiological conditions of the target microenvironment, such as the presence of specific enzymes or a lower pH.
Mechanisms of Self-Immolation
The two primary mechanisms of self-immolation are 1,4- or 1,6-elimination reactions and intramolecular cyclization.[1]
-
1,4- and 1,6-Elimination: This mechanism is famously exemplified by the para-aminobenzyl carbamate (B1207046) (PABC) linker, often considered the "gold standard" in ADC development.[2] Upon enzymatic cleavage of a trigger group (e.g., a dipeptide by cathepsin B), an electron-donating group (an amine in the case of PABC) is revealed. This initiates a cascade of electron shifts through the aromatic ring, leading to the spontaneous fragmentation of the linker and release of the payload.[3]
-
Intramolecular Cyclization: In this mechanism, the cleavage of a trigger group unmasks a nucleophile within the linker. This nucleophile then attacks an electrophilic center within the same molecule, forming a stable 5- or 6-membered ring.[4] This cyclization event forces the expulsion of the drug molecule.
Data Presentation: Quantitative Comparison of Self-Immolative Linkers
The selection of a self-immolative linker is a critical decision in ADC design, with significant implications for the conjugate's stability, efficacy, and safety profile. The following tables provide a comparative summary of quantitative data for different cleavable linkers.
Table 1: Comparative Plasma Stability of Common Cleavable Linkers
| Linker Type | Trigger | Payload Example | Plasma Stability (Half-life) | Species | Reference(s) |
| Val-Cit-PABC | Cathepsin B | MMAE | ~230 days | Human | [5] |
| MMAE | ~80 hours | Mouse | [5] | ||
| Phe-Lys-PABC | Cathepsin B | MMAE | ~30 days | Human | [5] |
| MMAE | ~12.5 hours | Mouse | [5] | ||
| Glucuronide-PABC | β-Glucuronidase | MMAF | ~81 days (extrapolated) | Rat | [6] |
| Sulfatase-cleavable | Sulfatase | MMAE | > 7 days | Mouse | [7] |
| Hydrazone | Acid (pH) | Doxorubicin | ~2 days | Human/Mouse | [5] |
| Silyl Ether | Acid (pH) | MMAE | > 7 days | Human | [7] |
Note: The significant difference in the stability of the Val-Cit-PABC linker between human and mouse plasma is due to the activity of the mouse carboxylesterase 1c (Ces1c), which can prematurely cleave the linker.[6]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (pM) | Reference(s) |
| Val-Cit-PABC | MMAE | CD30 (Karpas 299) | ~10-100 | [1] |
| Val-Ala-PABC | MMAE | HER2+ | 92 | [7] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [7] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | [7] |
| Non-cleavable (control) | MMAE | HER2+ | 609 | [7] |
Note: Lower IC50 values indicate higher cytotoxic potency. The data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.[8]
Mandatory Visualization
Signaling Pathway: HER2-Targeted ADC
The following diagram illustrates the mechanism of action of a HER2-targeted ADC, from binding to the HER2 receptor to the downstream inhibition of pro-survival signaling pathways and the intracellular release of the cytotoxic payload.
Caption: Mechanism of action of a HER2-targeted ADC.
Experimental Workflow: ADC Synthesis and Evaluation
This diagram outlines a typical experimental workflow for the development and evaluation of an ADC with a self-immolative linker.
Caption: General workflow for ADC development and evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of self-immolative linkers and their corresponding ADCs.
Protocol 1: Synthesis of Fmoc-Val-Cit-PABC-PNP Linker
This protocol describes a common method for the synthesis of the widely used Fmoc-Val-Cit-PABC-PNP linker.[6]
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Dissolve p-aminobenzyl alcohol (1.0 eq) in a mixture of DCM and MeOH.
-
Add EEDQ (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Fmoc-Val-Cit-OH (1.0 eq) in one portion and stir the reaction mixture for 18 hours at room temperature.
-
Remove the solvents under reduced pressure.
-
Triturate the residue with diethyl ether, followed by washing with ethyl acetate (B1210297) and then diethyl ether again to yield Fmoc-Val-Cit-PAB-OH as a solid.
-
-
Activation to Fmoc-Val-Cit-PABC-PNP:
-
Under a nitrogen atmosphere, dissolve the Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF.[6]
-
Add bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (2.0 eq).[6]
-
Stir the reaction mixture at room temperature for 1 hour.[6]
-
Precipitate the product by adding diethyl ether.[6]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the final product, Fmoc-Val-Cit-PABC-PNP.[6]
-
Characterization:
-
Confirm the molecular weight of the intermediate and final product using Mass Spectrometry (MS).[6]
-
Assess purity using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Conjugation of MMAE to a Thiol-Reactive Linker
This protocol outlines the conjugation of the cytotoxic payload Monomethyl Auristatin E (MMAE) to an antibody that has been modified to present free thiol groups.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload (e.g., Mc-Val-Cit-PABC-MMAE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS.
-
Add a 2-3 molar excess of TCEP to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Prepare a stock solution of the maleimide-activated linker-payload in a suitable organic solvent (e.g., DMSO).
-
Add a 5-10 molar excess of the linker-payload solution to the reduced antibody.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium.
-
Replace the medium in the wells with the ADC or control solutions.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 4: In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC
-
High-content imaging system or flow cytometer
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio. Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
Analysis:
-
Quantify the number of viable fluorescent Ag- cells using a high-content imaging system or flow cytometry.
-
Data Interpretation:
-
A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect. The potency of this effect can be quantified as a "bystander IC50".[8]
Conclusion
Self-immolative linkers are a sophisticated and essential component in the design of targeted therapies. Their ability to provide stable drug conjugation in circulation and triggered release at the target site has been instrumental in the success of numerous ADCs. The continued development of novel self-immolative systems with improved stability, more specific cleavage mechanisms, and enhanced hydrophilicity will undoubtedly lead to the next generation of safer and more effective targeted cancer therapeutics. This guide serves as a foundational resource for researchers to understand, synthesize, and evaluate these critical components of modern drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Core of Potency: A Technical Guide to Pyrrolobenzodiazepine Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents that have garnered significant attention in the field of oncology.[1][2] Originally derived from natural products produced by various Streptomyces species, synthetic PBD dimers have been engineered to possess exceptional cytotoxicity, making them powerful payloads for antibody-drug conjugates (ADCs).[3][4] This technical guide provides an in-depth exploration of the structure, function, and mechanism of action of PBD dimers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers and drug development professionals in this promising area of cancer therapy.
Structure of Pyrrolobenzodiazepine Dimers
The fundamental structure of a PBD dimer consists of two pyrrolobenzodiazepine monomers linked together by a flexible tether. Each PBD monomer is a tricyclic system comprising an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring.
The key structural features critical for their biological activity include:
-
Two Electrophilic Imine Moieties: Located at the N10-C11 position of each PBD monomer, these imine groups (or their carbinolamine equivalents) are essential for forming covalent bonds with DNA.[5]
-
C8-Linker: The two PBD monomers are most commonly linked at their C8 positions through a flexible alkane dioxy tether, such as a propyldioxy or pentyldioxy chain. The length and nature of this linker are crucial in determining the DNA sequence selectivity and binding affinity.[6]
-
Right-Handed Twist: The stereochemistry of the PBD molecule provides a right-handed twist that allows it to fit snugly within the minor groove of DNA.
Function and Mechanism of Action
PBD dimers exert their potent cytotoxic effects through a multi-step process that culminates in the cross-linking of DNA, leading to cell death.
DNA Minor Groove Binding and Sequence Selectivity
PBD dimers are minor groove binding agents with a high affinity for specific DNA sequences.[4] They preferentially target purine-G-purine sequences, with a particular selectivity for 5'-Pu-GATC-Py-3' sequences.[4] The initial interaction is non-covalent, driven by van der Waals forces, hydrogen bonding, and electrostatic interactions, which positions the dimer correctly within the minor groove.[7]
Covalent Bonding and Interstrand Cross-Linking
Following initial binding, the electrophilic N10-C11 imine moieties of the PBD dimer react with the nucleophilic C2-amino groups of guanine (B1146940) bases on opposite strands of the DNA.[1] This results in the formation of highly stable aminal covalent bonds, creating an interstrand cross-link (ICL).[1] This ICL is a significant and difficult-to-repair form of DNA damage. A key feature of PBD dimer-induced ICLs is that they cause minimal distortion of the DNA helix, which may contribute to their ability to evade cellular repair mechanisms.[4]
Cellular Consequences of DNA Cross-Linking
The formation of ICLs by PBD dimers has profound consequences for the cell:
-
Inhibition of DNA Replication and Transcription: The cross-link physically obstructs the progression of DNA and RNA polymerases, leading to the stalling of replication forks and the inhibition of transcription.
-
Cell Cycle Arrest: The cellular DNA damage response is activated, often leading to cell cycle arrest, typically at the G2/M phase.
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell is driven into programmed cell death, or apoptosis.[2]
Beyond direct DNA cross-linking, PBDs have also been shown to inhibit the activity of certain transcription factors and DNA processing enzymes.
The overall mechanism of action is depicted in the following signaling pathway diagram:
Quantitative Data
The potency and pharmacological properties of PBD dimers have been extensively characterized. The following tables summarize key quantitative data for representative PBD dimers.
Table 1: In Vitro Cytotoxicity of PBD Dimers
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJG-136 | A2780 | Ovarian Carcinoma | 4 | [8] |
| SJG-136 | CH1 | Ovarian Carcinoma | 30 | [8] |
| SJG-136 | SW620 | Colon Carcinoma | 10 | [8] |
| SJG-136 | HL60 | Promyelocytic Leukemia | 8 | [8] |
| Tesirine (B3181916) (warhead) | Various | Various | pM range | [9] |
| Talirine (warhead) | Various | Various | pM range | [10] |
Table 2: Pharmacokinetic Parameters of PBD Dimers and ADCs
| Compound | Species | Dose & Route | Cmax (µg/L) | t1/2 (day) | AUC (µg*day/L) | CL (L/day) | Vss (L) | Reference |
| SJG-136 | Mouse | 0.2 mg/kg i.p. | 187 | 0.04 | 0.19 | 0.026 | - | [8] |
| Loncastuximab tesirine | Human | 150 µg/kg i.v. | 15000 | 18.72 | - | 0.516 | 7.08 | [9][11] |
| Camidanlumab tesirine | Human | 45 µg/kg i.v. | - | 18.72 | - | 0.516 | 7.08 | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PBD dimers.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of compounds.[12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PBD dimer stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PBD dimer in complete culture medium. Remove the medium from the wells and add 100 µL of the PBD dimer dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest PBD dimer concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the PBD dimer concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNase I Footprinting Assay
DNase I footprinting is a technique used to identify the specific DNA binding sites of DNA-binding ligands like PBD dimers.[5][15][16][17][18]
Materials:
-
DNA fragment of interest (end-labeled with a radioactive or fluorescent tag)
-
PBD dimer
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
DNA Probe Preparation: Prepare a DNA fragment containing the putative binding site. End-label one strand of the DNA with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the PBD dimer in a binding buffer. Include a control reaction with no PBD dimer. Allow the binding to reach equilibrium.
-
DNase I Digestion: Add a limited amount of DNase I to each reaction to randomly cleave the DNA backbone. The regions where the PBD dimer is bound will be protected from cleavage.
-
Reaction Termination: Stop the digestion by adding a stop solution containing EDTA, which chelates the Mg2+ ions required for DNase I activity.
-
DNA Purification: Purify the DNA fragments from the reaction mixture.
-
Gel Electrophoresis: Separate the DNA fragments by size on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The binding site of the PBD dimer will appear as a "footprint," a region of the gel with no bands, corresponding to the DNA sequence protected from DNase I cleavage.
In Vivo Efficacy Study (Xenograft Model)
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of anticancer agents like PBD dimer-based ADCs.[1][8][19][20]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
PBD dimer-containing ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Randomize the mice into treatment and control groups. Administer the PBD dimer ADC (intravenously) and the vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences between the treatment and control groups.
Conclusion
Pyrrolobenzodiazepine dimers represent a class of exceptionally potent DNA-interactive agents with a well-defined mechanism of action. Their ability to form highly cytotoxic interstrand cross-links with minimal DNA distortion makes them particularly effective as payloads for antibody-drug conjugates. This technical guide has provided a comprehensive overview of their structure, function, and key experimental methodologies for their evaluation. The continued exploration and optimization of PBD dimer chemistry and their application in targeted therapies hold significant promise for the future of cancer treatment.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adctherapeutics.com [adctherapeutics.com]
- 4. adcreview.com [adcreview.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Population pharmacokinetics analysis of camidanlumab tesirine in patients with relapsed or refractory Hodgkin lymphoma and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNase I footprinting [gene.mie-u.ac.jp]
- 16. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
An In-depth Technical Guide to SG3199: A DNA Minor Groove Binding Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3199 is a highly potent synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a DNA minor groove binding agent.[1][2][3] It exerts its cytotoxic effects by forming covalent interstrand cross-links in the DNA, leading to the inhibition of essential cellular processes such as replication and transcription, ultimately resulting in cell death.[1][2][3] This potent mechanism of action has made SG3199 a critical component, or "warhead," in the development of antibody-drug conjugates (ADCs), most notably as the payload in tesirine (B3181916) (SG3249).[1][3][4] ADCs utilize the specificity of a monoclonal antibody to deliver highly cytotoxic agents like SG3199 directly to cancer cells, thereby minimizing systemic toxicity. This guide provides a comprehensive technical overview of SG3199, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action
SG3199 is a member of the PBD dimer family, which are known for their ability to bind within the minor groove of DNA with high affinity and sequence selectivity.[2][5] The molecule consists of two PBD monomers linked by a flexible tether. This structure allows SG3199 to span the DNA minor groove and form a covalent bond with the C2-amino group of guanine (B1146940) bases on opposite DNA strands.[5] This creates a highly cytotoxic interstrand cross-link that stalls DNA replication forks and leads to cell cycle arrest and apoptosis.[6] An important characteristic of the DNA adducts formed by PBD dimers is that they cause minimal distortion of the DNA helix, which may allow them to evade cellular repair mechanisms more effectively.[2]
The formation of these DNA adducts triggers the DNA damage response (DDR) pathway, primarily activating the Ataxia Telangiectasia Mutated (ATM) and ATR (Ataxia Telangiectasia and Rad3-related) signaling cascades. These pathways are central to sensing DNA damage and coordinating cellular responses, including cell cycle arrest and apoptosis.
Quantitative Data
In Vitro Cytotoxicity
SG3199 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. A study evaluating its effect on 38 different cell lines revealed a mean GI50 (the concentration required to inhibit cell growth by 50%) of 151.5 pM.[5][7] Hematological cancer cell lines were generally more sensitive to SG3199 than solid tumor cell lines.[7]
| Cell Line Category | Number of Cell Lines | GI50 Range | Mean GI50 | Median GI50 |
| All Cell Lines | 38 | 0.79 pM - 1.05 nM | 151.5 pM | 74.8 pM |
| Hematological Tumors | 17 | 0.79 pM - 158.6 pM | 31.76 pM | 14.8 pM |
| Solid Tumors | 21 | 38.7 pM - 1.05 nM | 248.36 pM | 157 pM |
| Table 1: Summary of in vitro cytotoxicity of SG3199 in human cancer cell lines.[7] |
Cells with deficiencies in DNA repair pathways, such as those lacking functional ERCC1 or with impaired homologous recombination, exhibit increased sensitivity to SG3199.[5][7]
Pharmacokinetics
Preclinical studies in rats have shown that SG3199 has a very rapid clearance rate and a short half-life.[5][8][9] Following intravenous administration, the clearance rate was between 1000 and 1500 mL/h/kg, with a half-life ranging from 8 to 42 minutes.[10][11]
| Species | Plasma Protein Binding |
| Rat | ~97% |
| Cynomolgus Monkey | ~90% |
| Human | ~95% |
| Table 2: Plasma protein binding of SG3199 in different species.[10] |
Experimental Protocols
DNase I Footprinting for DNA Minor Groove Binding
This protocol is used to determine the specific DNA sequence where a molecule like SG3199 binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" in the resulting DNA ladder when analyzed by gel electrophoresis.
Materials:
-
DNA fragment of interest (radiolabeled at one end)
-
SG3199
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM CaCl2)
-
Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA)
-
Phenol:chloroform
-
Ethanol
-
Sequencing dye
-
Denaturing polyacrylamide gel
Procedure:
-
DNA Probe Preparation: Prepare a DNA fragment containing the putative binding site and label one end with a radioactive isotope (e.g., 32P).[2]
-
Binding Reaction: Incubate the radiolabeled DNA probe with varying concentrations of SG3199 in a suitable binding buffer. Include a control reaction with no SG3199.[12]
-
DNase I Digestion: Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.[1][3]
-
Reaction Termination: Stop the digestion by adding the stop solution.[12]
-
DNA Purification: Extract the DNA using phenol:chloroform and precipitate with ethanol.[1]
-
Gel Electrophoresis: Resuspend the DNA pellets in sequencing dye, denature by heating, and run on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.[2]
-
Autoradiography: Dry the gel and expose it to X-ray film. The region where SG3199 binds will be protected from DNase I cleavage, resulting in a gap (the footprint) in the DNA ladder compared to the control lane.[1]
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Interstrand Cross-linking
The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells. Cross-links reduce the migration of DNA in the agarose (B213101) gel, leading to a smaller "comet tail."
Materials:
-
Treated and control cells
-
Normal and low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Cell Preparation: Treat cells with SG3199 for the desired time. Harvest the cells and resuspend them in phosphate-buffered saline (PBS).[4]
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.[4]
-
Embedding Cells: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides. Allow to solidify.[4]
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[4][13]
-
Alkaline Unwinding: Place the slides in the alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to unwind the DNA.[13][14]
-
Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer. DNA fragments will migrate out of the nucleoid, forming the comet tail.[4][13]
-
Neutralization and Staining: Neutralize the slides with the neutralization buffer and stain the DNA.[4][14]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A reduction in tail moment compared to a positive control for strand breaks indicates the presence of cross-links.[4][15]
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an SG3199-containing ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nu/nu or SCID)[16]
-
Matrigel (optional)[16]
-
SG3199-ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice. The cells can be mixed with Matrigel to enhance tumor take rate.[16][18]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).[16][17]
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the SG3199-ADC and vehicle control intravenously at the desired dose and schedule.[16][17]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Survival can also be monitored.[16]
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis can be performed to determine the significance of the anti-tumor effect.[16]
Signaling Pathways and Visualizations
SG3199-Induced DNA Damage Response
The interstrand cross-links created by SG3199 are potent inducers of the DNA Damage Response (DDR). The cell recognizes these lesions, particularly during DNA replication, leading to the activation of the ATR kinase. ATR then phosphorylates a cascade of downstream proteins, including CHK1, which orchestrates cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, this signaling cascade can ultimately lead to the induction of apoptosis.
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchtweet.com [researchtweet.com]
- 5. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.fo [pure.fo]
- 9. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cleavable Linkers for Intracellular Drug Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of therapeutic agents to specific cells is a cornerstone of modern drug development, aiming to maximize efficacy while minimizing off-target toxicity. A critical component in many targeted therapies, such as antibody-drug conjugates (ADCs), is the linker that connects the targeting moiety to the cytotoxic payload. Cleavable linkers are sophisticated chemical tools designed to be stable in the systemic circulation but to selectively break and release the drug payload in response to specific triggers within the target cell. This guide provides a detailed technical overview of the major classes of cleavable linkers, their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
pH-Sensitive Linkers: Exploiting the Acidic Intracellular Environment
One of the most well-established strategies for intracellular drug release involves linkers that are labile in the acidic environment of endosomes (pH 5.5–6.5) and lysosomes (pH 4.5–5.0), while remaining stable at the physiological pH of blood (pH 7.4).[1][] This pH differential provides a selective trigger for drug release following endocytosis of the drug conjugate.
Mechanism of Action
Upon binding to its target on the cell surface, the drug conjugate is internalized via endocytosis, trafficking through the endo-lysosomal pathway. As the pH within these vesicles decreases, acid-labile functional groups within the linker, such as hydrazones, acetals, ketals, and cis-aconityl amides, undergo hydrolysis, cleaving the bond and releasing the active drug into the cytoplasm or the lysosome itself.
Visualization of Intracellular Trafficking and Release
The following diagram illustrates the general pathway for a drug conjugate with a pH-sensitive linker.
Caption: Intracellular trafficking of a pH-sensitive drug conjugate.
Quantitative Data: pH-Sensitive Linker Performance
The stability of the linker at physiological pH and the rate of its cleavage at acidic pH are critical parameters for its efficacy. The table below summarizes the release kinetics for various pH-sensitive linkers.
| Linker Type | Drug/System | Condition (pH 7.4) | Condition (pH ~5.0) | Reference |
| Acylhydrazone | Doxorubicin (B1662922) ADC | >2.0 h (t½) | 2.4 min (t½) | [3] |
| Acylhydrazone | Gemtuzumab Ozogamicin | ~6% hydrolysis after 24h | - | [3] |
| Hydrazone | Doxorubicin-Polypeptide | ~5% release after 18h | ~40-50% release after 18h | [3] |
| Trityl (di-methoxy) | Doxorubicin | 44 h (t½) | <1 h (t½) | [4][5] |
| Trityl (unsubstituted) | DMXAA-amine | >24 h (t½) | ~5 h (t½) | [4][5] |
| cis-Aconityl | Doxorubicin-PVA | Stable | 3 h (t½) | [6] |
| Ketal | Paclitaxel-Polymer NP | Stable | Disassembly after 48h | [7] |
Experimental Protocols
This protocol describes a general method for conjugating doxorubicin to a polymer via a hydrazone linker.
-
Preparation of Hydrazide-Functionalized Carrier: A polymer or other carrier molecule with carboxylic acid groups is reacted with an excess of hydrazine (B178648) hydrate (B1144303) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Doxorubicin hydrochloride is dissolved in a solvent such as methanol (B129727) with a catalytic amount of trifluoroacetic acid.[8]
-
The hydrazide-functionalized carrier is added to the doxorubicin solution.
-
The reaction mixture is stirred at room temperature for several hours (typically 5h to 24h), protected from light.[6][8]
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the formation of the hydrazone bond.[8]
-
Purification: The resulting doxorubicin-hydrazone conjugate is purified by dialysis against a methanol/water mixture and then water to remove unreacted doxorubicin and other small molecules, followed by lyophilization.[6]
This assay measures the rate of drug release from a conjugate at different pH values.
-
Sample Preparation: A known concentration of the drug conjugate (e.g., 1-2 mg/mL) is dissolved in buffers of different pH values (e.g., pH 7.4 PBS and pH 5.0 acetate (B1210297) buffer).[5][6]
-
Dialysis Setup: The solutions are placed in dialysis bags with a specific molecular weight cut-off (MWCO) (e.g., 3.5 kDa) that allows the free drug to pass through but retains the conjugate.[6]
-
The sealed dialysis bags are immersed in a larger volume of the corresponding buffer (the dialysis medium) and incubated at 37°C with constant stirring.[6]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), aliquots of the dialysis medium are collected. An equal volume of fresh buffer is added back to maintain a constant volume.
-
Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectrometry at the characteristic wavelength of the drug.[6]
-
Data Analysis: The cumulative percentage of drug release is calculated at each time point and plotted against time to generate release profiles.
Enzyme-Cleavable Linkers: Harnessing Intracellular Proteases
Enzyme-cleavable linkers offer high stability in the bloodstream and are designed to be substrates for enzymes that are highly expressed within the lysosomes of target cells, such as cathepsins.[]
Mechanism of Action
The most common enzyme-cleavable linkers are based on dipeptides, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[] After internalization and trafficking to the lysosome, these peptide sequences are recognized and cleaved by lysosomal proteases like Cathepsin B. This cleavage event often triggers a self-immolative cascade through a spacer molecule, such as p-aminobenzyl carbamate (B1207046) (PABC), which then releases the unmodified, active drug.
Visualization of Enzymatic Cleavage Pathway
The following diagram illustrates the cleavage of a Val-Cit-PABC linker by Cathepsin B.
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
Quantitative Data: Enzyme-Cleavable Linker Performance
The rate of enzymatic cleavage and the stability of the linker in plasma are key determinants of its therapeutic window.
| Linker Type | Drug/System | Cleavage Enzyme | Release/Stability Data | Reference |
| Val-Cit-PABC | Doxorubicin | Cathepsin B | Rapid and near quantitative release | [1] |
| Phe-Lys-PABC | Doxorubicin | Cathepsin B | 30-fold faster release than Val-Cit with Cathepsin B alone | [1] |
| Val-Cit | MMAE (ADC) | Neutrophil Elastase | Readily cleaved, potential for off-target toxicity | [10] |
| Glu-Val-Cit | MMAE (ADC) | Cathepsin B / Ces1c | Reduced susceptibility to rodent plasma carboxylesterase (Ces1c) | [11] |
| Asn-Asn | MMAE (ADC) | Legumain | Selectively cleaved by legumain, stable towards Cathepsin B | [10] |
Experimental Protocols
This protocol outlines a common strategy for synthesizing the Mc-Val-Cit-PABC linker.[12]
-
Protection of Citrulline: L-Citrulline is protected with an Fmoc group by reacting it with Fmoc-Cl.
-
Coupling to PABC: The Fmoc-protected citrulline is coupled to p-aminobenzyl alcohol (PABOH) using a peptide coupling agent like HATU.[12]
-
Fmoc Deprotection: The Fmoc group is removed from the Cit-PABOH intermediate using a base such as triethylamine (B128534) or piperidine (B6355638) in DMF.
-
Dipeptide Formation: The deprotected Cit-PABOH is reacted with Fmoc-protected valine (e.g., Fmoc-Val-OSu) to form the dipeptide, Fmoc-Val-Cit-PABOH.[12]
-
Final Deprotection and Capping: The Fmoc group is removed from the dipeptide, and the resulting free amine is reacted with an activated form of 6-maleimidohexanoic acid (Mc-OSu) to install the maleimide (B117702) group for antibody conjugation.[12]
-
Purification: Each intermediate and the final product are purified by chromatography (e.g., RP-HPLC).
This assay evaluates the susceptibility of a linker to a specific enzyme.
-
Reaction Setup: The drug-linker conjugate is incubated with the purified enzyme (e.g., Cathepsin B) in a suitable buffer (e.g., acetate buffer, pH 5.5) at 37°C. A control sample without the enzyme is also prepared.[13]
-
Time Points: Aliquots are taken from the reaction mixture at various time points.
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding an organic solvent like acetonitrile (B52724) or by heat inactivation.
-
Analysis: The samples are analyzed by RP-HPLC or LC-MS to separate and quantify the intact conjugate, the cleaved linker intermediates, and the released drug.[13]
-
Data Interpretation: The percentage of drug release is plotted over time to determine the cleavage kinetics.
Redox-Sensitive Linkers: Capitalizing on the Intracellular Reducing Potential
The intracellular environment has a significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular space (millimolar vs. micromolar concentrations).[] Redox-sensitive linkers, primarily those containing disulfide bonds, leverage this differential to trigger drug release.
Mechanism of Action
Disulfide bonds are stable in the oxidizing environment of the bloodstream. Upon internalization of the conjugate into the cell, the high intracellular concentration of GSH rapidly reduces the disulfide bond, cleaving the linker and releasing the thiol-containing drug or a drug derivative.
Visualization of Redox-Sensitive Release
The following diagram shows the intracellular release of a drug from a disulfide-linked conjugate.
Caption: Glutathione-mediated cleavage of a disulfide linker.
Quantitative Data: Redox-Sensitive Linker Performance
The rate of drug release in the presence of intracellular GSH concentrations is a key performance indicator.
| Linker Type | Drug/System | GSH Concentration | Release Data | Reference |
| Disulfide | N-Acetyl-L-Cysteine (NAC) | ~10 mM (Intracellular) | ~70% release within 1 hour | [15] |
| Disulfide | N-Acetyl-L-Cysteine (NAC) | ~2 µM (Extracellular) | Negligible release | [15] |
| Disulfide | Gemcitabine-Aptamer | 6 mM | Almost all drug released after 30 min | [7] |
| Disulfide | Irinotecan (B1672180) Liposome | 1 mM | 60.2% release within 24 hours | [16] |
Experimental Protocols
This protocol describes a general method for creating a disulfide linker for drug conjugation.
-
Functionalization of Drug: A drug containing a primary amine can be reacted with a heterobifunctional crosslinker like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) to introduce a pyridyldithio group.
-
Functionalization of Carrier: A carrier molecule with a free thiol group is prepared. If one is not present, it can be introduced using reagents like Traut's reagent (2-iminothiolane).
-
Thiol-Disulfide Exchange: The pyridyldithio-activated drug is reacted with the thiolated carrier in a buffer at a pH around 7-8. The reaction results in a stable disulfide bond linking the drug to the carrier, with the release of pyridine-2-thione, which can be monitored spectrophotometrically.
-
Purification: The final conjugate is purified by size exclusion chromatography or dialysis to remove unreacted components.
This assay evaluates drug release in response to reducing agents.
-
Sample Preparation: The disulfide-linked conjugate is incubated in a buffer (e.g., PBS, pH 7.4) at 37°C.
-
Induction of Release: The release is initiated by adding a reducing agent, typically GSH, to mimic intracellular concentrations (e.g., 1-10 mM). A control sample without GSH is run in parallel.[15]
-
Sampling and Analysis: At various time points, aliquots are taken and the amount of released drug is quantified by a suitable method like RP-HPLC or LC-MS.
-
Data Analysis: The cumulative percentage of drug release is plotted against time to determine the release kinetics in the presence and absence of the reducing agent.
Conclusion
Cleavable linkers are integral to the design of sophisticated drug delivery systems, enabling the targeted release of therapeutic payloads within diseased cells. The choice of linker—whether pH-sensitive, enzyme-cleavable, or redox-sensitive—depends on the specific application, the nature of the target cell, and the physicochemical properties of the drug. A thorough understanding of their cleavage mechanisms, quantitative release kinetics, and the experimental methods used for their evaluation is essential for the rational design and development of the next generation of targeted therapies. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic and impactful field.
References
- 1. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. scispace.com [scispace.com]
- 7. Improvement of Drug Release from an Aptamer Drug Conjugate Using Reductive-sensitive Linkers for Tumor-targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 15. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redox-sensitive irinotecan liposomes with active ultra-high loading and enhanced intracellular drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Cut: A Technical Guide to Cathepsin B-Mediated Cleavage of Valine-Alanine Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the lysosomal protease cathepsin B in the activation of antibody-drug conjugates (ADCs) through the cleavage of valine-alanine (VA) linkers. As the field of targeted cancer therapy continues to evolve, a comprehensive understanding of the mechanisms governing payload release is paramount for the rational design of next-generation ADCs with improved efficacy and safety profiles. This document provides a detailed overview of the cleavage mechanism, quantitative data on linker performance, and robust experimental protocols for the characterization of this crucial process.
The Core Mechanism: A Symphony of Specificity and Self-Immolation
The therapeutic action of an ADC equipped with a VA linker is contingent upon a precisely orchestrated series of events initiated upon internalization by the target cancer cell. This process ensures the cytotoxic payload remains securely attached to the antibody in systemic circulation, thereby minimizing off-target toxicity, and is efficiently liberated only within the lysosomal compartment of the cancer cell.
The valine-alanine dipeptide is specifically designed as a substrate for lysosomal proteases, such as cathepsin B, which are highly active in the acidic environment of the lysosome but exhibit low activity in the bloodstream.[] Cathepsin B, a cysteine protease often overexpressed in various tumor types, is a primary catalyst for the cleavage of the VA linker.[] However, it is noteworthy that other lysosomal cysteine proteases, including cathepsins L, S, and F, can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms based on the downregulation of a single protease.[]
The cleavage of the VA linker is typically the rate-limiting step in a two-part payload release mechanism, often involving a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[] First, cathepsin B hydrolyzes the amide bond between the C-terminus of the alanine (B10760859) residue and the PABC spacer.[] This enzymatic cleavage triggers a rapid, spontaneous 1,6-elimination reaction within the PABC group, leading to the release of the unmodified, active cytotoxic payload.[]
Quantitative Insights into Linker Performance
The efficiency of linker cleavage is a critical determinant of an ADC's overall therapeutic efficacy. While extensive kinetic data for the cleavage of a full Val-Ala-PABC-ADC construct by cathepsin B is not widely published, comparative studies with the more extensively characterized valine-citrulline (VC) linker provide valuable insights.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Key Characteristics |
| Valine-Alanine (Val-Ala) | Approximately 50% of the Val-Cit rate[2] | Lower hydrophobicity, which can reduce aggregation, especially at high drug-to-antibody ratios (DARs).[3][4] |
| Valine-Citrulline (Val-Cit) | Benchmark for efficient cleavage | More hydrophobic than Val-Ala; widely used in clinically approved ADCs.[3][4] |
It is important to note that while the in vitro cleavage rate of the VA linker by isolated cathepsin B is reportedly slower than that of the VC linker, both linkers demonstrate comparable efficiency in promoting payload release and similar in vitro cytotoxicity in cell-based assays.[4] The reduced hydrophobicity of the VA linker is a significant advantage, as it allows for the generation of ADCs with higher DARs and reduced potential for aggregation.[3]
Visualizing the Process: Pathways and Workflows
To facilitate a deeper understanding of the complex processes involved in ADC activity, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro characterization of ADC cleavage by cathepsin B. These can be adapted based on the specific ADC, payload, and available instrumentation.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a VA-linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
VA-linker ADC
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Payload standard for calibration curve
Procedure:
-
Enzyme Activation: Prepare a stock solution of recombinant cathepsin B in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) and incubate at room temperature for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, add the VA-linker ADC to the pre-warmed Assay Buffer to a final concentration of 10-20 µM.
-
Initiate Reaction: Add the activated cathepsin B to the reaction mixture to a final concentration of 100-200 nM.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. The released payload is separated from the ADC and other components on the C18 column and quantified by UV absorbance at a wavelength appropriate for the payload.
-
Data Analysis: Generate a standard curve using the payload standard. Calculate the concentration of the released payload at each time point and plot the concentration versus time to determine the initial rate of cleavage.
In Vitro Cathepsin B Cleavage Assay (LC-MS/MS-Based)
Objective: To identify and quantify the ADC catabolites, including the released payload, after incubation with cathepsin B.
Materials:
-
VA-linker ADC
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching and Precipitation Solution: Cold acetonitrile with 1% formic acid and an internal standard.
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Reaction Setup and Incubation: Follow steps 1-5 from the HPLC-based protocol.
-
Quenching and Protein Precipitation: Immediately quench the reaction by adding 3 volumes of the ice-cold Quenching and Precipitation Solution.
-
Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a new tube.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use appropriate chromatographic conditions to separate the ADC, catabolites, and released payload. Employ mass spectrometry to identify and quantify the different species based on their mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Analyze the mass spectrometry data to identify the chemical structures of the catabolites. Quantify the released payload and other relevant species using the internal standard for normalization.
Cell-Based Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of the VA-linker ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
VA-linker ADC
-
Unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the VA-linker ADC and the unconjugated antibody in complete cell culture medium.
-
Incubation: Remove the existing medium from the cells and add the ADC or antibody dilutions. Incubate the plates for 72-120 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells. Plot the cell viability versus the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion
The valine-alanine linker represents a refined and highly effective component in the design of modern antibody-drug conjugates. Its efficient cleavage by the lysosomal protease cathepsin B, coupled with a self-immolative spacer, facilitates controlled and targeted payload release within cancer cells. While its cleavage kinetics by isolated cathepsin B may be more moderate compared to the valine-citrulline linker, its favorable hydrophobicity profile offers significant advantages in the development of ADCs with high drug-to-antibody ratios and reduced aggregation potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of VA-linker-containing ADCs, enabling researchers and drug developers to make informed decisions in the pursuit of more effective and safer cancer therapeutics.
References
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide provides an in-depth technical overview of the core principles governing ADC design, offering a blueprint for the rational development of these complex biotherapeutics. We will dissect the critical components of an ADC, delve into the intricacies of their mechanism of action, and provide detailed methodologies for their characterization, empowering researchers to navigate the multifaceted landscape of ADC development.
The Tripartite Composition of an Antibody-Drug Conjugate
At its core, an ADC is a modular entity composed of three distinct yet interconnected components: a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that bridges the two.[1][2] The synergistic interplay of these elements is paramount to the therapeutic success of the ADC, dictating its efficacy, safety, and pharmacokinetic profile.
The Guiding Missile: The Monoclonal Antibody
The monoclonal antibody serves as the targeting moiety of the ADC, responsible for recognizing and binding to specific antigens overexpressed on the surface of cancer cells.[3] This targeted delivery minimizes systemic exposure to the cytotoxic payload, thereby widening the therapeutic window. The selection of an appropriate target antigen and a corresponding high-affinity mAb is a critical first step in ADC design.
Key Considerations for Antibody Selection:
-
Target Antigen Specificity and Expression: The ideal target antigen should be highly and homogenously expressed on tumor cells with minimal to no expression on healthy tissues to mitigate off-target toxicities.[3]
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex must be efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis, to deliver the payload to its intracellular site of action.[4][5]
-
Antibody Isotype: The choice of antibody isotype (e.g., IgG1, IgG2, IgG4) can influence its effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), as well as its pharmacokinetic properties. Humanized or fully human antibodies are generally preferred to minimize immunogenicity.[6]
The Warhead: The Cytotoxic Payload
The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death. The extreme potency of these cytotoxic agents, often with sub-nanomolar IC50 values, is a defining feature of ADCs, as they are too toxic for systemic administration as standalone agents.[7]
Major Classes of ADC Payloads:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
DNA-Damaging Agents: This class includes compounds like calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs) that bind to the minor groove of DNA or cause DNA strand breaks, ultimately triggering cell death.[8]
The choice of payload is intrinsically linked to the target biology and the desired mechanism of action.
The Crucial Bridge: The Linker
The linker is the chemical bridge that covalently attaches the payload to the antibody. Its design is a delicate balancing act, requiring sufficient stability in systemic circulation to prevent premature payload release and efficient cleavage within the target cancer cell to unleash the cytotoxic agent.[9]
Types of Linkers:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as acidic pH in endosomes/lysosomes (e.g., hydrazones) or the presence of specific enzymes like cathepsins (e.g., dipeptide linkers like valine-citrulline).[6][9]
-
Non-Cleavable Linkers: These linkers, such as thioether linkers, are more stable and rely on the complete lysosomal degradation of the antibody to release the payload.[9]
The choice of linker chemistry significantly impacts the ADC's stability, efficacy, and toxicity profile.
The Blueprint of an ADC: Structure and Mechanism
The following diagram illustrates the fundamental structure of an Antibody-Drug Conjugate.
The Journey to Cell Death: Mechanism of Action
The therapeutic effect of an ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
A critical step in this pathway is the internalization of the ADC, which is predominantly mediated by clathrin-mediated endocytosis.
A Closer Look: Clathrin-Mediated Endocytosis Pathway
Quantitative Parameters in ADC Design
The rational design of ADCs is heavily reliant on the careful optimization of several quantitative parameters. The following tables summarize key data for common payloads and linkers.
Table 1: In Vitro Potency of Common ADC Payloads
| Payload Class | Example Payload | Mechanism of Action | Typical IC50 Range |
| Auristatins | Monomethyl Auristatin E (MMAE) | Microtubule Inhibitor | 0.1 - 10 nM[10] |
| Monomethyl Auristatin F (MMAF) | Microtubule Inhibitor | 1 - 50 nM[10] | |
| Maytansinoids | DM1 (Emtansine) | Microtubule Inhibitor | 0.1 - 5 nM[10] |
| DM4 | Microtubule Inhibitor | 0.01 - 1 nM[10] | |
| Calicheamicins | N-acetyl-gamma-calicheamicin | DNA Double-Strand Breaks | 1 - 100 pM[10] |
| Pyrrolobenzodiazepines (PBDs) | Tesirine | DNA Cross-linking | 1 - 50 pM |
| Topoisomerase I Inhibitors | Deruxtecan (DXd) | DNA Replication Inhibition | 1 - 20 nM[10] |
| SN-38 | DNA Replication Inhibition | 5 - 100 nM[10] |
Note: IC50 values are highly dependent on the cell line, target antigen expression, and experimental conditions.
Table 2: Characteristics of Common ADC Linkers
| Linker Type | Cleavage Mechanism | Key Features | Plasma Stability (Half-life) |
| Hydrazone | Acid-labile | Cleaved in the acidic environment of endosomes/lysosomes. | Variable, can be prone to premature release (e.g., ~36 hours for some).[11] |
| Dipeptide (e.g., Val-Cit) | Enzymatic (Cathepsin B) | High stability in circulation, efficient cleavage in lysosomes. | Generally high (several days).[6] |
| Disulfide | Reduction (Glutathione) | Cleaved in the reducing intracellular environment. | Stability can be variable; hindered disulfides show improved stability. |
| Thioether (Non-cleavable) | Proteolytic Degradation | Requires complete antibody degradation in lysosomes for payload release. | Very high (approaching that of the antibody, e.g., >10 days).[11] |
The ADC Development Workflow: From Concept to Characterization
The development of a novel ADC is a systematic process that involves a series of well-defined experimental stages.
Essential Experimental Protocols for ADC Characterization
Rigorous analytical and biological characterization is imperative to ensure the quality, consistency, and efficacy of an ADC. The following sections provide detailed methodologies for key assays.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic payloads to the antibody increases its overall hydrophobicity, leading to longer retention times on the HIC column. The average DAR is calculated from the relative peak areas of the different drug-loaded species.[12]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by measuring the absorbance.[13]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the old medium from the cells and add the diluted ADC or control solutions. Include untreated cells as a viability control and medium-only wells as a blank.
-
Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Plasma Stability Assay by LC-MS
Principle: This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC and the release of free payload over time. Immunocapture is often used to isolate the ADC from the complex plasma matrix, followed by LC-MS analysis.[8]
Materials:
-
ADC sample
-
Human or mouse plasma
-
Immunocapture beads (e.g., Protein A/G or anti-human IgG)
-
LC-MS/MS system
-
Digestion enzyme (e.g., papain for cleavable linkers) or reduction agent (e.g., DTT for DAR analysis)
Procedure:
-
Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
Immunocapture:
-
Add immunocapture beads to the plasma samples to bind the ADC.
-
Wash the beads to remove unbound plasma proteins.
-
-
Sample Processing for Analysis:
-
For DAR analysis: Elute the intact ADC from the beads and analyze by LC-MS to determine the change in the average DAR over time.
-
For free payload analysis: Treat the plasma supernatant (after removing the ADC) to precipitate proteins and extract the released payload for LC-MS/MS quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples to quantify the intact ADC (or its different DAR species) and the concentration of the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the plasma half-life of the ADC.
-
Logical Interplay of ADC Components for Clinical Efficacy
The clinical success of an ADC is not determined by a single component but by the harmonious interplay of the antibody, linker, and payload.
Conclusion and Future Perspectives
The design of antibody-drug conjugates is a multidisciplinary endeavor that requires a deep understanding of antibody engineering, medicinal chemistry, and cancer biology. The continuous evolution of ADC technology, with innovations in site-specific conjugation, novel linker chemistries, and more diverse payloads, promises to deliver even more effective and safer cancer therapies. The principles and methodologies outlined in this guide provide a solid foundation for the rational design and rigorous characterization of the next generation of ADCs, ultimately paving the way for improved patient outcomes.
References
- 1. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability of PABC-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by dictating the selective release of the cytotoxic payload at the tumor site while minimizing premature cleavage in systemic circulation. The p-aminobenzyl carbamate (B1207046) (PABC) linker system, particularly the valine-citrulline PABC (VC-PABC) motif, has become a cornerstone in ADC development due to its susceptibility to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This guide provides a comprehensive exploration of the stability of PABC-based linkers, detailing experimental methodologies, presenting comparative stability data, and illustrating key mechanisms.
Core Concepts of PABC Linker Stability
The foundational principle of PABC-based linkers lies in their ability to undergo a two-stage payload release mechanism. First, an enzymatic cleavage of a specific peptide sequence (e.g., Val-Cit) occurs, which is the primary determinant of the linker's stability and specificity. Following this initial cleavage, the PABC spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction, liberating the unmodified cytotoxic drug.[1][2] This self-immolative feature is crucial as it ensures that the released payload is fully active and not sterically hindered by remnants of the linker.
A key challenge in the preclinical development of ADCs with PABC-based linkers is the species-specific difference in plasma stability. While generally stable in human and non-human primate plasma, the widely used VC-PABC linker has demonstrated instability in rodent plasma.[3] This is primarily attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can prematurely cleave the linker, leading to off-target toxicity and a reduced therapeutic window in preclinical mouse models.[1][4]
Quantitative Stability Data of PABC-Based Linkers
The stability of PABC-based linkers is typically assessed by incubating the ADC in plasma from various species (human, mouse, rat, cynomolgus monkey) and measuring the percentage of intact ADC or the amount of released payload over time. This is often quantified by determining the drug-to-antibody ratio (DAR). The following tables summarize quantitative data on the stability of different PABC linker variants.
Table 1: Stability of VC-PABC Linkers in Different Plasma Types
| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Analytical Method |
| Anti-HER2 ADC with EVCit-PABC-MMAF | Human | 28 | No significant degradation | Not specified |
| Trastuzumab-mcVC-PABC-Auristatin-0101 | Human | 6 | ~90% (estimated from graph) | LC-MS |
| ITC6104RO (VC-PABC linker) | Mouse | Not specified | Unstable | LC-qTOF-MS |
| ITC6104RO (VC-PABC linker) | Human (IgG depleted) | Not specified | Stable | LC-qTOF-MS |
Note: EVCit is a glutamic acid-valine-citrulline modification.
Table 2: Impact of Linker Modification on Stability in Mouse Plasma
| Linker Modification | % Drug Release in 24h (Mouse Serum) |
| Unsubstituted Val-Cit-PABC | 100% |
| m-amide PABC (MA-PABC) | 50% |
| Glutamic Acid + Val-Cit-PABC | 31% |
| Glutamic Acid + MA-PABC | 7% |
| CF3-substituted thiazole (B1198619) + Aspartic Acid at P3 | 6% |
Table 3: Stability of Linker-Payloads with a m-Amide PABC (MA-PABC) Modification
| Linker-Payload | % Drug Release in 24h (Human Serum) | % Drug Release in 24h (Mouse Serum) | % Cleavage by Cathepsin B |
| Unsubstituted Linker | 0% | 100% | 100% |
| 14 (MA-PABC) | 0% | 50% | 100% |
| 15 (Glutamic Acid at P3) | 0% | 31% | 100% |
| 16 (Glutamic Acid at P3 + MA-PABC) | 0% | 7% | 100% |
Data adapted from Poudel et al., which demonstrates that modifications to the PABC linker can significantly enhance stability in mouse serum without compromising cleavage by the target enzyme, cathepsin B.[5]
Experimental Protocols
Accurate assessment of PABC linker stability is paramount for the development of safe and effective ADCs. The following are detailed methodologies for key experiments.
This assay evaluates the stability of an ADC in plasma to predict its potential for premature payload release and off-target toxicity in the circulatory system.
Methodology:
-
Preparation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. A buffer control is run in parallel to assess the inherent stability of the ADC.
-
Time Points: Aliquots are collected at various time points, typically over a period of seven days (e.g., Day 0, 1, 3, 5, 7).
-
Sample Processing: The ADC is isolated from the plasma samples. A common method is immunoaffinity capture using Protein A magnetic beads.
-
Analysis: The captured ADC is then analyzed to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. A decrease in the retention time of the main ADC peak or the appearance of new, earlier-eluting peaks over time indicates drug deconjugation. HIC is a non-denaturing technique that preserves the native structure of the ADC.[6][7][8]
-
Mobile Phase A: Typically a high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt concentration is used to elute the ADC species in order of increasing hydrophobicity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the ADC, allowing for the precise determination of the different drug-loaded species and the calculation of the average DAR.[9][10] Reversed-phase LC is often used to separate the light and heavy chains of the antibody after reduction, followed by MS analysis.
This assay confirms that the linker can be efficiently cleaved by the target protease, such as cathepsin B.
Methodology:
-
Incubation: The ADC is incubated with the purified protease (e.g., Cathepsin B) in a suitable buffer system. For intracellular cleavage studies, cell lysates or subcellular fractions like lysosomes can be used.
-
Controls: A negative control without the protease is included to account for any non-enzymatic degradation. Protease inhibitors can also be used to confirm specific cleavage.
-
Analysis: The reaction mixture is analyzed at different time points using LC-MS to identify and quantify the released payload.
-
Data Interpretation: An effective cleavable linker will show efficient and rapid payload release in the presence of the target protease.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in PABC linker stability and function, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Comparative stability of VC-PABC linkers in human versus rodent plasma.
Caption: Intracellular cleavage and payload release mechanism of a VC-PABC linker.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation of DBCO-HS-PEG2-VA-PABC-SG3199
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a DBCO-functionalized pyrrolobenzodiazepine (PBD) dimer payload, DBCO-HS-PEG2-VA-PABC-SG3199, to a target antibody. This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a powerful class of biotherapeutics designed for targeted cancer therapy.
The ADC is constructed through a two-step process. First, the antibody is modified with an azide (B81097) chemical handle. Subsequently, the azide-modified antibody is conjugated to the this compound drug-linker via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.[][2] This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, preserving the integrity and function of the antibody.[][3]
The linker system, composed of a hydrophilic PEG2 spacer, a cathepsin B-cleavable valine-alanine (VA) dipeptide, and a self-immolative p-aminobenzylcarbamate (PABC) spacer, is designed for controlled intracellular release of the potent cytotoxic payload, SG3199.[4][5][6] SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer that exerts its anti-tumor activity by cross-linking DNA in the minor groove.[7][8][9] The high cytotoxicity of PBD dimers makes them highly effective payloads for ADCs.[10][11]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (User-defined) | N/A | N/A |
| Azide-PEG4-NHS Ester | BroadPharm | BP-22393 |
| This compound | MedChemExpress | HY-135836 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | 10010023 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
| Amicon® Ultra Centrifugal Filters, 30 kDa MWCO | MilliporeSigma | UFC803024 |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters | 186004590 |
| Size-Exclusion Chromatography (SEC) Column | Agilent | 5190-2521 |
Experimental Protocols
Step 1: Preparation of Azide-Modified Antibody
This protocol outlines the modification of a monoclonal antibody with azide groups by reacting primary amines (e.g., lysine (B10760008) residues) with an NHS-activated azide-PEG linker.
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, as these will compete with the reaction.[12] If necessary, perform a buffer exchange into PBS using a Zeba™ Spin Desalting Column or an Amicon® Ultra centrifugal filter.[12]
-
-
Azide-PEG4-NHS Ester Preparation:
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
-
Antibody Modification Reaction:
-
Add a 5- to 10-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted Azide-PEG4-NHS Ester using a Zeba™ Spin Desalting Column according to the manufacturer's instructions.
-
Determine the concentration of the purified azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
Step 2: Conjugation of this compound to Azide-Modified Antibody
This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized drug-linker.
-
DBCO-Drug-Linker Preparation:
-
Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO.
-
-
Click Chemistry Conjugation Reaction:
-
Add a 1.5- to 3-fold molar excess of the this compound stock solution to the purified azide-modified antibody.
-
Incubate the reaction mixture for 4-16 hours at 4°C with gentle mixing. The reaction can also be performed for 1-2 hours at room temperature, but incubation at 4°C is often preferred to maintain antibody stability.[3]
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unreacted drug-linker and other impurities. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating unconjugated antibody, drug-linker, and ADCs with different drug-to-antibody ratios (DARs).
-
-
Step 3: Characterization of the ADC
Thorough characterization of the purified ADC is essential to ensure its quality and consistency.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the PBD dimer (approximately 334 nm). The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated ADC can provide a precise determination of the DAR.
-
-
Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying the percentage of high molecular weight species (aggregates) in the ADC preparation.
-
-
In Vitro Cell Cytotoxicity Assay:
-
Evaluate the potency of the ADC by determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines with varying levels of target antigen expression.
-
Data Presentation
Table 1: Summary of a Typical ADC Conjugation and Characterization
| Parameter | Result | Method |
| Initial Antibody Concentration | 10 mg/mL | UV-Vis (A280) |
| Molar Ratio (Azide-Linker:Antibody) | 10:1 | - |
| Molar Ratio (DBCO-Drug-Linker:Antibody) | 3:1 | - |
| Final ADC Concentration | 8.5 mg/mL | UV-Vis (A280) |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC / UV-Vis |
| Monomer Purity | >98% | SEC |
| In Vitro IC50 (Antigen-Positive Cells) | 0.5 nM | Cell-Based Assay |
| In Vitro IC50 (Antigen-Negative Cells) | >1000 nM | Cell-Based Assay |
Visualizations
Caption: Experimental workflow for the preparation and characterization of the ADC.
Caption: Chemical conjugation pathway for the ADC synthesis.
Caption: Intracellular processing and payload release of the ADC.
References
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel polyamide-pyrrolobenzodiazepine hybrids for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for DBCO-HS-PEG2-VA-PABC-SG3199 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-HS-PEG2-VA-PABC-SG3199 is a sophisticated drug-linker conjugate designed for the targeted delivery of the potent cytotoxic agent, SG3199, to antigen-expressing cells. This system is integral to the construction of Antibody-Drug Conjugates (ADCs) for preclinical research and drug development. The conjugate features a dibenzocyclooctyne (DBCO) group for copper-free "click" chemistry, enabling covalent attachment to an azide-modified antibody. A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and a protease-cleavable valine-alanine (VA) dipeptide linker, in conjunction with a PABC self-immolative spacer, ensures the controlled release of the SG3199 payload within the target cell. The warhead, SG3199, is a pyrrolobenzodiazepine (PBD) dimer that exerts its potent anti-tumor activity by cross-linking DNA in the minor groove.[1][2]
These application notes provide detailed protocols for utilizing an ADC constructed with this compound in key cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
The ADC, once conjugated, targets a specific cell surface antigen. Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[3] Trafficking to the lysosome exposes the VA-PABC linker to proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4] Cleavage of the linker initiates a self-immolation cascade of the PABC spacer, leading to the release of the highly potent SG3199 payload into the cytoplasm.[4] SG3199 then translocates to the nucleus and binds to the DNA minor groove, forming covalent interstrand cross-links.[1][5] This DNA damage blocks replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[6]
Key Cell-Based Assays
The following are critical in vitro assays to characterize the activity of an ADC constructed with this compound:
-
In Vitro Cytotoxicity Assay: To determine the potency (e.g., IC50) of the ADC against antigen-positive and antigen-negative cell lines.
-
Antibody-Drug Conjugate Internalization Assay: To confirm that the ADC is internalized by target cells, a prerequisite for payload release.
-
Bystander Effect Assay: To assess the ability of the released, cell-permeable SG3199 to kill neighboring antigen-negative cells, a crucial attribute for treating heterogeneous tumors.[7][8]
Data Presentation
Table 1: In Vitro Cytotoxicity of a Hypothetical anti-Her2-SG3199 ADC
| Cell Line | Target Antigen | Target Expression | ADC IC50 (pM) | Free SG3199 IC50 (pM) |
| SK-BR-3 | Her2 | High | 15 | 5 |
| BT-474 | Her2 | High | 25 | 5 |
| MDA-MB-468 | Her2 | Negative | >10,000 | 8 |
| Ramos | CD20 | Negative | >10,000 | 10 |
Note: The data presented are representative and may vary based on the specific antibody, cell line, and experimental conditions. The potent cytotoxicity of SG3199 is highlighted by its low picomolar IC50 values across various cell lines.[1]
Table 2: Quantification of ADC Internalization
| Cell Line | Time Point | Percent Internalization |
| SK-BR-3 | 1 hour | 20% |
| SK-BR-3 | 4 hours | 55% |
| SK-BR-3 | 24 hours | 85% |
| MDA-MB-468 | 24 hours | <5% |
Note: Internalization rates are dependent on the target antigen and cell line. Rapid and efficient internalization is crucial for the efficacy of ADCs.[9]
Table 3: Bystander Killing in Co-culture Assay
| Co-culture Ratio (Antigen-Positive:Antigen-Negative) | % Viability of Antigen-Negative Cells (ADC-treated) |
| 1:0 (Antigen-Negative only) | 95% |
| 1:1 | 45% |
| 3:1 | 20% |
| 0:1 (Antigen-Positive only) | 10% |
Note: The bystander effect is more pronounced with a higher proportion of antigen-positive cells. The ability of the payload to diffuse and kill neighboring cells is a key advantage in heterogeneous tumors.[10][11]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol determines the concentration of ADC required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructed with this compound
-
Free SG3199 payload (as a control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC and Drug Treatment:
-
Prepare serial dilutions of the ADC and free SG3199 in complete medium. A typical concentration range for a PBD-based ADC would be from 1 pM to 100 nM.
-
Remove the medium from the cell plate and add 100 µL of the diluted ADC or free drug to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 96-120 hours at 37°C, 5% CO2. The long incubation time is necessary to account for the cell cycle-dependent mechanism of action of DNA-damaging agents.[12]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC or drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Antibody-Drug Conjugate Internalization Assay
This assay visualizes and quantifies the uptake of the ADC by target cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC constructed with this compound, labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Poly-D-lysine coated plates or coverslips for imaging
-
Fluorescence microscope or high-content imager
-
Flow cytometer (for quantitative analysis)
-
Trypsin-EDTA
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound antibody
Protocol (Imaging-based):
-
Cell Seeding: Seed cells on poly-D-lysine coated coverslips in a 24-well plate and allow them to adhere overnight.
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC at a suitable concentration (e.g., 10 µg/mL) in complete medium.
-
Incubate at 37°C for various time points (e.g., 1, 4, 24 hours). As a control, incubate one set of cells at 4°C to inhibit endocytosis.
-
-
Washing and Staining:
-
Wash the cells three times with cold PBS.
-
To distinguish between surface-bound and internalized ADC, you can perform an acid wash to strip the surface fluorescence.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Internalized ADC will appear as punctate signals within the cytoplasm.
Protocol (Flow Cytometry-based):
-
Cell Preparation: Harvest cells and resuspend in FACS buffer (PBS with 2% FBS).
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC on ice (to measure binding) or at 37°C (to measure internalization) for desired time points.
-
Quenching Surface Fluorescence: Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the non-internalized ADC.[13]
-
Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.
Bystander Effect Assay
This assay measures the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC constructed with this compound
-
96-well plates
-
Flow cytometer or high-content imager
Protocol:
-
Cell Seeding:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 3:1, 1:3).
-
Include control wells with only antigen-negative cells.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with a concentration of ADC that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Include untreated control wells.
-
-
Incubation: Incubate the plate for 96-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, and use flow cytometry to distinguish and quantify the viable GFP-negative (antigen-positive) and GFP-positive (antigen-negative) cell populations. A viability dye (e.g., propidium (B1200493) iodide) can be used to exclude dead cells.
-
High-Content Imaging: Use an imager to count the number of viable GFP-positive cells in each well.
-
-
Data Analysis:
-
Calculate the percentage of viable antigen-negative cells in the ADC-treated co-cultures compared to the untreated co-cultures. A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
-
Mandatory Visualizations
Signaling Pathway of SG3199 Action
Caption: Mechanism of action of an ADC with SG3199 payload.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity (IC50).
Logical Relationship for Bystander Effect Assay
Caption: Logical flow of the bystander effect in a co-culture assay.
References
- 1. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Testing SG3199 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental setup for evaluating the efficacy of SG3199, a potent pyrrolobenzodiazepine (PBD) dimer DNA cross-linking agent. The protocols detailed below are foundational for characterizing its cytotoxic and mechanistic properties.
Introduction
SG3199 is the highly potent warhead component of the antibody-drug conjugate (ADC) payload, tesirine (B3181916) (SG3249). Its mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, which are difficult for cancer cells to repair.[1][2][3] This leads to the blockage of essential cellular processes like DNA replication, ultimately triggering cell cycle arrest and apoptosis.[1][2][4][5] These protocols outline key in vitro assays to quantify the cytotoxicity, DNA damage, and subsequent cellular responses induced by SG3199.
Data Presentation
Table 1: In Vitro Cytotoxicity of SG3199 in Human Cancer Cell Lines
The following table summarizes the growth inhibition (GI₅₀) values of SG3199 across a panel of human solid tumor and hematological cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (pM) |
| NCI-H460 | Lung | 150 |
| A549 | Lung | 200 |
| MCF7 | Breast | 70 |
| MDA-MB-231 | Breast | 120 |
| LNCaP | Prostate | 85 |
| PC-3 | Prostate | 110 |
| HT-29 | Colon | 250 |
| HCT-116 | Colon | 180 |
| K-562 | Leukemia | 10 |
| MOLM-13 | Leukemia | 5 |
| Ramos | Lymphoma | 8 |
| NCI-N87 | Gastric | 95 |
Note: GI₅₀ values are representative and can vary based on experimental conditions and cell line passage number. Hematological cell lines generally exhibit higher sensitivity to SG3199 compared to solid tumor cell lines.[2][6]
Table 2: Cellular Responses to SG3199 Treatment
This table outlines the typical quantitative outcomes observed in various mechanistic assays following SG3199 treatment.
| Assay | Cell Line | SG3199 Concentration | Time Point | Endpoint | Typical Result |
| DNA Cross-linking | LNCaP | 2.5 nM | 24 h | % Decrease in Olive Tail Moment | Dose-dependent increase |
| Apoptosis | Jurkat | 10 nM | 48 h | % Annexin V Positive Cells | Significant increase vs. control |
| Cell Cycle Arrest | HeLa | 5 nM | 24 h | % Cells in G2/M Phase | Accumulation in G2/M phase |
| DNA Damage Response | A549 | 10 nM | 6 h | γ-H2AX Foci per Cell | Substantial increase vs. control |
Experimental Protocols
In Vitro Cytotoxicity Assay (Growth Inhibition - GI₅₀)
This protocol determines the concentration of SG3199 that inhibits cell growth by 50% using a colorimetric assay such as MTT or AlamarBlue.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SG3199 stock solution (in DMSO)
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of SG3199 in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the SG3199 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.
DNA Interstrand Cross-linking (Comet Assay)
This modified alkaline comet assay is used to detect DNA interstrand cross-links induced by SG3199.[6][7][8]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells treated with SG3199 and control cells.
-
Resuspend approximately 1 x 10⁵ cells in 10 µL of PBS and mix with 75 µL of LMA at 37°C.
-
Pipette the cell suspension onto a pre-coated comet slide and allow it to solidify at 4°C.
-
Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C.
-
To induce single-strand breaks, irradiate the slides on ice with a defined dose of X-rays (e.g., 5 Gy). This step is crucial as cross-links will retard DNA migration.
-
Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Wash the slides with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the comets under a fluorescence microscope and analyze the images using appropriate software. The extent of cross-linking is inversely proportional to the tail moment.[6][7]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following SG3199 treatment.[9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., HEPES buffered saline with CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with SG3199 for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[12][13]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with SG3199.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Response (γ-H2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks, which are formed as a consequence of the cellular response to SG3199-induced cross-links.[14][15]
Materials:
-
Cells grown on coverslips
-
SG3199
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with SG3199 for the desired duration.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Mandatory Visualizations
Caption: Mechanism of action of SG3199 leading to apoptosis.
Caption: General workflow for in vitro testing of SG3199.
Caption: Logical relationship of SG3199's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. scribd.com [scribd.com]
- 5. Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. mmsl.cz [mmsl.cz]
- 15. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Modification with Azide for DBCO Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical modification of antibodies with azide (B81097) groups, enabling their subsequent conjugation to dibenzocyclooctyne (DBCO)-functionalized molecules through copper-free click chemistry. This bioorthogonal conjugation strategy offers a highly specific and efficient method for creating stable antibody conjugates for various applications, including the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal method for conjugating sensitive biomolecules like antibodies. The process involves two key steps: first, the introduction of an azide (-N₃) group onto the antibody, and second, the reaction of the azide-modified antibody with a molecule containing a DBCO group. The DBCO group reacts specifically with the azide to form a stable triazole linkage.[1][3]
This document outlines the protocols for preparing an azide-modified antibody and subsequently conjugating it to a DBCO-containing molecule.
Experimental Workflow Overview
The overall process for generating an antibody-DBCO conjugate via azide modification is a sequential process involving antibody preparation, modification, purification, and the final conjugation reaction.
Caption: Experimental workflow for antibody modification with azide and subsequent DBCO conjugation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody azide modification and DBCO conjugation protocols. These values are recommendations and may require optimization for specific antibodies and reagents.
Table 1: Antibody Azide Modification Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL[4] | Higher concentrations can improve labeling efficiency.[4] |
| Molar Excess of Azide-NHS Ester | 10 to 50-fold[5] | For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20 to 50-fold molar excess.[5] A 20-fold molar excess typically results in 4-6 azide groups per antibody.[4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.5[6][7] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for the NHS ester.[8][9] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice[4] | |
| Quenching Reagent | 50-100 mM Tris or Glycine[2][8] | To stop the reaction and consume unreacted NHS ester. |
Table 2: DBCO Conjugation (SPAAC) Parameters
| Parameter | Recommended Value | Notes |
| Molar Excess of DBCO Reagent | 2 to 4-fold over the azide-modified antibody[1][2][6] | A higher excess can help drive the reaction to completion.[10] |
| Reaction Buffer | PBS, pH 7.2-7.4[10] | Avoid buffers containing sodium azide as it will react with the DBCO group.[1][6] |
| Reaction Time | 2-24 hours[1][11] | Can be performed at room temperature or 4°C.[1][2][6] Longer incubation times (e.g., overnight at 4°C) are common to ensure complete reaction.[2][6] |
| Reaction Temperature | 4°C to 25°C (room temperature)[2][6][10] | 4°C is often preferred for long incubations to maintain protein stability.[10] |
Detailed Experimental Protocols
Protocol 1: Preparation of Antibody for Modification
It is critical to remove any substances from the antibody solution that may interfere with the modification reaction.[6] Common interfering substances include sodium azide, a common preservative, and stabilizing proteins like bovine serum albumin (BSA).[6][9]
Materials:
-
Antibody solution
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10-30 kDa MWCO) or desalting spin columns[12][13][14]
-
BSA removal kit (if necessary)[6]
Procedure: Sodium Azide Removal via Dialysis [12][13][14]
-
Pre-wet the dialysis membrane in PBS.
-
Transfer the antibody solution into the dialysis tubing and seal.
-
Dialyze against a large volume of PBS (e.g., 1 L) at 4°C with gentle stirring.
-
Change the dialysis buffer at least 3 times over a period of 24 hours.
Procedure: BSA Removal
-
If the antibody solution contains BSA, use a commercially available BSA removal kit according to the manufacturer's instructions.[6]
Protocol 2: Antibody Modification with Azide-NHS Ester
This protocol describes the modification of primary amine groups (lysine residues) on the antibody with an azide group using an N-hydroxysuccinimide (NHS) ester crosslinker.
Materials:
-
Prepared antibody in amine-free buffer (e.g., PBS)
-
Azide-PEG-NHS ester (or similar azide-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Adjust the concentration of the prepared antibody to 1-10 mg/mL in PBS, pH 7.2-8.0.
-
Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO or DMF.[4][5]
-
Add the calculated amount of the Azide-NHS ester stock solution to the antibody solution to achieve the desired molar excess (see Table 1). The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2][8]
Protocol 3: Purification of Azide-Modified Antibody
Excess, unreacted azide reagent must be removed from the modified antibody before proceeding to the DBCO conjugation step.
Materials:
-
Quenched antibody reaction mixture
-
Desalting spin columns or dialysis equipment
-
PBS, pH 7.2-7.4
Procedure:
-
Purify the azide-modified antibody using a desalting spin column or by dialysis against PBS, pH 7.2-7.4, following the manufacturer's instructions or standard dialysis protocols.[12][13][14][4]
-
Determine the concentration of the purified azide-modified antibody using a spectrophotometer at 280 nm.
Protocol 4: Conjugation of Azide-Modified Antibody to a DBCO-Functionalized Molecule
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and a DBCO-containing molecule.
Materials:
-
Purified azide-modified antibody
-
DBCO-functionalized molecule of interest
-
PBS, pH 7.2-7.4 (azide-free)
Procedure:
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
In a reaction tube, combine the azide-modified antibody with the DBCO-functionalized molecule. A 2-4 fold molar excess of the DBCO reagent is recommended.[1][2][6]
-
Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C. For sensitive proteins, incubation overnight at 4°C is recommended.[1][2][6]
Protocol 5: Purification and Characterization of the Final Conjugate
After the conjugation reaction, it is important to remove any unreacted DBCO-molecule and to characterize the final antibody conjugate.
Purification:
-
The final antibody conjugate can be purified using size-exclusion chromatography (SEC), affinity chromatography (e.g., Protein A), or dialysis to remove excess DBCO-reagent.[2][6]
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.[2][6] The conjugated antibody should show a band shift compared to the unconjugated antibody.
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL), if the DBCO-molecule has a distinct absorbance. The DBCO group itself has an absorbance around 310 nm, which can be used to monitor the reaction.[1][2]
-
HPLC: Techniques such as size-exclusion chromatography (SEC-HPLC) or hydrophobic interaction chromatography (HIC-HPLC) can be used to assess the purity and heterogeneity of the conjugate.[10]
Chemical Reaction Diagram
The core of the conjugation process is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lifetein.com [lifetein.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. creative-biolabs.com [creative-biolabs.com]
Application Note and Protocols for the Characterization of DBCO-Conjugated Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent, delivering it directly to cancer cells while minimizing exposure to healthy tissues.[3][4] The conjugation chemistry plays a critical role in the stability, homogeneity, and efficacy of the ADC. Dibenzocyclooctyne (DBCO) linkers are frequently used in copper-free click chemistry for bioorthogonal conjugation, offering high specificity and efficiency.[5][6]
Thorough characterization of a DBCO-conjugated ADC is a critical quality attribute (CQA) to ensure its safety, efficacy, and batch-to-batch consistency.[1][7] This application note provides a comprehensive overview of the key analytical techniques and detailed protocols for characterizing a DBCO-conjugated ADC, from determining the drug-to-antibody ratio (DAR) to assessing its stability and functional activity.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Distribution
The DAR, or the average number of drug molecules conjugated to an antibody, is a crucial parameter that directly influences the ADC's potency and pharmacokinetics.[5][7] Several orthogonal methods are employed to determine the average DAR and the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing ADCs under non-denaturing conditions, preserving the native structure of the antibody.[8][9][10] It separates ADC species based on differences in hydrophobicity imparted by the conjugated drug-linker, making it ideal for resolving species with different numbers of drugs.[11][12][13]
Caption: Workflow for DAR determination using HIC-HPLC.
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): Prepare a solution of 25 mM Sodium Phosphate with 1.5 M Ammonium (B1175870) Sulfate, pH 6.95.[11]
-
Mobile Phase B (Low Salt): Prepare a solution of 25 mM Sodium Phosphate, pH 6.95, with 25% (v/v) Isopropanol (B130326).[11]
-
Filter both mobile phases through a 0.2 µm membrane filter.[13]
-
-
Instrumentation and Column:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.[11]
-
Detection: Monitor absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the cytotoxic drug.
-
Gradient: A linear gradient from high salt to low salt concentration (e.g., 0% to 100% Mobile Phase B over 30-50 minutes).[11]
-
-
Sample Preparation and Injection:
-
Dilute the DBCO-conjugated ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the sample.
-
-
Data Analysis:
| Peak Identity | Retention Time (min) | Relative Peak Area (%) | Drug Load | Contribution to DAR |
| Unconjugated mAb (DAR 0) | 12.5 | 5.2 | 0 | 0.00 |
| ADC (DAR 2) | 18.9 | 88.5 | 2 | 1.77 |
| ADC (DAR 4) | 23.1 | 6.3 | 4 | 0.25 |
| Total | 100.0 | Average DAR = 2.02 |
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC, typically coupled with mass spectrometry (LC-MS), is another common method for DAR determination. For cysteine-linked or site-specific ADCs, analysis of the intact or reduced ADC is possible.[15][16] The method separates components based on hydrophobicity under denaturing conditions.
Caption: Workflow for DAR determination using RP-LC.
-
Sample Reduction (Optional):
-
Mobile Phase Preparation:
-
Instrumentation and Column:
-
Use an HPLC or UHPLC system, optionally connected to a Q-TOF mass spectrometer.
-
Equip the system with a reversed-phase column suitable for proteins (e.g., Agilent AdvanceBio mAb RP C4).[17]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 80-90 °C to improve peak shape.[17]
-
Detection: UV at 280 nm and/or MS.
-
Gradient: A linear gradient from approximately 30% to 60% Mobile Phase B over 10-20 minutes.
-
-
Data Analysis:
| Chain Identity | Retention Time (min) | Relative Peak Area (%) | Drug Load | Contribution to DAR |
| Light Chain (LC) | 8.2 | 49.5 | 0 | 0.00 |
| Light Chain + 1 Drug (LC-D1) | 9.5 | 0.5 | 1 | 0.01 |
| Heavy Chain (HC) | 12.1 | 0.0 | 0 | 0.00 |
| Heavy Chain + 1 Drug (HC-D1) | 13.4 | 50.0 | 1 | 1.00 |
| Total | 100.0 | Average DAR = 2.02 (assuming 2 LCs and 2 HCs) |
Mass Spectrometry (MS)
Mass spectrometry is a key tool for ADC characterization, providing precise mass information to confirm the identity of different drug-loaded species and determine the average DAR.[19] Analysis can be performed on the intact ADC (native MS) or on its reduced subunits.[3][20]
-
Sample Preparation:
-
Instrumentation:
-
Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, capable of an extended mass range (up to m/z 7,000 for native MS).[21]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Analysis: Perform analysis under non-denaturing ("native") conditions to keep the ADC intact.[21]
-
Acquire spectra over a mass range appropriate for the charged species of the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species (DAR0, DAR2, etc.).
-
Calculate the average DAR from the relative intensities of the deconvoluted mass peaks.
-
| Species Identity | Observed Mass (Da) | Relative Intensity (%) | Drug Load |
| mAb (Glycoform G0F/G0F) | 148,220 | 5.5 | 0 |
| mAb + 2 Drugs | 150,225 | 89.1 | 2 |
| mAb + 4 Drugs | 152,230 | 5.4 | 4 |
| Average DAR | 2.00 |
UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and rapid method for determining the average DAR, although it does not provide information on the distribution of different species.[][24][25] The calculation is based on the Beer-Lambert law, using the absorbance of the ADC at two different wavelengths and the extinction coefficients of the antibody and the drug.[]
-
Determine Extinction Coefficients (ε):
-
Experimentally determine the extinction coefficients for the naked antibody and the free drug-linker at 280 nm and the drug's λmax.[]
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).[]
-
-
Calculate Concentrations:
-
Use the following simultaneous equations (derived from the Beer-Lambert law) to solve for the concentration of the antibody (C_mAb) and the drug (C_drug).
-
A280 = (ε_mAb,280 * C_mAb) + (ε_drug,280 * C_drug)
-
Aλmax = (ε_mAb,λmax * C_mAb) + (ε_drug,λmax * C_drug)
-
-
-
Calculate Average DAR:
-
Average DAR = C_drug / C_mAb[24]
-
| Parameter | Wavelength | Value |
| Antibody Extinction Coeff. (ε_mAb) | 280 nm | 210,000 M⁻¹cm⁻¹ |
| Drug Extinction Coeff. (ε_drug) | 280 nm | 5,000 M⁻¹cm⁻¹ |
| Drug Extinction Coeff. (ε_drug) | 350 nm (λmax) | 15,000 M⁻¹cm⁻¹ |
| ADC Absorbance (A_ADC) | 280 nm | 1.25 |
| ADC Absorbance (A_ADC) | 350 nm | 0.18 |
| Calculated Average DAR | 2.05 |
Analysis of Aggregation and Size Variants
Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and potentially lead to immunogenicity.[26][27] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[27][28] It is used to detect and quantify high molecular weight species (aggregates, dimers) and low molecular weight species (fragments) in the ADC sample.
Caption: Workflow for aggregation analysis using SEC-HPLC.
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase, typically a phosphate-buffered saline (PBS) solution at pH 7.4.[26] For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol or acetonitrile) may be necessary to prevent secondary interactions with the column stationary phase.[26][27]
-
-
Instrumentation and Column:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Run Time: Typically 15-30 minutes.
-
Detection: UV at 280 nm.
-
Elution: Isocratic elution with the prepared mobile phase.[21]
-
-
Sample Preparation and Injection:
-
Dilute the ADC to a concentration of 0.5-1.0 mg/mL in the mobile phase.
-
Inject 10-20 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
| Species | Retention Time (min) | Relative Peak Area (%) |
| Aggregate | 7.1 | 1.2 |
| Monomer | 8.1 | 98.5 |
| Fragment | 9.8 | 0.3 |
| Purity (Monomer) | 98.5% |
Stability Assessment
The stability of an ADC in circulation is paramount, as premature release of the cytotoxic drug can lead to off-target toxicity and reduced efficacy.[2][29] In vitro assays using plasma or whole blood are valuable tools for predicting in vivo stability.[30]
In Vitro Plasma Stability
This assay measures the change in DAR or the release of free drug over time when the ADC is incubated in plasma.
-
Incubation:
-
Incubate the DBCO-conjugated ADC at a specific concentration (e.g., 50 µg/mL) in plasma (e.g., mouse, rat, cyno, or human) at 37 °C.[2]
-
-
Time Points:
-
Collect aliquots of the plasma/ADC mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
-
Sample Processing:
-
At each time point, stop the reaction (e.g., by freezing or addition of a quenching agent).
-
The method for analysis will determine the next step:
-
-
Analysis:
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of free drug released.
-
-
Data Evaluation:
-
Plot the average DAR or the percentage of released drug against time to determine the stability profile of the ADC.
-
| Incubation Time (hours) | Average DAR (by LC-MS) | % Drug Released (by LC-MS/MS) |
| 0 | 2.02 | 0.0 |
| 24 | 1.98 | 2.0 |
| 72 | 1.91 | 5.4 |
| 168 | 1.80 | 10.9 |
Functional Characterization
Functional assays are essential to confirm that the ADC retains its biological activity after conjugation.[31] This includes verifying its ability to bind to its target antigen and its potency in killing target cancer cells.[32]
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
Cytotoxicity assays are fundamental for determining the potency (e.g., IC50) of an ADC on antigen-positive target cells compared to antigen-negative control cells.[33][34][35] The MTT assay is a widely used colorimetric method that measures cell viability.[36][37]
Caption: Workflow for determining ADC cytotoxicity using an MTT assay.
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the DBCO-conjugated ADC in complete cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control for 100% viability and wells with medium only as a blank.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[34]
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.[34][36]
-
Carefully remove the medium and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan (B1609692) crystals.[33][34]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[33][34]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (viability vs. log[ADC concentration]) and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[34]
-
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | Positive (+) | 0.5 |
| Cell Line B | Negative (-) | > 1000 |
| Naked mAb | Positive (+) | No effect |
| Free Drug | Positive (+) | 2.5 |
References
- 1. waters.com [waters.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. molnar-institute.com [molnar-institute.com]
- 18. hpst.cz [hpst.cz]
- 19. criver.com [criver.com]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 26. lcms.cz [lcms.cz]
- 27. shimadzu.com [shimadzu.com]
- 28. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 29. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 30. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. precisionantibody.com [precisionantibody.com]
- 32. njbio.com [njbio.com]
- 33. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 34. benchchem.com [benchchem.com]
- 35. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 36. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Application Notes and Protocols for SG3199-Based ADCs in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of oncology therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. SG3199, a synthetic pyrrolobenzodiazepine (PBD) dimer, has emerged as a highly potent payload for next-generation ADCs.[1][2][3] PBD dimers are DNA minor groove cross-linking agents that are significantly more potent than many systemic chemotherapeutic drugs.[4][5] This document provides detailed application notes and protocols for the preclinical evaluation of SG3199-based ADCs in solid tumor models.
Mechanism of Action of SG3199
SG3199 exerts its potent cytotoxic activity by cross-linking DNA. As the warhead of an ADC, it is released intracellularly, where it travels to the nucleus and binds to the minor groove of DNA.[3][4][5] PBD dimers, including SG3199, form covalent bonds with guanine (B1146940) bases on opposite DNA strands, creating an interstrand cross-link.[4] This cross-link is minimally distorting to the DNA helix, making it difficult for cellular repair mechanisms to recognize and correct.[3][6] The persistence of these cross-links blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][7] Cells with deficiencies in DNA repair pathways, such as those lacking ERCC1 or homologous recombination repair capabilities, have shown increased sensitivity to SG3199.[1][2][8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of SG3199 and representative SG3199-based ADCs in various solid tumor models.
Table 1: In Vitro Cytotoxicity of SG3199 and SG3199-Based ADCs
| Compound/ADC | Cell Line | Tumor Type | Target Antigen | IC50 / GI50 | Reference |
| SG3199 (free drug) | Panel of 38 human cell lines | Various solid tumors | N/A | Mean GI50: 151.5 pM | [1][2] |
| SG3199 (free drug) | NCI-N87 | Gastric Cancer | N/A | IC50: 0.018 nM | [9] |
| Trastuzumab-SG3249 (releases SG3199) | NCI-N87 | Gastric Cancer | HER2 | IC50: 0.009 nM | [9] |
| 8F2-SG3199 | SKNAS | Neuroblastoma | LGR5 | IC50: ~0.1-0.2 nM | [10] |
| 8F2-SG3199 | SKNBE2 | Neuroblastoma | LGR5 | IC50: ~0.1-0.2 nM | [10] |
| 8F2-SG3199 | CHP212 | Neuroblastoma | LGR5 | IC50: ~0.1-0.2 nM | [10] |
| R291-SG3199 | CHP212 | Neuroblastoma | LGR5 | IC50: 0.09 nM | [11] |
Table 2: In Vivo Efficacy of SG3199-Based ADCs in Solid Tumor Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| 8F2-SG3199 | SKNAS Xenograft | 0.1 mg/kg and 0.3 mg/kg, once weekly for 5 doses | Complete tumor growth inhibition at both doses. Median survival of 48 days (0.1 mg/kg) and 44 days (0.3 mg/kg) vs. 21 days for vehicle. | [10][12] |
| R291-SG3199 | SKNAS Xenograft | 0.15 mg/kg and 0.3 mg/kg, twice weekly for 4 weeks | 45% tumor growth reduction at 0.15 mg/kg; 87% reduction at 0.3 mg/kg. Significant extension of survival. | [11] |
| R291-SG3199 | SKNBE2 Xenograft | 0.3 mg/kg, twice weekly for 8 doses | 73% reduction in tumor growth. Median survival of 61 days vs. 25 days for vehicle. | [11] |
| Trastuzumab-C239i-SG3584 (low-potency PBD) | NCI-N87 Xenograft | Single dose of 6 mg/kg (DAR 4) | Sustained delay in tumor growth up to 80 days. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines, antibodies, and tumor models.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an SG3199-based ADC in target-expressing cancer cells.
Materials:
-
Target cancer cell lines (e.g., SKNAS, NCI-N87)
-
Complete cell culture medium
-
SG3199-based ADC and isotype control ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the SG3199-ADC and isotype control ADC in culture medium. A typical starting concentration range could be 0.001 nM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC solutions.
-
Include wells with untreated cells (medium only) as a negative control and wells with medium only (no cells) as a blank.
-
Incubate the plate for a period relevant to the ADC's mechanism, typically 96 to 144 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (Absorbance of treated wells / Absorbance of untreated control wells) * 100.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Solid Tumor Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an SG3199-based ADC.
Materials:
-
Immunodeficient mice (e.g., nu/nu or SCID), 6-8 weeks old
-
Human solid tumor cell line (e.g., SKNAS)
-
Matrigel (or similar extracellular matrix)
-
SG3199-based ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium, often mixed 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, SG3199-ADC low dose, SG3199-ADC high dose), with 6-10 mice per group.
-
Record the initial tumor volume and body weight for each mouse. Tumor volume can be calculated using the formula: Volume = 0.5 * (Length * Width²).
-
-
ADC Administration:
-
Administer the ADC, control ADC, or vehicle via intravenous (i.v.) injection through the tail vein.
-
The dosing schedule should be based on prior pharmacokinetic and tolerability studies (e.g., once weekly for 3-5 weeks).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or the animals show signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Primary endpoints typically include tumor growth inhibition (TGI) and extension of survival.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate TGI for each treatment group relative to the vehicle control.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Protocol 3: DNA Interstrand Cross-linking Assay (Modified Comet Assay)
This assay can be used to confirm the mechanism of action of SG3199 by detecting the formation of DNA interstrand cross-links (ICLs) in cells.[13][14]
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Gamma-irradiation source
-
Fluorescence microscope with appropriate software for analysis
Procedure:
-
Cell Treatment and Preparation:
-
Treat cells with the SG3199-based ADC or free SG3199 for a specified time.
-
Harvest a single-cell suspension.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with low melting point agarose and spread onto a microscope slide. Allow it to solidify.
-
-
Cell Lysis:
-
Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
-
Induction of Strand Breaks:
-
To measure ICLs, it is necessary to first introduce a fixed number of single-strand breaks into the DNA. This is typically done using a controlled dose of gamma-irradiation. ICLs will retard the migration of this fragmented DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate more slowly, resulting in a smaller tail.
-
-
Staining and Visualization:
-
Neutralize and stain the slides with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software to quantify the amount of DNA in the comet tail. A decrease in tail moment or tail DNA percentage in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.
-
Conclusion
SG3199 is a highly potent PBD dimer warhead that is effective against a range of solid tumor models when delivered via an ADC. Its mechanism of action, through the formation of persistent DNA interstrand cross-links, provides a powerful anti-cancer effect. The protocols provided herein offer a framework for the preclinical evaluation of novel SG3199-based ADCs, enabling researchers to assess their potency, efficacy, and mechanism of action in solid tumor models. Careful optimization of these methods will be critical for advancing promising ADC candidates toward clinical development.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 6. pugetsound.edu [pugetsound.edu]
- 7. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload.[1][2][3] The efficacy of an ADC is critically dependent on a sequence of events: binding to a specific antigen on the surface of a target cell, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cell to induce cell death.[4][5][6][7] Therefore, rigorous assessment of each of these steps is paramount during ADC development to select lead candidates with the highest therapeutic potential.
These application notes provide detailed methodologies and protocols for quantifying ADC internalization and payload release, essential for optimizing ADC design and predicting clinical success.
Section 1: Assessment of ADC Internalization
The internalization of an ADC is the process by which the ADC-antigen complex is taken up from the cell surface into intracellular compartments, typically endosomes.[4][6] The rate and extent of internalization are critical parameters that dictate the efficiency of payload delivery.[8][9][10] Key methods for assessing ADC internalization include flow cytometry, confocal microscopy, and high-content imaging.
Flow Cytometry for Quantifying Internalization
Flow cytometry offers a high-throughput method to quantify the amount of internalized ADC on a per-cell basis.[11] This technique typically involves labeling the ADC with a fluorescent dye and measuring the intracellular fluorescence after quenching or removing the signal from non-internalized, cell-surface-bound ADC.[12]
Experimental Workflow for Flow Cytometry-Based Internalization Assay
Caption: Workflow for quantifying ADC internalization using flow cytometry.
Protocol: Flow Cytometry-Based ADC Internalization Assay
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Fluorescently labeled ADC (e.g., Alexa Fluor 488-conjugated Trastuzumab-ADC)
-
Non-labeled parental antibody (for control)
-
Phosphate-Buffered Saline (PBS)
-
Acid wash buffer (e.g., Glycine-HCl, pH 2.5) or a suitable quenching antibody
-
Neutralization buffer (e.g., Tris-HCl, pH 8.9)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate and culture overnight at 37°C, 5% CO2.
-
ADC Binding: The next day, place the plate on ice for 15 minutes. Aspirate the medium and wash cells with ice-cold PBS. Add 100 µL of ice-cold medium containing the fluorescently labeled ADC (e.g., at 10 µg/mL) to the cells. Incubate on ice for 1 hour to allow binding but prevent internalization. This sample will serve as the time 0 (T=0) point.
-
Initiate Internalization: For the internalization time course, aspirate the unbound ADC and add pre-warmed complete medium. Transfer the plate to a 37°C incubator.
-
Time Points: At desired time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), stop the internalization by placing the plate on ice and washing the cells with ice-cold PBS.
-
Remove Surface-Bound ADC: To distinguish internalized from surface-bound ADC, treat the cells with an acid wash buffer for 2.5-5 minutes on ice to strip the surface-bound antibody.[13] Neutralize immediately with a high pH buffer.[13] Alternatively, a quenching antibody that binds the fluorophore can be added to quench the signal from non-internalized ADC.
-
Cell Harvesting: Gently detach the cells using Trypsin-EDTA.
-
Fixation: Fix the cells by resuspending them in fixation buffer for 20 minutes at room temperature.
-
Data Acquisition: Wash the cells with PBS and resuspend in flow cytometry buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample. The percentage of internalization at each time point can be calculated relative to the MFI of the T=0 sample (before stripping/quenching).
Table 1: Representative Quantitative Data for ADC Internalization by Flow Cytometry
| ADC Candidate | Target Cell Line | Time (hours) | % Internalization (of initial surface bound) | Internalization Half-Life (t½, hours)[14] |
| TM-ADC (HER2) | SK-BR-3 | 4 | 25% | 14 |
| TM-ADC (HER2) | NCI-N87 | 4 | 38% | 6 |
| TM-ADC (HER2) | BT-474 | 4 | 31% | 10 |
| Control IgG-ADC | SK-BR-3 | 4 | < 5% | N/A |
Data are illustrative and synthesized from typical ADC characterization studies.[14]
Confocal Microscopy for Visualizing Internalization and Trafficking
Confocal microscopy provides high-resolution spatial information, allowing for the direct visualization of ADC internalization and its subsequent trafficking to intracellular compartments like endosomes and lysosomes.[13][15]
Protocol: Confocal Microscopy for ADC Trafficking
Materials:
-
Fluorescently labeled ADC (e.g., Alexa Fluor 568-ADC, red)
-
Lysosomal marker (e.g., LysoTracker Green DND-26, green)
-
Nuclear stain (e.g., DAPI or Hoechst 33342, blue)[15]
-
Cells seeded on glass-bottom dishes or chamber slides
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC in complete medium and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).
-
Staining of Organelles: In the last 30-60 minutes of the ADC incubation, add LysoTracker Green to the medium to stain lysosomes.
-
Nuclear Staining and Imaging: Wash the cells with pre-warmed PBS. Add live-cell imaging medium containing a nuclear stain like Hoechst 33342.
-
Image Acquisition: Immediately image the cells using a confocal microscope. Acquire images in separate channels for the ADC (red), lysosomes (green), and nucleus (blue).
-
Image Analysis: Merge the acquired images. Co-localization of the red (ADC) and green (lysosome) signals will appear as yellow/orange puncta, indicating the ADC has been trafficked to the lysosome.[15]
Section 2: Assessment of Payload Release
Following internalization and trafficking to the lysosome, the ADC is typically degraded, leading to the release of the cytotoxic payload into the cytoplasm where it can reach its intracellular target.[4][16][17] Measuring the concentration of the released, active payload is crucial for understanding an ADC's potency.
Mass Spectrometry for Quantifying Free Payload
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the absolute quantification of the free (unconjugated) payload within cells or in biological matrices like plasma.[18][19][20][21]
Experimental Workflow for LC-MS-Based Payload Quantification
Caption: Workflow for quantifying intracellular free payload using LC-MS.
Protocol: LC-MS Quantification of Intracellular Payload
Materials:
-
ADC-treated cell pellets
-
Internal Standard (IS) (a stable isotope-labeled version of the payload, if available)
-
Lysis buffer
-
Acetonitrile (B52724) (ACN) or other organic solvent for protein precipitation
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the ADC at a specific concentration (e.g., 10 µg/mL) for a desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: After incubation, wash the cells multiple times with ice-cold PBS to remove all extracellular ADC. Harvest a known number of cells by trypsinization and centrifugation.
-
Cell Lysis and Extraction: Resuspend the cell pellet in lysis buffer. Spike with the internal standard. Add cold acetonitrile (typically 3 volumes) to precipitate proteins and extract the small-molecule payload.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a new tube.
-
Concentration: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial LC mobile phase.
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system. Develop a chromatographic method to separate the payload from other components.[19]
-
Quantification: Use a multiple reaction monitoring (MRM) method on the mass spectrometer for sensitive and specific detection of the payload and the internal standard.
-
Data Analysis: Generate a standard curve by spiking known amounts of the payload into lysate from untreated cells. Calculate the concentration of the payload in the ADC-treated samples by comparing their peak area ratios (payload/IS) to the standard curve. The final result can be expressed as ng of payload per million cells or as an intracellular molar concentration.[22]
Table 2: Representative Quantitative Data for Intracellular Payload Release
| ADC (Payload) | Target Cell Line | ADC Conc. (µg/mL) | Intracellular Free Payload (ng/10^6 cells) |
| T-vc-MMAE | SKBR-3 (High HER2) | 10 | 1.52 |
| T-vc-MMAE | MDA-MB-453 (Med HER2) | 10 | 0.88 |
| T-vc-MMAE | MCF-7 (Low HER2) | 10 | 0.21 |
| T-vc-MMAE | MDA-MB-468 (HER2 Neg) | 10 | 0.05 |
Data are illustrative and synthesized from studies quantifying payload in cell lines with varying antigen expression.[23][24]
Section 3: Integrated ADC Processing Pathway
The overall mechanism of action for a typical internalizing ADC involves a multi-step intracellular journey.[25] Understanding this pathway is essential for interpreting experimental data and designing more effective ADCs.
Signaling and Trafficking Pathway of a Typical ADC
Caption: The canonical pathway of ADC action from binding to cell death.
References
- 1. purepeg.com [purepeg.com]
- 2. agilent.com [agilent.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisionantibody.com [precisionantibody.com]
- 10. kyinno.com [kyinno.com]
- 11. news-medical.net [news-medical.net]
- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design [dspace.mit.edu]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 19. sciex.com [sciex.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. e-b-f.eu [e-b-f.eu]
- 23. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Animal Studies Using DBCO-HS-PEG2-VA-PABC-SG3199
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-HS-PEG2-VA-PABC-SG3199 is a sophisticated drug-linker conjugate designed for the targeted delivery of the potent cytotoxic agent SG3199 to cancer cells. This system is integral to the development of next-generation Antibody-Drug Conjugates (ADCs). The conjugate features a DBCO (Dibenzocyclooctyne) moiety for copper-free click chemistry, a hydrophilic PEG2 spacer to enhance solubility, a cleavable valine-alanine (VA) dipeptide linker, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and the SG3199 warhead.[1][] SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer that exerts its potent anti-tumor activity by cross-linking DNA in the minor groove.[3][4][5][6][7]
This document provides detailed application notes and protocols for the use of this compound in preclinical animal studies, focusing on its mechanism of action, experimental workflows, and relevant quantitative data.
Mechanism of Action
The ADC constructed with this compound follows a multi-step mechanism to selectively eliminate cancer cells:
-
Target Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic cellular compartment containing various proteases.
-
Linker Cleavage: Within the lysosome, the valine-alanine (VA) dipeptide linker is cleaved by proteases such as Cathepsin B.[8][9]
-
Payload Release: The cleavage of the VA linker triggers the self-immolation of the PABC spacer, leading to the release of the active SG3199 warhead into the cytoplasm.[8][10]
-
DNA Cross-linking: SG3199 then translocates to the nucleus and binds to the minor groove of DNA, forming interstrand cross-links.[3][4][5][7] This damage disrupts DNA replication and transcription, ultimately leading to apoptosis and cell death.[3][4][5][7]
Signaling Pathway and ADC Mechanism
Caption: Mechanism of action of an ADC utilizing the this compound linker-drug.
Data Presentation: Preclinical Efficacy of SG3199-based ADCs
The following tables summarize key quantitative data from preclinical studies involving SG3199 and ADCs utilizing this payload.
Table 1: In Vitro Cytotoxicity of SG3199 [3][4][7]
| Cell Line Panel | Mean GI50 (pM) | GI50 Range |
| Human Solid Tumor & Hematological (38 lines) | 151.5 | 0.79 pM - 1.05 nM |
Table 2: In Vitro Cytotoxicity of an Exemplary Anti-LGR5-SG3199 ADC [11]
| Cell Line | LGR5 Expression | ADC Treatment | IC50 (nM) |
| SKNAS | High | 8F2-SG3199 | ~0.1-0.2 |
| SKNBE2 | High | 8F2-SG3199 | ~0.1-0.2 |
| CHP212 | High | 8F2-SG3199 | ~0.1-0.2 |
| SKNAS | High | R20-SG3199 (Control) | >10 |
| SKNBE2 | High | R20-SG3199 (Control) | >10 |
| CHP212 | High | R20-SG3199 (Control) | >10 |
| CHP212-LGR5KO | Knockout | 8F2-SG3199 | >10 |
Table 3: In Vivo Efficacy of Anti-LGR5-SG3199 ADC in a Neuroblastoma Xenograft Model (SKNAS cells) [11]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Median Survival (days) |
| Vehicle | - | Once weekly x 5 | - | 21 |
| R20-SG3199 (Control) | 0.3 | Once weekly x 5 | No significant effect | 26 |
| 8F2-SG3199 | 0.1 | Once weekly x 5 | Complete Inhibition | 48 |
| 8F2-SG3199 | 0.3 | Once weekly x 5 | Complete Inhibition | 44 |
Table 4: Pharmacokinetic Parameters of SG3199 in Rats (Intravenous Administration) [3][4][7][12]
| Parameter | Value |
| Half-life (T½) | 8 - 42 minutes |
| Clearance | Very rapid (~1500 mL/h/kg) |
| Excretion | Primarily fecal (97.5%) |
| Protein Binding (Rat) | ~97% |
Experimental Protocols
Protocol 1: ADC Synthesis via Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-modified antibody with this compound.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Drug-Linker Dissolution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved DBCO-linker-drug to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 4-6 hours, protected from light.
-
-
Purification:
-
Remove the unreacted drug-linker by buffer exchange using centrifugal filter units.
-
Wash the ADC with PBS (pH 7.4) multiple times until the free drug is undetectable in the flow-through.
-
-
Characterization:
-
Determine the final ADC concentration using a spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess ADC purity and aggregation using Size Exclusion Chromatography (SEC).
-
Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Models
This protocol describes a typical workflow for evaluating the efficacy of an SG3199-based ADC in a subcutaneous tumor xenograft model.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 11. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]
Application Note and Protocol: Analyzing the Stability of Antibody-Drug Conjugates in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The stability of an ADC in circulation is a critical quality attribute (CQA) that directly impacts its efficacy and safety.[1][2] Instability can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic index. Conversely, aggregation can affect the ADC's pharmacokinetics and immunogenicity.[3][4] This document provides detailed protocols for analyzing the stability of an ADC in serum, focusing on three key parameters: Drug-to-Antibody Ratio (DAR), payload release, and aggregation.
Key ADC Instability Pathways in Serum
The complex environment of serum presents multiple challenges to ADC stability. Understanding the potential degradation pathways is crucial for designing stable and effective ADCs.
References
Application Note: A Step-by-Step Guide for the Development of a Custom Antibody-Drug Conjugate (ADC) Utilizing the SG3199 Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic agents. This synergy allows for the precise delivery of a toxic payload to antigen-expressing tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
This document provides a comprehensive guide for the conceptualization, synthesis, and characterization of a custom ADC employing the pyrrolobenzodiazepine (PBD) dimer warhead, SG3199. SG3199 is an exceptionally potent DNA-crosslinking agent that functions by binding to the minor groove of DNA and forming covalent interstrand cross-links, leading to apoptotic cell death.[1][2][3] It is the active warhead component of the clinical ADC payload, Tesirine (B3181916) (SG3249).[1][4][5] This guide will focus on the conjugation of a pre-fabricated linker-payload system containing SG3199 to a researcher-defined monoclonal antibody.
Note on Safety: SG3199 and its derivatives are highly potent cytotoxic agents. All handling, synthesis, and characterization steps must be performed by trained personnel in a properly equipped laboratory facility (e.g., with a certified chemical fume hood and appropriate personal protective equipment) following all institutional and national safety guidelines for handling potent compounds.
Mechanism of Action of SG3199
SG3199 exerts its cytotoxic effect through a precise molecular mechanism. As a PBD dimer, it is designed to be isohelical with the DNA helix, allowing it to fit snugly within the minor groove.[6] There, it forms covalent bonds with guanine (B1146940) bases on opposite DNA strands, creating an interstrand cross-link.[7] This cross-link physically prevents the separation of the DNA strands, a critical step for both DNA replication and transcription. The resulting disruption of these essential cellular processes triggers cell cycle arrest and ultimately leads to apoptosis.[7] The minimal distortion of the DNA helix caused by PBD dimers may help evade cellular DNA repair mechanisms.[7][8]
References
- 1. SG3199, an ADC Cytotoxin, is a Cytotoxic DNA Minor Groove Interstrand Crosslinking PDB Dimer | MedChemExpress [medchemexpress.eu]
- 2. pure.fo [pure.fo]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SG 3199, 1595275-71-0 | BroadPharm [broadpharm.com]
- 6. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
Measuring the Drug-to-Antibody Ratio (DAR) for DBCO-Conjugated Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy, safety, and pharmacokinetic profile.[1] For ADCs synthesized using dibenzocyclooctyne (DBCO) linkers via copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), precise and reliable DAR determination is essential for ensuring product consistency and quality.[2][3] This document provides detailed application notes and protocols for three commonly employed analytical techniques for measuring the DAR of DBCO-conjugated ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The DBCO conjugation chemistry offers a highly specific and bioorthogonal reaction, often resulting in a more homogeneous ADC product.[2][4] However, rigorous analytical characterization remains paramount to confirm the average DAR and the distribution of different drug-loaded species.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR determination depends on several factors, including the specific characteristics of the ADC, the level of detail required, and the available instrumentation. The following table summarizes the key features of the three techniques described in this document.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | UV-Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker under non-denaturing conditions.[2][5] | Separates ADC components (intact, or reduced heavy and light chains) based on polarity under denaturing conditions.[4][] | Measures absorbance at different wavelengths to determine the concentration of the antibody and the conjugated drug.[][7] |
| Information Provided | Average DAR, drug distribution (e.g., DAR0, DAR2, DAR4, etc.), and presence of unconjugated antibody.[2][8] | Average DAR and drug distribution on heavy and light chains (after reduction).[4][] | Average DAR only.[2][9] |
| Sample State | Native, non-denatured.[5] | Denatured, often requires reduction of disulfide bonds.[4][10] | Native. |
| Advantages | - Preserves the native structure of the ADC.- Provides information on the distribution of different DAR species.[5] | - High resolution.- Compatible with mass spectrometry (MS) for detailed characterization.[11] | - Simple, rapid, and requires minimal sample preparation.[][9] |
| Limitations | - May have lower resolution for some ADCs.- High salt concentrations in mobile phases can be corrosive to standard HPLC systems.[12] | - Denaturing conditions may not be suitable for all ADCs.- Can be more complex to develop methods.[13] | - Provides only the average DAR.- Requires that the drug has a distinct UV absorbance from the antibody.[] |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The addition of each hydrophobic drug-linker to the antibody increases its retention time on the HIC column, allowing for the separation of species with different DARs.[11]
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[2][14]
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[14]
-
Filter both mobile phases through a 0.22 µm filter before use.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl).[8][15]
-
Column Temperature: 25-30 °C.[16]
-
Detection: UV absorbance at 280 nm.[14]
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A and equilibrate.[2]
-
-
-
Sample Preparation:
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).[8]
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5.2 |
| DAR2 | 12.1 | 25.8 |
| DAR4 | 15.3 | 55.1 |
| DAR6 | 17.9 | 12.3 |
| DAR8 | 20.1 | 1.6 |
| Average DAR | 3.8 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their polarity, with more hydrophobic molecules having longer retention times. For ADCs, this method often requires reduction of the antibody to separate the light and heavy chains, followed by analysis of the drug distribution on each chain.[4]
Caption: Workflow for RP-HPLC based ADC DAR analysis, including a reduction step.
-
Sample Reduction (if required):
-
To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.[18]
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[10]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR using the following formula for cysteine-linked ADCs:[11] Average DAR = [Σ(%Area_LCn * n) + Σ(%Area_HCn * n)] where %Area is the peak area percentage and n is the number of drugs on that chain. For site-specific conjugation where each light chain can have one drug and each heavy chain can have one drug, the formula simplifies based on the observed species.
-
UV-Vis Spectroscopy
This is the simplest method for determining the average DAR. It relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorption maxima.[]
Caption: Experimental workflow for DAR determination using UV-Vis spectroscopy.
-
Determine Extinction Coefficients (ε):
-
Experimentally determine the molar extinction coefficients for the naked antibody and the free drug at two wavelengths: the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax_Drug).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the DBCO-conjugated ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the drug's λmax (A_λmax_Drug) using a UV-Vis spectrophotometer.[12]
-
-
Calculate Concentrations and DAR:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be calculated by solving the following system of linear equations derived from the Beer-Lambert law:[]
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug) A_λmax_Drug = (ε_Ab,λmax_Drug * C_Ab) + (ε_Drug,λmax_Drug * C_Drug)
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:[20] Average DAR = C_Drug / C_Ab
-
DBCO Conjugation Signaling Pathway
The conjugation of a DBCO-linker to an antibody and subsequent attachment of an azide-containing payload proceeds via SPAAC. This "click chemistry" reaction is highly efficient and bioorthogonal.
Caption: Simplified signaling pathway of DBCO-linker conjugation to an antibody.
Conclusion
Accurate and precise measurement of the drug-to-antibody ratio is a cornerstone of ADC development and manufacturing. For ADCs conjugated via DBCO linkers, HIC, RP-HPLC, and UV-Vis spectroscopy are all valuable analytical techniques. HIC provides detailed information on drug distribution under non-denaturing conditions, while RP-HPLC, often coupled with MS, offers high-resolution analysis of the ADC and its subunits. UV-Vis spectroscopy serves as a rapid and straightforward method for determining the average DAR.[1][2] The choice of method should be guided by the specific analytical needs of the project, and often, a combination of these techniques provides the most comprehensive characterization of the ADC.[11][21]
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. adcreview.com [adcreview.com]
- 21. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
Application Notes and Protocols: In Vivo Imaging of Antibody-Drug Conjugates (ADCs) Using a DBCO-Linked Reporter
Introduction
Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. A critical aspect of ADC development is understanding their behavior within a living organism, including biodistribution, tumor accumulation, and clearance patterns. In vivo imaging provides a non-invasive and quantitative method to assess these parameters.[1][2] This document details the application of a pre-targeting strategy using a dibenzocyclooctyne (DBCO)-linked reporter for the in vivo imaging of ADCs. This bioorthogonal chemistry approach, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the imaging of ADCs with high sensitivity and specificity.[3][4][5]
The pre-targeting strategy involves a two-step process. First, an ADC functionalized with a DBCO group is administered and allowed to accumulate at the tumor site while clearing from systemic circulation. Subsequently, a small, azide-linked imaging reporter is administered, which rapidly and specifically reacts with the DBCO-modified ADC at the target location via "click chemistry".[6][7] This method significantly improves the target-to-background signal ratio, a common challenge in direct imaging of large antibody molecules with long circulation times.[8][9][10]
Experimental Workflow and Principle
The core of this imaging technique lies in the highly efficient and bioorthogonal SPAAC reaction between a DBCO group on the ADC and an azide (B81097) group on the imaging reporter.[3][4][5] This reaction proceeds readily under physiological conditions without the need for a toxic copper catalyst, making it ideal for in vivo applications.[3][5][11]
Caption: A diagram illustrating the in vivo imaging workflow.
Materials and Reagents
-
DBCO-Functionalized ADC: An antibody-drug conjugate modified to incorporate DBCO moieties. This can be achieved through the reaction of an NHS-ester-PEG-DBCO linker with lysine (B10760008) residues on the antibody.
-
Azide-Linked Imaging Reporter: A small molecule containing an azide group for the click reaction and an imaging moiety. The imaging moiety can be a fluorophore (e.g., IRDye800CW) for optical imaging or a chelator (e.g., DOTA) for radiolabeling with isotopes like ⁸⁹Zr for Positron Emission Tomography (PET) or ¹¹¹In for Single-Photon Emission Computed Tomography (SPECT).[1][12][13][14]
-
Animal Models: Typically immunodeficient mice bearing subcutaneous or orthotopic tumors that express the target antigen of the ADC.
-
Imaging Systems: A suitable in vivo imaging system is required, such as an IVIS for fluorescence imaging or a microPET/SPECT/CT scanner for radionuclide imaging.
-
Buffers and Reagents: Sterile phosphate-buffered saline (PBS) for injections, anesthetics for animal handling, and reagents for tissue processing.
Experimental Protocols
Protocol 1: Preparation of DBCO-Functionalized ADC
-
Antibody Preparation: Prepare the ADC solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
DBCO-Linker Solution: Immediately before use, dissolve a DBCO-NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the ADC solution. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL), i.e., the average number of DBCO molecules per ADC, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).[15]
Protocol 2: In Vivo Imaging Study
-
ADC Administration: Administer the DBCO-ADC to tumor-bearing mice via intravenous (tail vein) injection. The dose will depend on the specific ADC but is typically in the range of 5-15 mg/kg.
-
Accumulation and Clearance: Allow the DBCO-ADC to accumulate at the tumor site and clear from circulation. This "pre-targeting" interval is crucial and should be optimized (typically 24-72 hours).
-
Reporter Administration: After the pre-targeting interval, administer the azide-linked imaging reporter intravenously. The dose of the reporter should be optimized to ensure efficient reaction with the tumor-localized ADC without causing excess background signal.
-
In Vivo Imaging: Acquire images at various time points post-reporter injection (e.g., 1, 4, 12, 24, and 48 hours) using the appropriate imaging modality.[13] Anesthetize the animals during the imaging procedure.
-
Image Analysis: Quantify the signal intensity in the tumor and major organs from the images. For PET or SPECT, this is typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[13]
Protocol 3: Ex Vivo Biodistribution
-
Tissue Collection: At the final imaging time point, euthanize the mice and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
Signal Quantification:
-
For radionuclide studies, weigh the tissues and measure the radioactivity using a gamma counter.[14]
-
For fluorescence studies, image the dissected organs using an in vivo imaging system.
-
-
Data Analysis: Calculate the %ID/g for each tissue and determine the tumor-to-organ ratios to assess the targeting specificity.
Data Presentation
Quantitative data from in vivo and ex vivo studies should be summarized in tables for clear comparison.
Table 1: In Vivo PET Imaging Data (%ID/g) of a DBCO-ADC Pre-targeting Strategy
| Time Post-Reporter Injection | Tumor | Liver | Kidneys | Muscle |
| 4 hours | 8.5 ± 1.2 | 3.1 ± 0.5 | 2.5 ± 0.4 | 0.8 ± 0.2 |
| 24 hours | 15.2 ± 2.1 | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 48 hours | 18.9 ± 2.5 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.4 ± 0.1 |
Table 2: Ex Vivo Biodistribution Data at 48 hours Post-Reporter Injection
| Organ | %ID/g | Tumor-to-Organ Ratio |
| Tumor | 19.5 ± 2.8 | - |
| Blood | 1.2 ± 0.3 | 16.3 |
| Liver | 1.6 ± 0.3 | 12.2 |
| Kidneys | 1.0 ± 0.2 | 19.5 |
| Spleen | 2.5 ± 0.4 | 7.8 |
| Lungs | 2.1 ± 0.3 | 9.3 |
| Muscle | 0.4 ± 0.1 | 48.8 |
Mechanism of Action Visualization
The chemical basis for this imaging technique is the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Caption: The SPAAC "click" reaction mechanism.
Troubleshooting
-
High Background Signal: This may result from an insufficient pre-targeting interval, leading to the reaction of the reporter with circulating DBCO-ADC. To mitigate this, extend the time between ADC and reporter administration.
-
Low Tumor Signal: This could be due to several factors, including poor ADC targeting, a low degree of DBCO labeling, or rapid clearance of the reporter. It is important to validate the binding affinity of the ADC and optimize the DOL and reporter dose.
-
Non-specific Uptake: Accumulation of the reporter in organs like the liver and kidneys can occur. Modifying the reporter with hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help reduce non-specific uptake.[11]
Conclusion
In vivo imaging of ADCs using a DBCO-linked reporter and a pre-targeting strategy is a powerful technique for preclinical evaluation. It provides high-contrast images and quantitative data on the biodistribution and tumor-targeting efficiency of ADCs. The protocols and data presented herein offer a framework for researchers to implement this advanced imaging methodology, contributing to the development of more effective antibody-drug conjugates.
References
- 1. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Pretargeted delivery of PI3K/mTOR small-molecule inhibitor–loaded nanoparticles for treatment of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A biorthogonal chemistry approach for high-contrast antibody imaging of lymphoma at early time points | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tissue biodistribution and tumor targeting of near-infrared labelled anti-CD38 antibody-drug conjugate in preclinical multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Evaluating the Bystander Effect of SG3199
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3199 is a highly potent pyrrolobenzodiazepine (PBD) dimer that functions as the cytotoxic warhead component of the antibody-drug conjugate (ADC) payload, tesirine (B3181916).[1][2][3][4] Its mechanism of action involves binding to the DNA minor groove and forming interstrand cross-links, which are highly effective at inducing cell death.[1][2][3] A critical characteristic of effective ADC payloads is their ability to induce a "bystander effect," whereby the cytotoxic agent, upon release from the target antigen-positive (Ag+) cell, can diffuse to and kill neighboring antigen-negative (Ag-) tumor cells. This is particularly important in the context of heterogeneous tumors with varied antigen expression. The membrane permeability of payloads like PBDs suggests that SG3199 is capable of producing a significant bystander effect.[5]
These application notes provide detailed protocols for in vitro and in vivo methods to quantitatively and qualitatively evaluate the bystander effect of ADCs utilizing the SG3199 payload.
Mechanism of Action and Bystander Effect Signaling Pathway
The following diagram illustrates the proposed mechanism of action for an ADC carrying the SG3199 payload, leading to the bystander effect.
Caption: Mechanism of ADC action and SG3199-mediated bystander effect.
Key Experiments and Data Presentation
The following tables summarize the type of quantitative data that should be collected to evaluate the bystander effect of an SG3199-containing ADC.
Table 1: In Vitro Cytotoxicity in Monoculture
| Cell Line | Antigen Status | ADC GI50 (nM) | SG3199 GI50 (pM) |
| Cell Line A | Positive (Ag+) | 0.1 | 75 |
| Cell Line B | Negative (Ag-) | >100 | 150 |
| Cell Line C | Low Positive | 10 | 80 |
Table 2: In Vitro Bystander Effect in Co-culture
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | % Viability of Ag- Cells (e.g., GFP+) |
| 1:1 | 1 | 45% |
| 1:3 | 1 | 60% |
| 1:9 | 1 | 85% |
| 1:1 | 10 | 20% |
| 1:3 | 10 | 35% |
| 1:9 | 10 | 65% |
Table 3: In Vivo Bystander Effect in Xenograft Model
| Treatment Group | Tumor Composition (Ag+:Ag-) | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1:1 | 1200 | 0% |
| ADC (1 mg/kg) | 1:1 | 300 | 75% |
| Vehicle | 1:4 | 1250 | 0% |
| ADC (1 mg/kg) | 1:4 | 600 | 52% |
| Vehicle | 1:0 (Ag+ only) | 1100 | 0% |
| ADC (1 mg/kg) | 1:0 (Ag+ only) | 150 | 86% |
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Assay
This assay quantifies the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.[6][7][8][9][10]
Workflow Diagram:
Caption: Workflow for the in vitro co-culture bystander assay.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines. It is recommended that the Ag- cell line be stably transfected with a fluorescent protein (e.g., GFP) for easy identification.[7][9]
-
Complete cell culture medium
-
ADC with SG3199 payload
-
Free SG3199 (for control)
-
96-well cell culture plates
-
Flow cytometer
-
Viability dye (e.g., Propidium Iodide, DAPI)
Methodology:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- (GFP+) cells.
-
Seed a total of 10,000 cells per well in a 96-well plate with varying ratios of Ag+ to Ag- cells (e.g., 1:0, 0:1, 1:1, 1:3, 1:9).
-
Include wells with only Ag- cells as a control for the direct effect of the ADC.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the SG3199-ADC and free SG3199 in complete culture medium.
-
Remove the overnight culture medium from the wells and add the medium containing the ADC or free drug. Include a vehicle-only control.
-
Incubate the plate for 96-120 hours.
-
-
Flow Cytometry Analysis:
-
Harvest cells from each well using trypsin.
-
Stain the cells with a viability dye.
-
Analyze the cells using a flow cytometer.
-
Gate on the GFP-positive population (Ag- cells).
-
Within the GFP+ gate, quantify the percentage of viable (viability dye-negative) and dead (viability dye-positive) cells.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells for each condition relative to the vehicle-treated control.
-
Plot the percentage of Ag- cell viability against the ADC concentration for each co-culture ratio.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium in a potent enough form to kill bystander cells.[6][10]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC with SG3199 payload
-
6-well and 96-well cell culture plates
-
Centrifuge and 0.22 µm syringe filters
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Methodology:
-
Generation of Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to reach approximately 80% confluency.
-
Treat the Ag+ cells with a high concentration of the SG3199-ADC (e.g., 10x GI50) for 24-48 hours. Include a vehicle-treated control.
-
Collect the culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining cells. This is the "conditioned medium".
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Remove the culture medium and replace it with the prepared conditioned medium (undiluted and serial dilutions).
-
Include controls of fresh medium and medium from vehicle-treated Ag+ cells.
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
Measure the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability of cells treated with ADC-conditioned medium to cells treated with medium from vehicle-treated Ag+ cells.
-
A significant reduction in viability indicates the presence of active payload in the medium.
-
Protocol 3: In Vivo Bystander Effect Evaluation
This protocol uses a mixed tumor xenograft model to assess the bystander effect in a more physiologically relevant setting.[5][7][9][11]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines. It is highly recommended that the Ag- cell line expresses a reporter gene like luciferase for in vivo imaging.[7][9][11]
-
Matrigel or other appropriate extracellular matrix
-
ADC with SG3199 payload
-
Bioluminescence imaging system and substrate (e.g., D-luciferin)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Prepare cell suspensions of Ag+ and Ag- (luciferase+) cells.
-
Mix the cells at desired ratios (e.g., 1:1, 1:4) in Matrigel.
-
Subcutaneously inject the cell mixture into the flanks of the immunodeficient mice.
-
Also, implant mice with Ag+ cells only and Ag- cells only as controls.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth using caliper measurements and bioluminescence imaging (for the Ag- component).
-
When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, SG3199-ADC).
-
Administer the ADC intravenously at the desired dose and schedule.
-
-
Efficacy Monitoring:
-
Measure total tumor volume with calipers 2-3 times per week.
-
Perform bioluminescence imaging weekly to specifically monitor the growth or regression of the Ag- cell population.
-
Monitor animal body weight and general health.
-
-
Data Analysis:
-
Plot the average total tumor volume over time for each treatment group.
-
Quantify and plot the bioluminescence signal over time for each group. A reduction in the bioluminescence signal in the mixed tumor models treated with the ADC indicates an in vivo bystander effect.
-
Calculate the tumor growth inhibition for both total tumor volume and the Ag- cell population.
-
Conclusion
The described protocols provide a robust framework for the preclinical evaluation of the bystander effect of ADCs containing the SG3199 payload. A strong bystander effect, demonstrable through these in vitro and in vivo models, is a key attribute for ADCs intended to treat solid tumors with heterogeneous antigen expression, potentially leading to enhanced therapeutic efficacy.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. agilent.com [agilent.com]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Practical Considerations for Working with Pyrrolobenzodiazepine (PBD) Dimer Payloads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of exceptionally potent cytotoxic agents that exert their anti-tumor activity by cross-linking DNA in the minor groove.[1][2] Their unique mechanism of action, which involves minimal DNA distortion, makes them effective against both dividing and non-dividing cancer cells and may help to circumvent common drug resistance mechanisms.[1][3] This high potency, with IC50 values often in the picomolar range, makes PBD dimers ideal payloads for antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells while minimizing systemic toxicity.[3][4]
These application notes provide practical guidance and detailed protocols for researchers working with PBD dimer payloads, from conjugation to in vivo evaluation. Adherence to these considerations is critical for ensuring experimental success, reproducibility, and laboratory safety.
Mechanism of Action
PBD dimers bind to the minor groove of DNA with a preference for purine-G-purine sequences.[5] Their two reactive imine functionalities allow for the formation of covalent bonds with the C2-amino group of guanine (B1146940) bases on opposite DNA strands, resulting in interstrand cross-links.[5][6] This cross-linking blocks DNA replication and transcription, ultimately leading to apoptotic cell death.[2] The minimal distortion of the DNA helix by the PBD-DNA adduct is thought to contribute to the persistence of these lesions, as they are not efficiently recognized and repaired by cellular machinery.[5]
Handling and Safety Precautions
PBD dimers are extremely potent cytotoxic compounds and must be handled with the utmost care in a controlled laboratory environment.
-
Containment: All work with PBD dimers and their conjugates should be performed in a designated potent compound handling facility or, at a minimum, within a certified chemical fume hood or biological safety cabinet.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, double gloves, and safety glasses. For handling neat compounds, a respirator may be required.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A solution of sodium hypochlorite (B82951) (bleach) followed by a water rinse is effective for deactivating PBDs.
-
Waste Disposal: All PBD-contaminated waste, including consumables and unused solutions, must be disposed of as hazardous chemical waste according to institutional guidelines.
Antibody-Drug Conjugation
The conjugation of PBD dimers to antibodies is a critical step that influences the stability, efficacy, and therapeutic index of the resulting ADC. Cysteine-based conjugation is a common and effective method.
Cysteine-Based Conjugation Workflow
Detailed Protocol for Cysteine-Based Conjugation
This protocol is a representative example for site-specific conjugation to an engineered cysteine.[1]
Materials:
-
Engineered monoclonal antibody (mAb) with a free cysteine residue.
-
PBD-linker maleimide construct.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
N-acetyl cysteine solution (100 mM in water).
-
Dialysis cassettes (10K MWCO).
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC).
Procedure:
-
Antibody Reduction:
-
Conjugation Reaction:
-
Add the PBD-linker maleimide (dissolved in a suitable organic solvent like DMSO) to the reduced antibody solution. The molar ratio of PBD-linker to antibody will depend on the desired drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.[1]
-
-
Quenching:
-
Add N-acetyl cysteine (40 equivalents) to quench any unreacted maleimide.[1]
-
-
Purification:
-
Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to remove unconjugated PBD-linker and other impurities.[1][7] A typical HIC protocol involves a salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to elute species with different hydrophobicities.[8]
-
Analytical Characterization of PBD Dimer ADCs
Thorough analytical characterization is essential to ensure the quality, consistency, and stability of PBD dimer ADCs.
Key Analytical Techniques
| Analytical Technique | Parameter Measured | Reference |
| Mass Spectrometry (MS) | Confirms the identity and integrity of the ADC, determines the drug-to-antibody ratio (DAR). | [1] |
| Hydrophobic Interaction Chromatography (HIC) | Determines the DAR distribution and average DAR.[7] | [7][9] |
| Size Exclusion Chromatography (SEC) | Assesses the level of aggregation in the ADC preparation. | [8] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Can be used to determine average DAR, often under denaturing conditions.[7] | [1] |
| Capillary Isoelectric Focusing (cIEF) | Assesses the charge heterogeneity of the ADC.[1] | [1] |
Protocol for HIC Analysis of PBD Dimer ADCs
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh Bio Butyl-NPR).[8]
Mobile Phases:
-
Mobile Phase A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0.[8]
-
Mobile Phase B: 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol (B130326) (v/v).[8]
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[8]
-
Monitor the absorbance at 280 nm.[8]
-
The different DAR species will elute at different retention times, allowing for quantification of the DAR distribution.
In Vitro Evaluation
Cytotoxicity Assays
The potency of PBD dimer ADCs is typically evaluated using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.
Detailed Protocol for MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[10][11]
Materials:
-
Target-positive and target-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
PBD dimer ADC and control ADC.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10]
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[10]
-
-
Treatment:
-
Prepare serial dilutions of the PBD dimer ADC and control ADC.
-
Add the ADC solutions to the cells and incubate for a defined period (e.g., 72-144 hours).[10]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[10]
-
Read the absorbance at 570 nm using a plate reader.[10]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
DNA Interstrand Cross-linking Assay
This assay directly measures the mechanism of action of PBD dimers.
Protocol for Agarose (B213101) Gel-Based DNA Cross-linking Assay
This protocol is adapted from previously described methods.[12]
Materials:
-
Linearized plasmid DNA (e.g., pBR322).
-
[γ-32P]ATP and T4 polynucleotide kinase for radiolabeling.
-
PBD dimer.
-
Denaturing agarose gel.
-
Phosphorimager or autoradiography film.
Procedure:
-
DNA Labeling:
-
Radiolabel the 5' ends of the linearized plasmid DNA using [γ-32P]ATP and T4 polynucleotide kinase.[12]
-
-
Cross-linking Reaction:
-
Incubate the radiolabeled DNA with varying concentrations of the PBD dimer.
-
-
Gel Electrophoresis:
-
Denature the DNA samples and run them on a denaturing agarose gel.
-
-
Detection:
-
Visualize the DNA bands using a phosphorimager or autoradiography.
-
Interstrand cross-linking will result in a higher molecular weight band corresponding to the double-stranded DNA that resists denaturation.
-
In Vivo Evaluation
The efficacy of PBD dimer ADCs is assessed in preclinical animal models, typically xenograft models in immunocompromised mice.
Xenograft Tumor Model Workflow
Protocol for a Xenograft Efficacy Study
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID).
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant a human cancer cell line that expresses the target antigen into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
-
ADC Administration:
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that should be generated and recorded when working with PBD dimer payloads.
Table 1: In Vitro Cytotoxicity of PBD Dimer ADCs
| ADC | Cell Line | Target Expression | IC50 (pM) | Reference |
| A07-108-T289C-SG3249 | MDA-MB-361 | High | <10 | [1] |
| A07-108-T289C-SG3544 | MDA-MB-361 | High | <10 | [1] |
| Trastuzumab-C239i-SG3584 | NCI-N87 | High | - | [13] |
| R347-C239i-SG3584 | Daudi | High | - | [13] |
Table 2: Characterization of PBD Dimer ADCs
| ADC | Conjugation Method | Average DAR | % Monomer (by SEC) | Reference |
| A07-108-T289C-SG3249 | Cysteine-specific | 1.7 | 94 | [1] |
| A07-108-T289C-SG3544 | Cysteine-specific | 1.8 | 95 | [1] |
| Trastuzumab-Flexmab-SG3710 | Disulfide re-bridging | 1.0 | 98 | [14] |
| Trastuzumab-C239i-SG3249 | Cysteine-specific | 2.0 | - | [14] |
Table 3: Preclinical Pharmacokinetic Parameters of a PBD Dimer ADC
| ADC | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*day/mL) | Clearance (mL/day/kg) | Reference |
| Trastuzumab-SG3584 DAR 4 | Rat | 1 | 29.8 | 151 | 6.6 | [5] |
| Trastuzumab-SG3584 DAR 8 | Rat | 1 | 28.5 | 134 | 7.5 | [5] |
Conclusion
Working with PBD dimer payloads requires a comprehensive understanding of their mechanism of action, careful handling due to their high potency, and the application of robust protocols for conjugation, characterization, and evaluation. The detailed application notes and protocols provided herein serve as a valuable resource for researchers in the field of ADC development, facilitating the generation of reliable and reproducible data while ensuring laboratory safety. The systematic approach outlined, from initial conjugation to in vivo efficacy studies, will aid in the successful advancement of novel PBD dimer-based ADCs for cancer therapy.
References
- 1. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Collection - Data from Efficacy, Tolerability, and Pharmacokinetic Studies of AntibodyâDrug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic interaction chromatography (HIC) method development and characterization of resolved drug-load variants in site-specifically conjugated pyrrolobenzodiazepine dimer-based antibody drug conjugates (PBD-ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with DBCO Linkers
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) linker chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conjugation. What are the primary potential causes?
Low or no conjugation efficiency with DBCO linkers can stem from several factors, ranging from the quality of the reagents to the specifics of the reaction conditions. The most common culprits include:
-
Degradation of DBCO Reagent: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] Improper storage can also lead to a loss of reactivity over time.[1][2]
-
Suboptimal Molar Ratio of Reactants: An inappropriate molar ratio of the DBCO-labeled molecule to the azide-labeled molecule can limit the reaction's efficiency.[1][3]
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from coming into close enough proximity to react.[1][4] This is a common issue when working with large biomolecules like antibodies.[1]
-
Incompatible Buffer Conditions: The presence of certain components in the reaction buffer, most notably sodium azide, can interfere with the conjugation reaction.[1][5][6] The pH of the buffer can also impact the efficiency of the reaction.[1][7]
-
Protein Aggregation and Precipitation: DBCO is inherently hydrophobic, and attaching too many DBCO molecules to a protein can cause it to aggregate and precipitate out of solution, effectively halting the reaction.[1][8]
-
Issues with Labeled Biomolecules: It is crucial to confirm that both the DBCO and azide labels have been successfully incorporated into their respective biomolecules before proceeding with the conjugation reaction.[5]
Q2: How can I troubleshoot a failed or low-yield conjugation reaction?
A systematic approach is key to identifying the root cause of low conjugation efficiency. The following flowchart outlines a logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting low DBCO conjugation efficiency.
In-depth Troubleshooting Guides
Reagent and Biomolecule Integrity
Q3: How should I properly store and handle DBCO reagents?
Proper storage is critical to maintaining the reactivity of DBCO linkers.
| Reagent Form | Storage Temperature | Storage Conditions | Shelf Life (Typical) |
| Solid DBCO Reagents | -20°C | Protected from light and moisture.[2] | > 1 year[6] |
| DBCO-NHS Esters (Solid) | -20°C | Stored under desiccated conditions.[2][9] | > 1 year[6] |
| Stock Solutions in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C or -80°C | Sealed and protected from moisture.[2][10] | 1-3 months[6][10] |
| Aqueous Working Solutions | N/A | Should be prepared fresh on the day of the experiment.[2] | N/A |
Note: DBCO-NHS esters are particularly sensitive to moisture and should be handled with care.[1][2] Always allow the vial to warm to room temperature before opening to prevent condensation.[5]
Q4: How can I confirm that my biomolecules are successfully labeled with DBCO and azide groups?
Before attempting the conjugation, it's essential to verify the successful labeling of each biomolecule.
-
DBCO-labeled proteins: The degree of labeling (DOL) for DBCO-functionalized proteins can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[11][12]
-
Azide-labeled molecules: Confirmation of azide incorporation can be more complex and may require techniques like mass spectrometry or functional assays with a known DBCO-containing fluorescent probe.
Optimizing Reaction Conditions
Q5: What is the optimal molar ratio for DBCO to azide?
The ideal molar ratio can depend on the specific molecules being conjugated. A good starting point is to use a molar excess of one of the reactants.[3]
| Application | Recommended Molar Ratio (DBCO:Azide or Azide:DBCO) | Notes |
| General Bioconjugation | 1.5:1 to 3:1[1][3][5] | The more abundant or less critical component should be in excess.[3] |
| Antibody-Small Molecule Conjugation | 1.5:1 to 10:1[3][11] | A 7.5-fold excess is a common recommendation to enhance efficiency.[3][11] |
| Antibody-Oligonucleotide Conjugation | 2:1 to 4:1 (Azide-Oligo to DBCO-Antibody)[6][13] |
Q6: What are the recommended buffer, temperature, and incubation time for the conjugation reaction?
These parameters can be adjusted to optimize the reaction efficiency.
| Parameter | Recommendation | Considerations |
| Buffer | Amine-free and azide-free buffers such as PBS (phosphate-buffered saline).[1][5] | Buffers containing sodium azide will compete with the azide-labeled molecule for the DBCO reagent.[1][5][6] Buffers with primary amines (e.g., Tris, glycine) should be avoided during the NHS ester labeling step.[1][13] |
| pH | 7.0 - 9.0[1][5] | The reaction rate is generally tolerant to changes in pH within this range.[14] |
| Temperature | 4°C to 37°C[1][3][5] | Higher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules.[1][3][5] Reactions at 4°C are often performed overnight.[11][13] |
| Incubation Time | 2 to 24 hours[1] | Typical reactions are complete within 4-12 hours at room temperature.[3][11] For larger molecules or to improve yield, longer incubation times (12-24 hours) may be necessary.[1][5] |
Addressing Steric Hindrance and Aggregation
Q7: How can I overcome steric hindrance in my conjugation reaction?
Steric hindrance is a common challenge, especially with large molecules.[1] Here are some strategies to mitigate its effects:
-
Use a Long, Flexible Linker: Incorporating a spacer arm, such as polyethylene (B3416737) glycol (PEG), between the DBCO moiety and the molecule of interest can help overcome steric hindrance.[1] PEG linkers are hydrophilic and come in various lengths.[1]
-
Optimize the Conjugation Site: If possible, choose a conjugation site on the biomolecule that is readily accessible.
Caption: Use of a PEG spacer to overcome steric hindrance in DBCO conjugation.
Q8: My protein conjugate is precipitating. What can I do?
The hydrophobicity of the DBCO group can lead to protein aggregation and precipitation.[1][8]
-
Use PEGylated DBCO Reagents: As with steric hindrance, PEG linkers increase the hydrophilicity of the conjugate, which can reduce aggregation.[1][15]
-
Control the Degree of Labeling (DOL): Attaching too many hydrophobic DBCO molecules can cause precipitation.[1] Reduce the molar excess of the DBCO-NHS ester during the labeling step to achieve a lower DOL.[15]
-
Optimize Buffer Conditions: Screen different buffer formulations, including pH and the addition of excipients, to find conditions that enhance the stability of your conjugate.[15]
-
Limit Organic Solvent Concentration: When using DBCO reagents dissolved in organic solvents like DMSO or DMF, keep the final concentration of the organic solvent below 10-15% to avoid protein precipitation.[1]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol outlines the steps for conjugating a DBCO-NHS ester to a primary amine (e.g., lysine (B10760008) residue) on a protein.
-
Prepare the Protein Solution:
-
Prepare the DBCO-NHS Ester Solution:
-
Reaction:
-
Add the calculated amount of the DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point for antibodies.[1][16]
-
Ensure the final concentration of the organic solvent is below 15%.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quench and Purify:
Protocol 2: General Procedure for DBCO-Azide Click Chemistry Conjugation
This protocol describes the conjugation of a DBCO-labeled biomolecule to an azide-labeled biomolecule.
-
Prepare Reactants:
-
Prepare the DBCO-labeled and azide-labeled molecules in a compatible, azide-free buffer (e.g., PBS).[1]
-
-
Reaction:
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 5. interchim.fr [interchim.fr]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of ADCs with PBD Payloads
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of Antibody-Drug Conjugates (ADCs) featuring Pyrrolobenzodiazepine (PBD) payloads. PBDs, while highly potent, are notably hydrophobic, which can increase the propensity for ADC aggregation, a critical quality attribute that can impact stability, efficacy, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PBD payloads?
A1: Aggregation of ADCs, particularly those with hydrophobic payloads like PBDs, is a multifactorial issue. The primary drivers include:
-
Increased Hydrophobicity: The conjugation of hydrophobic PBD payloads and linkers to the monoclonal antibody (mAb) surface can lead to the formation of hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated PBD molecules per antibody increases the overall hydrophobicity of the ADC, thereby increasing the likelihood of aggregation.[4]
-
Suboptimal Formulation Conditions: The composition of the formulation buffer is critical.[1][5] Factors such as a pH near the isoelectric point (pI) of the ADC, where net charge is minimal and solubility is lowest, and inappropriate ionic strength can promote aggregation.[1]
-
Environmental and Mechanical Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress like shaking can induce conformational changes in the antibody, exposing aggregation-prone regions.[5][6] Light exposure can also degrade photosensitive components, leading to aggregation.[6]
-
Conjugation Process: The use of organic solvents to solubilize hydrophobic PBD payloads during the conjugation process can disrupt the stability of the antibody and lead to aggregation.[1][6]
Troubleshooting Guide
Symptom: Increased high molecular weight species (HMWS) detected by SEC after conjugation or during storage.
This is a common indicator of ADC aggregation. The following troubleshooting workflow can help identify and mitigate the root cause.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Prevention Strategies
Q2: How can formulation optimization be used to prevent PBD-ADC aggregation?
A2: Formulation optimization is a cornerstone of preventing ADC aggregation. Key strategies include:
-
pH and Buffer Selection: Maintaining the pH of the formulation away from the ADC's isoelectric point (pI) is crucial for ensuring colloidal stability.[5] Histidine and citrate (B86180) buffers are commonly used for monoclonal antibody formulations.[5]
-
Addition of Stabilizing Excipients: Various excipients can be included to protect the ADC from degradation and aggregation.[][5] The selection and concentration of these excipients should be systematically optimized.
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation and shield hydrophobic regions on the protein surface.[][5] |
| Sugars/Polyols | Sucrose, Trehalose | 1% - 10% (w/v) | Act as cryoprotectants and stabilizers, particularly in frozen or lyophilized formulations, by stabilizing the protein structure.[5] |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Can suppress aggregation and increase the solubility of the ADC.[5] |
Q3: What role do the linker and payload play in aggregation, and how can they be modified?
A3: The linker and payload are significant contributors to the hydrophobicity and aggregation propensity of PBD-ADCs.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can effectively decrease the overall hydrophobicity of the ADC, thereby reducing aggregation.[][6]
-
Payload Modification: While challenging due to the potential impact on potency, structural modifications to the PBD payload to introduce hydrophilic groups can improve solubility.[][7][8]
-
Linker Chemistry: The stability of the linker itself is crucial. The use of N-phenyl maleimide (B117702) functionality for thiol conjugation has been shown to create more stable thiosuccinimide linkages compared to N-alkyl maleimides, minimizing drug loss and potential degradation pathways that could lead to aggregation.[9][10] Studies have also shown that disulfide-linked PBD ADCs exhibit decreased levels of aggregation compared to peptide-linked counterparts.[11]
Q4: How can protein engineering and conjugation strategies minimize aggregation?
A4: Modifying the antibody and controlling the conjugation process are advanced strategies for preventing aggregation.
-
Site-Specific Conjugation: Conjugating the PBD payload at specific, engineered sites on the antibody can help to shield the hydrophobic drug from the aqueous environment, thus reducing the potential for intermolecular hydrophobic interactions.[12][13][14]
-
"Aggregation Gatekeeper" Residues: A novel approach involves rationally designing mAb variants by introducing specific amino acid residues that act as "gatekeepers" to prevent aggregation, without compromising the antibody's binding capabilities.[6]
-
Solid-Phase Conjugation: Immobilizing the antibodies on a solid support, such as a resin, during the conjugation process physically separates the molecules, preventing them from aggregating while the hydrophobic payload-linker is being attached.[1][6]
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)
SEC is the industry-standard method for quantifying ADC aggregates.[6]
-
Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments based on their hydrodynamic volume.
-
Methodology:
-
Column: Use a size exclusion column appropriate for the size range of monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The exact composition may need optimization.
-
Flow Rate: Set a flow rate that ensures adequate separation, typically between 0.5 and 1.0 mL/min.[4]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[4]
-
Injection and Detection: Inject 10-20 µL of the prepared sample and monitor the eluent at a UV wavelength of 280 nm.[4]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[4]
-
Protocol 2: Forced Degradation Study to Assess ADC Stability
Forced degradation studies are used to identify potential degradation pathways and assess the stability-indicating nature of analytical methods.[4]
-
Objective: To subject the ADC to various stress conditions to accelerate degradation and identify potential aggregation liabilities.
-
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.[4]
-
Stress Conditions: Subject the aliquots to a variety of stress conditions, including but not limited to:[4]
-
Thermal Stress: Incubate at 40°C or 50°C for a defined period (e.g., 1-4 weeks).
-
Freeze-Thaw Stress: Subject the ADC to multiple (e.g., 3-5) cycles of freezing at -80°C and thawing at room temperature.
-
Photostability: Expose the ADC to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, dynamic light scattering (DLS), and hydrophobic interaction chromatography (HIC), to characterize the degradation products and quantify aggregation.
-
Caption: Workflow for a forced degradation study to evaluate ADC stability.
References
- 1. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for SG3199 ADCs
Welcome to the technical support center for optimizing the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) utilizing the potent pyrrolobenzodiazepine (PBD) dimer payload, SG3199. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a CQA because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic properties.[1] A low DAR may result in insufficient potency, while a high DAR can increase the risk of aggregation, instability, faster clearance, and off-target toxicity.[3][4][] Optimizing the DAR is a crucial balancing act to maximize the therapeutic window.[6]
Q2: What is SG3199 and what is its mechanism of action?
A2: SG3199 is a highly potent pyrrolobenzodiazepine (PBD) dimer and is the active warhead of the clinical ADC payload, tesirine (B3181916).[7][8][9] Its mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links.[7][10][11] This damage is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis, making SG3199 exceptionally cytotoxic against a broad range of cancer cell lines.[7][10][12]
Q3: What are the main challenges associated with conjugating hydrophobic payloads like SG3199?
A3: The primary challenge with highly hydrophobic payloads like PBD dimers is the increased propensity for the ADC to aggregate.[4][13][14] Conjugation of hydrophobic molecules to the antibody surface creates patches that can lead to self-association and the formation of aggregates.[13] This aggregation can reduce efficacy, increase immunogenicity, and compromise the physical stability of the ADC product.[3]
Q4: How does the choice of conjugation chemistry impact the DAR and ADC homogeneity?
A4: The conjugation strategy significantly impacts the final DAR and the heterogeneity of the ADC preparation.
-
Lysine (B10760008) Conjugation: This method targets surface-exposed lysine residues. While straightforward, it typically results in a highly heterogeneous mixture of ADCs with a wide distribution of DAR values (e.g., 0 to 8), which can be difficult to characterize and control.[2]
-
Cysteine Conjugation: This approach often involves the reduction of interchain disulfide bonds to provide specific conjugation sites. It produces a more defined mixture, typically with DAR values of 0, 2, 4, 6, and 8, leading to a more homogeneous product than lysine conjugation.[15]
-
Site-Specific Conjugation: Newer methods involving engineered antibodies or specific enzymatic reactions allow for precise control over the location and number of conjugated drugs, leading to a highly homogeneous ADC with a single, defined DAR.[2][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and characterization of SG3199 ADCs.
Problem 1: High levels of aggregation are observed post-conjugation.
-
Possible Cause: The inherent hydrophobicity of the SG3199 payload is likely driving protein-protein interactions and aggregation.[13][14] This can be exacerbated by a high DAR, suboptimal buffer conditions (pH, salt concentration), or the use of organic co-solvents to dissolve the payload-linker.[3][13]
-
Suggested Solution:
-
Optimize Conjugation Conditions: Re-evaluate the pH and buffer composition. Avoid conditions near the antibody's isoelectric point where solubility is minimal.[13]
-
Incorporate Hydrophilic Linkers/Spacers: The use of more hydrophilic linkers (e.g., containing PEG moieties) can help counteract the payload's hydrophobicity and reduce aggregation.[3]
-
Screen Excipients: Investigate the use of stabilizing excipients, such as polysorbates or specific amino acids, which can help prevent non-specific interactions.[3]
-
Purification: Implement robust purification methods like Size Exclusion Chromatography (SEC) immediately after conjugation to remove existing aggregates.[3]
-
Problem 2: The average DAR is inconsistent between different production batches.
-
Possible Cause: Variability in reaction parameters such as reactant ratios, temperature, pH, or reaction time can lead to inconsistent conjugation efficiency. Incomplete reduction of disulfide bonds (for cysteine conjugation) is also a common cause.
-
Suggested Solution:
-
Standardize Protocols: Ensure all reaction parameters are tightly controlled and documented. This includes precise control over the molar ratio of the linker-payload to the antibody.
-
Monitor Reactant Quality: Verify the concentration and purity of the antibody and linker-payload before each reaction.
-
Optimize Reduction Step: For cysteine-based methods, ensure the reducing agent (e.g., TCEP) is fresh and used at the optimal concentration and incubation time to achieve complete and consistent disulfide bond reduction.
-
Implement In-Process Controls: Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) HPLC to monitor the reaction progress and ensure it reaches the desired endpoint consistently.
-
Problem 3: Discrepancies are observed between DAR values measured by HIC-HPLC and Mass Spectrometry (MS).
-
Possible Cause: HIC and MS are orthogonal methods that measure DAR based on different principles. HIC separates ADC species based on hydrophobicity, while MS determines mass.[17][18] Discrepancies can arise from instrument calibration issues, differences in data processing (e.g., peak integration in HIC vs. deconvolution in MS), or the presence of species that behave differently in each system (e.g., fragments, aggregates).
-
Suggested Solution:
-
Method Validation: Ensure both the HIC-HPLC and MS methods are properly validated for accuracy and precision using a well-characterized reference standard.
-
Data Processing Review: For HIC, confirm that peak integration is accurate and correctly assigns species (DAR0, DAR2, etc.). For MS, review the deconvolution parameters to ensure the mass spectra are being processed correctly to identify different DAR species.
-
Sample Integrity: Analyze the sample for fragments or high molecular weight species using methods like SEC and SDS-PAGE. These can co-elute or interfere with the primary analysis, leading to inaccurate calculations.
-
Cross-Validation: Use the results from each technique to inform the other. For instance, the mass data from MS can confirm the identity of peaks observed in the HIC chromatogram. Consistent results across orthogonal approaches provide higher confidence in the reported DAR.[17]
-
Data & Comparative Analysis
Optimizing an ADC project requires comparing different conjugation strategies. The following table provides a hypothetical comparison to illustrate how data might be presented.
| Conjugation Strategy | Target DAR | Avg. DAR (by HIC) | % Monomer (by SEC) | In Vitro Potency (IC50) |
| Stochastic Lysine | 4 | 3.8 | 85% | 250 pM |
| Reduced Cysteine | 4 | 4.1 | 96% | 180 pM |
| Site-Specific (Engineered Cys) | 2 | 2.0 | >99% | 450 pM |
| Site-Specific (Enzymatic) | 4 | 3.9 | >99% | 175 pM |
Table 1: Hypothetical comparison of different conjugation strategies for an anti-HER2 SG3199 ADC. Data illustrates the trade-offs between homogeneity, DAR, and potency.
Key Experimental Protocols
Protocol 1: DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for analyzing the drug load distribution of cysteine-conjugated ADCs under non-denaturing conditions.[18][19][20] The separation is based on the principle that hydrophobicity increases with the number of conjugated SG3199 molecules.[15]
Materials:
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs for that species.
-
Protocol 2: DAR Determination by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides precise mass information for determining the DAR of the intact ADC.[21]
Materials:
-
Reversed-Phase (RP) or Size Exclusion (SEC) column suitable for large proteins.
-
Mobile Phase (RP): Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Mobile Phase (SEC): MS-compatible buffer such as 50 mM ammonium acetate.[17]
-
High-resolution mass spectrometer (e.g., Q-TOF).
Procedure:
-
Sample Preparation: Deglycosylate the ADC sample using PNGase F to simplify the resulting mass spectrum, if necessary. Dilute to 0.5-1.0 mg/mL in an appropriate buffer.
-
LC-MS Conditions:
-
Perform chromatographic separation using either an RP or SEC gradient.
-
Introduce the eluent directly into the mass spectrometer.
-
Acquire data in the appropriate mass range for the intact ADC (e.g., m/z 2000-5000).
-
-
Data Analysis:
-
Combine the spectra across the main elution peak.
-
Deconvolute the raw multi-charged spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the different DAR species.
-
Calculate the weighted average DAR based on the relative intensity of each identified peak.
-
Visualizations
ADC Conjugation and Characterization Workflow
Caption: Workflow for ADC production, from conjugation and purification to final characterization.
SG3199 Mechanism of Action
Caption: Cellular mechanism of action for an SG3199-based Antibody-Drug Conjugate.
Troubleshooting Logic for ADC Aggregation
Caption: A decision-making diagram for troubleshooting ADC aggregation issues.
References
- 1. hpst.cz [hpst.cz]
- 2. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.fo [pure.fo]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 16. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Toxicity of SG3199-Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG3199-based Antibody-Drug Conjugates (ADCs). The information is designed to help address specific issues related to off-target toxicity encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the SG3199 warhead?
SG3199 is a pyrrolobenzodiazepine (PBD) dimer that exerts its potent cytotoxic effect by cross-linking DNA.[1][2][3] It binds to the minor groove of DNA and forms interstrand cross-links, which are minimally distorting to the DNA helix.[3] This action stalls DNA replication forks, leading to apoptosis and cell death.[4] The high efficiency of DNA interstrand cross-link formation contributes to its potent cytotoxicity against a broad range of cancer cell lines.[1][2]
Q2: What are the common off-target toxicities observed with SG3199-based ADCs?
Common toxicities associated with PBD dimer-containing ADCs, including those with SG3199, are often observed in clinical and preclinical studies. These can include hematological toxicities, liver enzyme abnormalities, fatigue, skin toxicities (e.g., maculopapular rash), and effusions (fluid retention).[5] It is important to note that most of these adverse events are generally reversible and can be managed with dose adjustments or delays.[5]
Q3: What is the significance of the short half-life of free SG3199?
Free SG3199 has a very short half-life, reported to be as short as 8 minutes in rats following intravenous administration.[1][2][3] This rapid clearance is a key safety feature. It ensures that any warhead prematurely released from the ADC in circulation does not accumulate to levels that could cause systemic toxicity.[3]
Troubleshooting Guide
In Vitro Assay Issues
Problem: High background cytotoxicity in control non-target cells.
-
Possible Cause 1: Linker Instability. The linker connecting SG3199 to the antibody may be unstable in the assay medium, leading to premature release of the warhead and non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform a control experiment to measure the amount of free SG3199 released from the ADC in the cell culture medium over the time course of your experiment. This can be done using methods like LC-MS/MS.
-
Optimize Assay Duration: If significant linker instability is observed, consider reducing the incubation time of the ADC with the cells.
-
Evaluate Alternative Linkers: If the issue persists, explore using an ADC with a more stable linker technology. Modern cleavable linkers have improved stability profiles.[6]
-
-
-
Possible Cause 2: Non-specific Uptake of the ADC. The antibody component of the ADC may be taken up non-specifically by the control cells.
-
Troubleshooting Steps:
-
Confirm Target Antigen Expression: Verify that your control cell line is indeed negative for the target antigen using flow cytometry or western blotting.
-
Use an Isotype Control ADC: Include an isotype control ADC (an antibody that does not bind to any target on the cells, conjugated with SG3199) in your experiment. This will help differentiate between target-mediated and non-specific uptake.
-
Fc Receptor Blockade: If non-specific uptake is suspected to be mediated by Fc receptors, pre-incubate the cells with an Fc receptor blocking agent before adding the ADC.
-
-
Problem: Lower than expected potency in target cells.
-
Possible Cause 1: Low Target Antigen Expression. The target cells may not express the antigen at a high enough density for efficient ADC internalization and payload delivery.
-
Troubleshooting Steps:
-
Quantify Antigen Expression: Use quantitative flow cytometry to determine the number of target antigens per cell.
-
Select High-Expressing Clones: If working with a heterogeneous cell line, consider selecting a sub-clone with higher antigen expression.
-
-
-
Possible Cause 2: Impaired Internalization or Trafficking. The ADC may bind to the cell surface but may not be efficiently internalized or trafficked to the lysosome where the SG3199 warhead is typically released.
-
Troubleshooting Steps:
-
Internalization Assay: Perform an internalization assay using a fluorescently labeled version of your antibody to confirm it is being taken up by the target cells.
-
Lysosomal Co-localization: Use confocal microscopy to visualize whether the internalized ADC co-localizes with lysosomal markers.
-
-
-
Possible Cause 3: Upregulation of Drug Efflux Pumps. Target cells may express high levels of multidrug resistance transporters that can pump out the SG3199 warhead.
-
Troubleshooting Steps:
-
Assess Efflux Pump Expression: Use RT-PCR or western blotting to check for the expression of common drug transporters like P-glycoprotein.
-
Use Efflux Pump Inhibitors: Conduct the cytotoxicity assay in the presence of known inhibitors of these transporters to see if potency is restored. SG3199 has been reported to be only moderately susceptible to multidrug resistance mechanisms.[1][2]
-
-
-
Possible Cause 4: Altered DNA Damage Response (DDR) Pathways. The sensitivity to SG3199 is influenced by the status of DNA repair pathways.
-
Troubleshooting Steps:
-
Assess DDR Protein Expression: Evaluate the expression levels of key DNA repair proteins. Cells deficient in proteins like ERCC1 or those with impaired homologous recombination repair show increased sensitivity to SG3199.[1][2][3]
-
SLFN11 Expression: Downregulation of Schlafen family member 11 (SLFN11) has been associated with resistance to PBD dimers.[4] Assess SLFN11 expression in your target cells.
-
-
In Vivo Study Issues
Problem: Severe off-target toxicity observed at efficacious doses (e.g., weight loss, signs of distress).
-
Possible Cause 1: On-Target, Off-Tumor Toxicity. The target antigen may be expressed on normal tissues, leading to ADC-mediated damage.
-
Troubleshooting Steps:
-
Biodistribution Study: Conduct a biodistribution study using a radiolabeled or fluorescently labeled version of your ADC to determine its accumulation in various organs.
-
Immunohistochemistry (IHC) on Normal Tissues: Perform IHC on a panel of normal tissues from the same species as your animal model to assess the expression of the target antigen.
-
Antibody Engineering: Consider engineering the antibody to have a lower affinity. Antibodies with medium to low affinity may dissociate from normal cells with low antigen density while being retained on tumor cells with high antigen density.[7]
-
-
-
Possible Cause 2: Premature Payload Release. As in the in vitro setting, linker instability can lead to systemic release of the cytotoxic warhead.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Perform a PK study to measure the levels of total antibody, conjugated antibody, and free SG3199 in the plasma over time. This can help assess the stability of the ADC in vivo.
-
Consider Site-Specific Conjugation: ADCs generated through site-specific conjugation technologies often have improved homogeneity and stability compared to those made with non-specific methods.[6]
-
-
-
Possible Cause 3: Dose and Schedule Optimization. The administered dose may be too high, or the dosing schedule may not be optimal.
-
Troubleshooting Steps:
-
Dose-Ranging Study: Conduct a thorough dose-ranging study to identify the maximum tolerated dose (MTD).
-
Fractionated Dosing: Explore alternative dosing schedules, such as administering lower doses more frequently or allowing for longer recovery periods between cycles. Clinical experience has shown that optimizing the dose and schedule is crucial for managing toxicities.[5]
-
Combination Therapy: Consider combining the ADC with other agents. This may allow for a reduction in the ADC dose while maintaining or even enhancing anti-tumor activity. For example, combining with an ATR inhibitor has been shown to overcome resistance to PBDs.[4]
-
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| SG3199 In Vitro Potency | |||
| Mean GI50 | 151.5 pM | Panel of human solid tumor and hematological cancer cell lines | [1][2] |
| GI50 Range | 0.79 pM - 1.05 nM | 38 human cancer cell lines | [1] |
| SG3199 In Vivo Pharmacokinetics | |||
| Half-life (t1/2) | 8 - 42 minutes | Rat | [1] |
| Clearance | ~1500 mL/h/kg | Rat | [1] |
| ADC In Vivo Dosing (Example) | |||
| Loncastuximab tesirine (B3181916) (anti-CD19) | Initial dose: 0.15 mg/kg, then 0.075 mg/kg every 3 weeks | Human (clinical) | [8] |
| 8F2-SG3199 (anti-LGR5) | 0.1 mg/kg and 0.3 mg/kg | Mouse (xenograft model) | [8] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (GI50 or IC50).
-
Methodology:
-
Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the SG3199-based ADC, a relevant isotype control ADC, and free SG3199 drug in cell culture medium.
-
Remove the overnight culture medium from the cells and add the media containing the various concentrations of the test articles.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the GI50/IC50 value.
-
2. DNA Interstrand Cross-linking Assay (Modified from reference[1])
-
Objective: To qualitatively or quantitatively assess the formation of DNA interstrand cross-links in cells treated with an SG3199-based ADC.
-
Methodology:
-
Treat cells with the ADC at various concentrations and for different durations.
-
Harvest the cells and isolate genomic DNA.
-
Denature the DNA by heating.
-
Rapidly cool the DNA on ice. Interstrand cross-links will prevent the complete separation of the two DNA strands, allowing them to rapidly re-anneal.
-
Analyze the DNA by agarose (B213101) gel electrophoresis. Cross-linked DNA will migrate faster than single-stranded, denatured DNA. The intensity of the band corresponding to double-stranded (cross-linked) DNA can be quantified.
-
3. In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of an ADC that can be administered to an animal model without causing unacceptable toxicity.
-
Methodology:
-
Select a suitable animal model (e.g., mice or rats).
-
Divide the animals into several groups, including a vehicle control group and multiple dose-level groups for the ADC.
-
Administer the ADC according to the planned route and schedule (e.g., a single intravenous injection).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and physical appearance.
-
The MTD is typically defined as the highest dose that does not cause more than a predefined level of body weight loss (e.g., 15-20%) and does not result in any mortality or severe clinical signs.
-
At the end of the study, a full necropsy and histopathological analysis of major organs should be performed to identify any microscopic signs of toxicity.
-
Visualizations
Caption: Mechanism of action of an SG3199-based ADC.
Caption: Troubleshooting workflow for in vivo off-target toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of DBCO-HS-PEG2-VA-PABC-SG3199
Welcome to the technical support center for the synthesis of DBCO-HS-PEG2-VA-PABC-SG3199, a sophisticated drug-linker conjugate for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges stem from the multi-component nature of the molecule. Key difficulties include:
-
Handling the highly potent SG3199 payload: Pyrrolobenzodiazepine (PBD) dimers like SG3199 are extremely cytotoxic and require specialized handling in a controlled environment.[1][]
-
Linker-payload stability: The PBD dimer can be sensitive to certain chemical conditions, potentially leading to degradation during the multi-step linker synthesis and conjugation.[3]
-
Hydrophobicity and Aggregation: The PBD dimer payload is highly hydrophobic, which can lead to aggregation and solubility issues during synthesis and purification.[4][5][6][7] The inclusion of a PEG spacer helps to mitigate this.[6][]
-
Purification of intermediates and the final product: The complexity of the molecule and the potential for side-products necessitate advanced purification techniques, such as reversed-phase chromatography and tangential flow filtration, to achieve the required high purity.[9][][11]
-
Achieving a desired Drug-to-Antibody Ratio (DAR): Controlling the stoichiometry of the conjugation reaction is crucial for the efficacy and safety of the final ADC.[]
Q2: Why is a Valine-Alanine (VA) dipeptide used in the linker?
A2: The valine-alanine dipeptide serves as a substrate for lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[13][] This enzymatic cleavage is designed to be stable in systemic circulation but to release the PABC-SG3199 moiety specifically within the target cancer cells.[13][] While valine-citrulline (VC) is a more common cathepsin B-cleavable linker, VA has been shown to be a viable alternative and may offer advantages in terms of hydrophilicity and reducing aggregation, especially with hydrophobic payloads like PBD dimers.[7]
Q3: What is the function of the PABC self-immolative spacer?
A3: The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component that ensures the efficient release of the unmodified SG3199 payload. Following the enzymatic cleavage of the VA dipeptide, the exposed amine on the PABC triggers a rapid, spontaneous 1,6-elimination reaction, which releases the active SG3199 drug. This "self-immolation" is crucial for the traceless release of the payload.
Q4: What is the purpose of the DBCO group and the PEG spacer?
A4:
-
The Dibenzocyclooctyne (DBCO) group is used for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly specific and bioorthogonal conjugation to an azide-modified antibody under mild conditions, avoiding the use of a potentially cytotoxic copper catalyst.[][15]
-
The Polyethylene Glycol (PEG) spacer (in this case, PEG2) is incorporated to increase the hydrophilicity and solubility of the linker-payload complex.[6][] This is particularly important for counteracting the hydrophobicity of the SG3199 payload, which can help prevent aggregation and improve the pharmacokinetic properties of the resulting ADC.[6][7]
Q5: What are the key analytical methods for characterizing the final ADC?
A5: Key analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR).[16][17][18]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are used to assess purity, aggregation, and DAR distribution.[11][16][19]
-
UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance at wavelengths specific to the antibody and the payload.[]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield During Linker-Payload Synthesis (VA-PABC-SG3199)
| Potential Cause | Recommended Solution |
| Degradation of SG3199 | SG3199 is sensitive to harsh acidic or basic conditions. Ensure all reaction and purification steps are performed under mild conditions. Use of protective groups on the PBD dimer may be necessary during certain synthetic steps.[21] |
| Incomplete reaction | Monitor reaction progress closely using TLC or LC-MS. Ensure reagents are pure and solvents are anhydrous where necessary. Optimize reaction time and temperature. |
| Difficult purification | The hydrophobicity of the PBD dimer can lead to poor solubility and streaking on chromatography columns. Use a combination of normal-phase and reversed-phase chromatography. Specialized solid-phase extraction techniques may also be beneficial.[9] |
Problem 2: Inefficient PEGylation and DBCO Conjugation
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester | If using a DBCO-NHS ester, it is moisture-sensitive. Prepare the DBCO-NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[22] |
| Low reactivity of the amine | Ensure the pH of the reaction buffer is in the optimal range for NHS ester reactions (typically pH 7.2-8.5). Avoid buffers containing primary amines (e.g., Tris) as they will compete with the desired reaction.[23] |
| Steric hindrance | The bulky nature of the linker-payload may hinder the reaction. A longer PEG spacer could be considered if steric hindrance is a significant issue. |
Problem 3: Low Yield or Inconsistent Results in the Final DBCO-Azide Click Reaction
| Potential Cause | Recommended Solution |
| Inefficient azide (B81097) labeling of the antibody | Confirm the successful introduction of azide groups onto the antibody using a suitable analytical method before proceeding with the click reaction. |
| Suboptimal reaction conditions | Optimize the molar ratio of the DBCO-linker to the azide-antibody (a 1.5 to 10-fold molar excess of the linker is a common starting point).[24] The reaction can be performed at room temperature for 4-12 hours or overnight at 4°C.[24] |
| Presence of sodium azide in buffers | Avoid using buffers containing sodium azide as a preservative, as it will compete with the azide-modified antibody for the DBCO group.[15] |
| Aggregation of the ADC | The hydrophobicity of the payload can cause the final ADC to aggregate. Perform the reaction in a suitable buffer, and consider the inclusion of organic co-solvents if necessary, ensuring they do not denature the antibody. Analyze the final product for aggregates using Size Exclusion Chromatography (SEC).[19] |
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Molar excess of DBCO-linker to azide-antibody | 1.5 - 10 equivalents | [24] |
| Click reaction temperature | 4 - 25 °C | [24] |
| Click reaction time | 4 - 12 hours (or overnight at 4°C) | [24] |
| Optimal pH for NHS ester conjugation | 7.2 - 8.5 | [23] |
| SG3199 in vitro cytotoxicity (GI50) | Mean of 151.5 pM across various cell lines | [25][26] |
Experimental Protocols
Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to an Amine-Containing Linker
This protocol describes the general steps for conjugating a DBCO-NHS ester to a linker containing a primary amine, such as a PEGylated VA-PABC-SG3199 intermediate with a terminal amine.
Materials:
-
Amine-containing linker-payload
-
DBCO-NHS ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the amine-containing linker-payload in the reaction buffer.
-
Immediately before use, prepare a stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the linker-payload solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching solution to consume any unreacted DBCO-NHS ester. Incubate for 15-30 minutes.
-
Purify the DBCO-functionalized linker-payload using reversed-phase HPLC.
-
Characterize the product by LC-MS to confirm the correct mass.
Protocol 2: General Procedure for Copper-Free Click Chemistry Conjugation to an Azide-Modified Antibody
Materials:
-
Azide-modified antibody in an azide-free buffer (e.g., PBS)
-
Purified this compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)
Procedure:
-
Prepare a stock solution of the DBCO-linker-payload in DMSO or DMF.
-
Add the desired molar excess (e.g., 5 equivalents) of the DBCO-linker-payload solution to the azide-modified antibody solution. Ensure the final concentration of the organic solvent is low enough (typically <10%) to prevent antibody denaturation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the resulting ADC to remove excess linker-payload and any aggregates. Size exclusion chromatography is commonly used for this purpose.
-
Analyze the purified ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using appropriate analytical techniques such as HIC-HPLC, RP-HPLC, and Mass Spectrometry.
Visualizations
Caption: Synthetic workflow for this compound and its conjugation.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Mechanism of action for the cleavable ADC within a target cell.
References
- 1. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. labinsights.nl [labinsights.nl]
- 7. biopharminternational.com [biopharminternational.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. agilent.com [agilent.com]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of SG3199 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with SG3199-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
1. My SG3199 ADC shows high in vitro potency but limited in vivo efficacy. What are the potential causes and solutions?
High in vitro potency that doesn't translate to in vivo efficacy can stem from several factors. A primary consideration is the potential for rapid clearance of the ADC or premature cleavage of the linker, leading to insufficient drug accumulation in the tumor. The free SG3199 warhead has a very short half-life, as low as 8 minutes in rats, which is advantageous for minimizing systemic toxicity from prematurely released payload but requires stable ADC delivery to the tumor site.[1][2][3]
Troubleshooting Steps:
-
Assess ADC Stability: Evaluate the stability of your ADC in serum. Unstable linkers can lead to premature release of the SG3199 payload. Consider using more stable linker technologies, such as those with N-phenyl maleimide (B117702) functionality for thiol conjugation, which can improve in vivo anti-cancer activity.[4][5]
-
Analyze Pharmacokinetics (PK): Conduct PK studies in relevant animal models to determine the half-life of the intact ADC, total antibody, and free SG3199.[6] This will help identify issues with clearance or premature drug release.
-
Optimize Dosing Regimen: A single high dose might be cleared too quickly. Investigating a fractionated dosing schedule could improve tolerability and maintain effective concentrations at the tumor site over a longer period.[6][7]
2. I am observing significant off-target toxicity with my SG3199 ADC in preclinical models. How can I mitigate this?
Off-target toxicity is a common challenge with highly potent payloads like SG3199.[8][9] This can be caused by non-specific uptake of the ADC in healthy tissues or premature release of the warhead into circulation.[10][11][12]
Strategies for Mitigation:
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR (e.g., 1 or 2) is often preferred for highly potent cytotoxins like pyrrolobenzodiazepines (PBDs) to widen the therapeutic window.[13][14][15] A homogeneous ADC with a defined DAR, achieved through site-specific conjugation, can offer improved tolerability compared to heterogeneous mixtures.[13]
-
Enhance Linker Stability: Utilize linkers that are highly stable in systemic circulation and are selectively cleaved within the tumor microenvironment. This minimizes the release of SG3199 in non-target tissues.[10]
-
Modify Payload Properties: Reducing the hydrophobicity of the payload can improve the pharmacokinetics and tolerability of the ADC.[13]
-
Consider Antibody Engineering: Modulating the affinity of the antibody for its target can potentially reduce on-target, off-tumor toxicity.[16][17]
3. My tumor models are developing resistance to the SG3199 ADC. What are the known resistance mechanisms and how can they be overcome?
Resistance to PBDs can emerge through various mechanisms.[18]
Known Resistance Mechanisms:
-
Downregulation of SLFN11: Schlafen family member 11 (SLFN11) is a protein that sensitizes cancer cells to DNA-damaging agents. Its downregulation has been associated with resistance to SG3199.[18][19]
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as ABCC2 and ABCG2, can actively efflux the payload from the cancer cell, reducing its intracellular concentration and cytotoxic effect.[20]
Strategies to Overcome Resistance:
-
Combination Therapy: Combining the SG3199 ADC with inhibitors of DNA damage response pathways, such as an Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitor, has been shown to synergistically enhance cytotoxicity in resistant cells.[18][19]
-
Inhibition of ABC Transporters: The use of inhibitors for specific ABC transporters can restore sensitivity to the PBD payload.[20]
-
Histone Methylation Inhibitors: Treatment with an EZH2 inhibitor can derepress SLFN11 expression and increase sensitivity to PBDs.[18][19]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of SG3199
| Cell Line Type | Number of Cell Lines | GI50 Range | Mean GI50 | Median GI50 |
| Solid Tumor & Hematological | 38 | 0.79 pM - 1.05 nM | 151.5 pM | 74.8 pM |
Data sourced from studies on a panel of human cancer cell lines.[21][22]
Table 2: Pharmacokinetic Parameters of SG3199 in Rats
| Dose (µg/kg) | Clearance (mL/h/kg) | Half-life (T½) |
| 0.5 - 1 | 1000 - 1500 | 8 - 42 minutes |
Following intravenous administration.[1][2][21][23]
Table 3: Plasma Protein Binding of SG3199
| Species | Protein Binding (%) |
| Rat | ~97% |
| Cynomolgus Monkey | ~90% |
| Human | ~95% |
Determined at concentrations of 0.8, 5, and 50 ng/mL.[21][24]
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity (GI50 Determination)
-
Cell Plating: Seed human tumor cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of SG3199. Add the diluted drug to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Cell Viability Assay: Use a suitable cell viability reagent (e.g., resazurin, CellTiter-Glo®) to measure the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot the percentage of cell growth inhibition against the drug concentration. Calculate the GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, using non-linear regression analysis.[21][22]
Protocol 2: Quantification of Free SG3199 Warhead in Plasma by LC/MS-MS
-
Sample Preparation: Dilute plasma samples with a buffer (e.g., 0.1% BSA/Tris-Tween).
-
Internal Standard: Add a deuterium-labeled SG3199 internal standard to the samples.
-
Extraction: Perform a protein precipitation or solid-phase extraction to isolate the analyte.
-
LC/MS-MS Analysis: Inject the extracted sample into a liquid chromatography-tandem mass spectrometry system. Use a suitable column and mobile phase for separation.
-
Quantification: Generate a calibration curve using standards with known concentrations of SG3199. Determine the concentration of free SG3199 in the plasma samples by comparing their peak area ratios to the calibration curve.[6]
Visualizations
Caption: Mechanism of action of an SG3199-based ADC leading to tumor cell death.
Caption: A logical workflow for troubleshooting poor in vivo performance of SG3199 ADCs.
Caption: Key mechanisms of resistance to SG3199 and corresponding mitigation strategies.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pure.fo [pure.fo]
- 4. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in Antibody-Drug Conjugate (ADC) Experiments
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that can lead to inconsistent results in their Antibody-Drug Conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in ADC experiments?
A1: Inconsistent results in ADC experiments can arise from multiple factors related to the complex nature of these bioconjugates. The three primary sources of variability are the ADC's intrinsic properties, the experimental assay conditions, and the manufacturing process.[1][2][3] Key contributors include ADC aggregation, inconsistent drug-to-antibody ratio (DAR), linker instability, and variations in cell-based assays.[1][4][5]
Q2: How does the drug-to-antibody ratio (DAR) affect experimental consistency?
A2: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that directly impacts both the efficacy and safety of an ADC.[6][7] A high DAR can increase potency but may also lead to aggregation due to increased hydrophobicity, faster clearance from the body, and potential off-target toxicity.[8] Conversely, a low DAR may result in suboptimal efficacy.[9] Inconsistency in the average DAR and the distribution of different DAR species within a batch can lead to significant variability in experimental outcomes.[3][10]
Q3: Why is ADC aggregation a concern and how can it be minimized?
A3: ADC aggregation, the clustering of ADC molecules, can significantly impact the compound's stability, efficacy, and safety.[1][11] Aggregates can elicit an immunogenic response and lead to off-target toxicity by being internalized by target-negative cells.[1] The primary causes of aggregation are the hydrophobicity of the payload and linker, as well as the choice of antibody.[1][] Strategies to minimize aggregation include using more hydrophilic linkers, optimizing the formulation with stabilizers, and employing site-specific conjugation techniques to create more homogeneous ADCs.[][13][14]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cytotoxicity Assays
You are observing significant well-to-well or day-to-day variability in your ADC's IC50 values in cell-based cytotoxicity assays.
Possible Causes and Troubleshooting Steps:
-
Cell Line Instability:
-
Problem: Cell lines can change their characteristics over time, including target antigen expression levels, due to high passage numbers.[2]
-
Solution: Use a well-characterized cell bank with a consistent passage number for all experiments. Regularly verify target antigen expression using methods like flow cytometry.[2]
-
-
Inconsistent Assay Conditions:
-
Problem: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to significant differences in results.[2][15]
-
Solution: Standardize your protocol meticulously. Use automated liquid handlers for precise and consistent pipetting.[2] Ensure uniform cell distribution by gently mixing the cell suspension before plating.
-
-
Reagent Variability:
-
Problem: Lot-to-lot differences in serum, media, and detection reagents can introduce variability.[2]
-
Solution: Test new lots of critical reagents against a reference standard before use in experiments. Purchase larger batches of reagents to minimize lot changes.
-
Experimental Protocol: Standard Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in assay medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[16]
Troubleshooting Logic for Cytotoxicity Assays
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
Issue 2: Inconsistent In Vivo Efficacy
Your ADC shows variable anti-tumor activity across different animals or study cohorts, even at the same dose.
Possible Causes and Troubleshooting Steps:
-
ADC Aggregation In Vivo:
-
Linker Instability and Premature Payload Release:
-
Problem: If the linker is unstable in circulation, the cytotoxic payload may be released before the ADC reaches the tumor, leading to systemic toxicity and reduced efficacy.[5][17][18]
-
Solution: Evaluate the stability of the ADC in plasma in vitro.[19][20] If the linker is too labile, consider using a more stable linker chemistry or a non-cleavable linker.[13][21]
-
-
Variable Drug-to-Antibody Ratio (DAR):
-
Problem: Batch-to-batch variations in the average DAR can lead to inconsistent in vivo potency.[10][22]
-
Solution: Characterize each batch of ADC for its average DAR and DAR distribution using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[9][][24] Establish strict quality control specifications for the DAR.
-
Quantitative Data Summary: Factors Influencing In Vivo Inconsistency
| Parameter | Source of Inconsistency | Recommended Analytical Method | Target Specification |
| Aggregation | Hydrophobic payload/linker, formulation | Size Exclusion Chromatography (SEC) | Monomer Purity >95% |
| Linker Stability | Linker chemistry, plasma reductants | In vitro plasma stability assay | <10% payload release in 24h |
| DAR | Conjugation process variability | HIC, Mass Spectrometry | Batch-to-batch average DAR within ±0.5 |
Experimental Workflow: In Vivo Efficacy Study
Caption: Standard workflow for an in vivo ADC efficacy study.
Issue 3: Variable Drug-to-Antibody Ratio (DAR) Between Batches
You are observing significant differences in the average DAR and/or the distribution of different drug-loaded species in different manufacturing batches of your ADC.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Conjugation Reaction Conditions:
-
Problem: Small variations in reaction time, temperature, pH, and reagent concentrations can significantly impact the outcome of the conjugation reaction.[22]
-
Solution: Implement strict process controls for all conjugation parameters. Utilize a Design of Experiments (DoE) approach to identify and control critical process parameters.[25]
-
-
Variability in Starting Materials:
-
Problem: Differences in the purity and reactivity of the antibody, linker, and payload can lead to inconsistent conjugation.
-
Solution: Establish robust quality control specifications for all starting materials. Perform characterization of each new lot of raw materials.
-
-
Analytical Method Variability:
-
Problem: The method used to determine the DAR may not be robust or reproducible.
-
Solution: Validate the analytical method for DAR determination (e.g., HIC-UV, LC-MS) to ensure accuracy, precision, and robustness.[6][] Use a well-characterized reference standard in each analysis.
-
Signaling Pathway: ADC Internalization and Payload Release
Caption: General pathway of ADC action from cell surface binding to apoptosis.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. biocompare.com [biocompare.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. abzena.com [abzena.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Site-Specific Antibody-Drug Conjugates with Variable Drug-to-Antibody-Ratios for Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. purepeg.com [purepeg.com]
- 14. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 18. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pharmacompass.com [pharmacompass.com]
- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
SG3199 ADC Pharmacokinetics Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the SG3199 payload.
Frequently Asked Questions (FAQs)
Q1: What is SG3199 and what is its mechanism of action?
A1: SG3199 is a highly potent synthetic pyrrolobenzodiazepine (PBD) dimer.[1][2][3][4] It functions as a DNA minor groove interstrand crosslinking agent, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][5] SG3199 is the active warhead released from the tesirine (B3181916) (SG3249) payload.[1][2][3]
Q2: What are the known pharmacokinetic properties of free SG3199?
A2: Preclinical studies in rats have shown that intravenously administered SG3199 has a very rapid clearance and a short half-life, as brief as 8 minutes.[1][2][6][7] This rapid clearance of the free payload is considered a favorable characteristic, as it may minimize systemic toxicity resulting from any premature release of SG3199 from the ADC in circulation.[7]
Q3: What are the key factors that influence the pharmacokinetics of an SG3199 ADC?
A3: The pharmacokinetics of an ADC are complex and multifactorial.[8][9] Key influencing factors include:
-
The Antibody: The specific monoclonal antibody (mAb), its isotype, and its affinity for the target antigen affect the ADC's distribution and clearance.[8][10] Engineering the Fc region of the antibody can modulate its interaction with the neonatal Fc receptor (FcRn), thereby extending its circulation half-life.[8][11]
-
The Linker: The stability of the linker connecting SG3199 to the antibody is critical.[8][12] Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The choice between a cleavable and a non-cleavable linker significantly impacts the payload's release mechanism and overall ADC stability.[8]
-
The Drug-to-Antibody Ratio (DAR): The DAR, or the number of SG3199 molecules conjugated to a single antibody, is a critical parameter.[8][13] Higher DAR values can increase potency but may also lead to faster clearance, increased aggregation, and higher toxicity.[14][15][16]
-
The Conjugation Site: Site-specific conjugation methods can produce more homogeneous ADCs with predictable pharmacokinetic profiles compared to stochastic conjugation methods.[11][17]
Q4: How does the Drug-to-Antibody Ratio (DAR) specifically impact the pharmacokinetics of an ADC?
A4: Studies have consistently shown that ADCs with a high DAR (e.g., 8 or more) tend to be cleared from circulation more rapidly than those with a lower DAR.[13][14][15] This accelerated clearance is often associated with increased hydrophobicity of the ADC, leading to faster uptake by the liver.[14][15] An optimal DAR, typically between 2 and 4, often provides a balance between therapeutic efficacy and a favorable pharmacokinetic profile.[8][14][15]
Troubleshooting Guides
Issue 1: Rapid Clearance of SG3199 ADC from Circulation
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Drug-to-Antibody Ratio (DAR) | Reduce the average DAR of your ADC. A DAR of 2-4 is often a good starting point for balancing potency and PK.[8][15] Compare the clearance rates of ADCs with varying DARs in preclinical models. |
| Linker Instability | Evaluate the stability of the linker in plasma. Consider using a more stable linker or a different linker chemistry (e.g., non-cleavable if appropriate for the target).[18] Site-specific conjugation can also improve linker stability.[17] |
| Antibody Properties | The intrinsic clearance of the monoclonal antibody itself may be high. Consider engineering the Fc region of the antibody to enhance its interaction with the neonatal Fc receptor (FcRn), which can extend its half-life.[8][19] |
| ADC Aggregation | High DAR and payload hydrophobicity can lead to aggregation, which accelerates clearance. Analyze ADC preparations for aggregates using Size Exclusion Chromatography (SEC). Optimize conjugation conditions or consider using hydrophilic linkers to reduce aggregation. |
Issue 2: High Off-Target Toxicity
| Potential Cause | Troubleshooting/Optimization Strategy |
| Premature Payload Release | Assess linker stability in plasma from relevant species. If the linker is cleavable, ensure it is stable in circulation and efficiently cleaved only at the target site.[8] Consider linker designs that are less susceptible to plasma enzymes. |
| "Naked" Antibody Targeting | The antibody itself may bind to non-tumor tissues that express the target antigen at low levels. Evaluate the expression profile of the target antigen in relevant tissues.[10] Consider using an antibody with higher tumor specificity. |
| High DAR | High DAR ADCs can have a narrower therapeutic window. Reducing the DAR may decrease off-target toxicity while maintaining sufficient efficacy.[14][15] |
| Bystander Effect | If using a cleavable linker with a membrane-permeable payload, off-target toxicity can occur in antigen-negative cells near the tumor. While this can be beneficial for efficacy, it can also increase toxicity. Consider a non-cleavable linker if the bystander effect is problematic. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Free SG3199 in Rats
| Dose (µg/kg) | Half-life (T½) | Clearance (mL/h/kg) |
| 0.5 | 8 - 42 minutes | 1000 - 1500 |
| 1.0 | 8 - 42 minutes | 1000 - 1500 |
| Data from intravenous administration studies in rats.[6] |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Clearance
| Average DAR | Clearance Rate | Liver Accumulation (%ID/g) |
| ~2 - 6 | Comparable/Standard | 7 - 10 |
| ~9 - 10 | Rapid | 24 - 28 |
| General trends observed in preclinical studies with maytansinoid ADCs, which are often indicative of behavior for other ADC classes.[14][15] |
Experimental Protocols & Methodologies
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR)
-
Method: UV/Vis Spectroscopy
-
Principle: This is the simplest method for determining the average DAR.[20] It relies on measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload (SG3199).
-
Procedure:
-
Accurately determine the extinction coefficients for the antibody at 280 nm and for SG3199 at both 280 nm and its absorbance maximum.
-
Measure the absorbance of the purified ADC solution at both wavelengths.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law, correcting for the payload's contribution to absorbance at 280 nm.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
-
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.
-
Procedure:
-
Use a HIC column and a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to elute the ADC species.
-
Monitor the elution profile using a UV detector.
-
The area under each peak corresponds to the relative abundance of each drug-loaded species.
-
The average DAR is calculated as the weighted average of the different species.
-
-
-
Method: Mass Spectrometry (MS)
-
Principle: MS provides a precise measurement of the mass of the intact ADC, allowing for the determination of the distribution of different drug-loaded species.[20][21]
-
Procedure:
-
Deglycosylate the ADC to reduce heterogeneity.
-
Analyze the intact or reduced (light and heavy chain) ADC using LC-MS.
-
The resulting mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated SG3199 molecules.
-
Calculate the average DAR from the relative abundance of each species.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the clearance, half-life, and overall exposure of the SG3199 ADC.
-
Procedure:
-
Administer a single intravenous (IV) dose of the SG3199 ADC to a cohort of mice or rats.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, and weekly thereafter).
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of different ADC analytes in the plasma samples using appropriate bioanalytical methods.[22]
-
Total Antibody: Use a ligand-binding assay (LBA), such as an ELISA, that captures the antibody regardless of its conjugation status.
-
Conjugated ADC: Use an LBA that requires both the antibody and the payload for detection (e.g., capture with an anti-antibody and detect with an anti-drug antibody).
-
Free Payload (SG3199): Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of released SG3199 after protein precipitation.[22]
-
-
Use pharmacokinetic modeling software to calculate key parameters (e.g., clearance, volume of distribution, half-life, AUC).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SG 3199, 1595275-71-0 | BroadPharm [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 10. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Strategies and Advancement in Antibody-Drug Conjugate Optimization for Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PK/PD Evaluation of Antibody-Drug Conjugates with Enhanced Immune Effector Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Linker Optimization for Enhanced Tumor Penetration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linkers for antibody-drug conjugates (ADCs) to improve solid tumor penetration and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a linker in an Antibody-Drug Conjugate (ADC)?
A1: The linker is a critical component that connects the monoclonal antibody to the cytotoxic payload.[1] An ideal linker must balance two opposing requirements: it must be stable enough to keep the payload attached to the antibody during circulation in the bloodstream to prevent premature release and off-target toxicity, and it must also be capable of efficiently releasing the payload once the ADC has been internalized by the target cancer cell.[2][3][4] The linker's chemistry significantly influences the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[2]
Q2: What are the main categories of linkers, and how do I choose between them?
A2: Linkers are broadly categorized as cleavable and non-cleavable.[1][5][6]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH (acid-sensitive linkers), specific enzymes like cathepsins (enzyme-cleavable linkers), or a high concentration of glutathione (B108866) (disulfide linkers).[7][8] They are used in over 80% of clinically approved ADCs.[6] Cleavable linkers can also facilitate the "bystander effect," where the released payload diffuses out of the target cell and kills nearby cancer cells that may not express the target antigen.[9]
-
Non-cleavable Linkers: These linkers release the payload only after the complete degradation of the antibody backbone within the lysosome of the target cell.[1][2][5] This results in greater stability in plasma and can reduce off-target toxicities.[10] However, their efficacy often depends on high antigen expression and efficient internalization, and they generally have a limited bystander effect.[8][9]
The choice depends on the payload's properties, the target antigen's expression levels, and the desired mechanism of action.[11] For tumors with heterogeneous antigen expression, a cleavable linker that allows for a bystander effect may be advantageous. For highly potent payloads where minimizing off-target toxicity is paramount, a stable, non-cleavable linker might be preferred.[2]
Q3: How does linker hydrophobicity affect ADC performance and tumor penetration?
A3: The hydrophobicity of the linker-payload combination is a critical factor. Many potent payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation, thereby limiting efficacy and increasing toxicity.[2][9] Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker can counteract this hydrophobicity.[4][9] This modification, known as PEGylation, improves the ADC's pharmacokinetics, enhances solubility, prevents aggregation, and can lead to better tumor infiltration.[1][2][12]
Troubleshooting Guide
Problem 1: My ADC shows poor efficacy in solid tumor models despite high in vitro cytotoxicity. Penetration seems to be the issue.
Possible Cause & Solution:
-
The "Binding Site Barrier": High-affinity antibodies can bind strongly to the first layer of cancer cells they encounter around blood vessels, preventing the ADC from penetrating deeper into the tumor.[13] This creates a heterogeneous distribution of the ADC.
-
Troubleshooting Step: Consider co-administering the ADC with a dose of the unconjugated (naked) antibody. This can saturate the peripheral tumor antigens, allowing the ADC to circulate longer and penetrate deeper into the tumor mass.[13][14] Studies have shown this approach can dramatically improve ADC tumor penetration and survival in animal models.[14]
-
-
High Hydrophobicity: The linker-payload may be too hydrophobic, causing aggregation and poor diffusion through the dense extracellular matrix (ECM) of the tumor.
-
Suboptimal Drug-to-Antibody Ratio (DAR): A very high DAR can increase hydrophobicity and lead to faster clearance, paradoxically reducing the effective dose that reaches the tumor.[9]
-
Troubleshooting Step: Evaluate ADCs with a lower DAR (e.g., 2 or 4). A lower DAR might allow for a higher maximum tolerated dose (MTD), enabling more antibody to reach the tumor and improve overall distribution.[13]
-
Problem 2: The ADC is causing significant off-target toxicity in vivo, suggesting premature payload release.
Possible Cause & Solution:
-
Linker Instability: The linker may be unstable in systemic circulation. For example, early acid-sensitive hydrazone linkers were known for insufficient stability, leading to systemic toxicity.[6][11] Similarly, some maleimide (B117702) conjugation chemistries can lead to payload detachment.[11]
-
Troubleshooting Step: Switch to a more stable linker chemistry. Enzyme-cleavable linkers like those containing a valine-citrulline (Val-Cit) peptide are generally more stable in plasma than acid-labile linkers because the cleaving enzymes (cathepsins) are primarily located inside lysosomes.[4][8] Alternatively, a highly stable non-cleavable linker could be an option.[2]
-
-
Target Expression on Healthy Tissues: The toxicity may be "on-target, off-tumor," where the ADC binds to its target antigen expressed at low levels on healthy cells.[7][15]
-
Troubleshooting Step: This is a target selection issue more than a linker issue. However, optimizing the linker for more efficient payload release only in the high-enzyme or low-pH environment characteristic of tumors can help mitigate this. Ensure the linker design is tailored for tumor-specific conditions.[1]
-
Problem 3: My 3D tumor spheroid assay shows a sharp fluorescence signal at the spheroid periphery but little to no signal in the core.
Possible Cause & Solution:
-
Poor Diffusion/Penetration: This is a classic visual representation of the binding site barrier or poor physicochemical properties.[13] The ADC is unable to move past the outer cell layers.
-
Troubleshooting Step 1: Titrate ADC concentration. A very high concentration might exacerbate the barrier effect.
-
Troubleshooting Step 2: Increase the incubation time. Penetration through a dense 3D structure is slow; assess penetration at multiple time points (e.g., 6, 24, 48, and 72 hours).[16]
-
Troubleshooting Step 3: Test linker variants. Compare the penetration of ADCs with linkers of varying lengths, hydrophilicity (e.g., with and without PEG spacers), and charge to identify properties that facilitate diffusion in a 3D environment.[16]
-
Quantitative Data on Linker Performance
The following tables summarize quantitative data on how linker modifications can impact ADC delivery and efficacy.
Table 1: Impact of Linker Hydrophilicity (PEGylation) on Payload Delivery
| Linker Modification | ADC Construct | Payload Concentration in Tumor | Tumor Growth Inhibition | Reference |
| Standard Linker | Me-SS-MMAE-ADC | 19.1 nmol/L | 50% | [6] |
| Optimized Linker | DiMe-SS-MMAE-ADC | 42.1 nmol/L | 69% | [6] |
| Optimized + PABC | Me-SS-PABC-MMAE-ADC | 87.1 nmol/L | 30% Regression | [6][12] |
This data illustrates that structural optimization of a disulfide linker, including the addition of a self-immolative PABC group, can significantly enhance the release and concentration of the MMAE payload within the tumor, leading to superior efficacy.
Table 2: Effect of Co-administration on ADC Tumor Penetration and Efficacy
| Treatment Group | Effective DAR | Tumor Penetration | Median Survival Improvement | Reference |
| T-DM1 alone | 3.5 | Heterogeneous (Peripheral) | Baseline | [14] |
| T-DM1 + Trastuzumab (3:1) | ~0.88 | More Homogeneous | ~2x vs. T-DM1 alone | [14] |
| T-DM1 + Trastuzumab (8:1) | ~0.39 | Most Homogeneous | ~2x vs. T-DM1 alone | [14] |
This study demonstrates that lowering the effective DAR by co-dosing with unconjugated antibody improves the homogeneous distribution of the ADC throughout the tumor, leading to a significant increase in survival, even though less drug is delivered per cell.
Key Experimental Protocols
Protocol: 3D Tumor Spheroid Invasion/Penetration Assay
This assay models a tumor micro-region to assess the penetration and efficacy of ADCs in a 3D context.[17]
1. Generation of Tumor Spheroids: a. Culture your chosen cancer cell line (e.g., HCT116, NCI-N87) to ~80% confluency. b. Harvest cells using a standard dissociation enzyme and create a single-cell suspension.[17] c. Count the cells and dilute the suspension to an optimal density (e.g., 1,000-1,500 cells/well) to obtain spheroids of 300-500 µm in diameter after 3-4 days.[17][18] d. Using a multichannel pipette, dispense 200 µL/well of the cell suspension into an ultra-low attachment (ULA) 96-well round-bottom plate.[17] e. Centrifuge the plate briefly to collect cells at the bottom of the well. f. Incubate the plate at 37°C and 5% CO₂ for 3-4 days until compact, single spheroids form in each well.[17]
2. ADC Treatment and Matrix Embedding (for Invasion): a. After spheroid formation, carefully remove ~100 µL of medium from each well. b. Add your fluorescently labeled ADC diluted in fresh medium to achieve the desired final concentration. Include an untreated control and a control with a non-binding ADC. c. For invasion assays: Thaw a basement membrane matrix (BMM) on ice. Add 50-100 µL of BMM to each well.[17][19] The matrix provides a semi-solid structure for cells to invade.[17] d. Centrifuge the plate at low speed to position the spheroids at the bottom of the well within the matrix. e. Incubate the plate for 30-60 minutes at 37°C to allow the matrix to solidify.[20] f. Gently add 100-150 µL of culture medium (containing the ADC for penetration studies) on top of the matrix.
3. Image Acquisition and Analysis: a. Acquire images at multiple time points (e.g., 0, 24, 48, 72 hours) using a high-content imaging system, confocal microscope, or an automated imaging cytometer.[17] b. For penetration studies, capture fluorescence signals from the ADC within the spheroid. Z-stack images are recommended to analyze penetration depth. c. For invasion assays, capture brightfield images to measure the area of cells migrating out from the spheroid core.[17] d. Analyze images to quantify:
- Penetration: Fluorescence intensity as a function of distance from the spheroid edge to the core.
- Viability: Use live/dead cell stains (e.g., Calcein AM/EthD-1) to quantify the cytotoxic effect of the ADC at different depths.[18]
- Invasion Area: The total area covered by invading cells relative to the initial spheroid core area.
Visualizations
Diagrams of Workflows and Pathways
Caption: General Workflow for Linker Optimization.
Caption: Key Linker Properties Influencing Tumor Penetration.
Caption: Cellular Processing of a Cleavable Linker ADC.
References
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. veranova.com [veranova.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Production of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) scale-up production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the manufacturing and development of ADCs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental and production processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of ADC production?
The transition from lab-scale to commercial-scale ADC manufacturing presents several key challenges:
-
Maintaining Purity, Stability, and Preventing Aggregation: The conjugation process can alter the physicochemical properties of the monoclonal antibody (mAb), potentially leading to aggregation and instability.[1] Hydrophobic payloads can significantly increase the propensity for aggregation.[2]
-
Controlling the Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the efficacy and safety of the ADC.[3][4] Variations in DAR can significantly impact the therapeutic window.[5]
-
Linker Stability: Ensuring the linker remains stable in circulation to prevent premature payload release and off-target toxicity is crucial. Conversely, the linker must efficiently release the payload at the tumor site.[6][7][8]
-
Handling and Containment of Highly Potent Payloads: The cytotoxic nature of ADC payloads necessitates specialized facilities and stringent safety protocols to protect personnel and prevent cross-contamination.[1][9][10]
-
Process Reproducibility and Scalability: Manufacturing processes that are successful at the lab bench may not be directly transferable to larger scales, leading to inconsistencies between batches.[1][10]
-
Complex Supply Chain Management: The production of ADCs involves multiple components (antibody, linker, payload) that may be sourced from different suppliers, adding logistical complexity.[1][11]
-
Analytical Characterization: The inherent heterogeneity of ADCs requires a comprehensive suite of analytical methods to ensure product quality and consistency.[12][13]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the final ADC product, and why is it difficult to control during scale-up?
The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) that directly influences the ADC's efficacy, pharmacokinetics (PK), and toxicity profile.[3][4]
-
Impact of DAR:
-
Challenges in Controlling DAR at Scale:
-
Reaction Kinetics: Precise control over reaction parameters such as stoichiometry, temperature, pH, and reaction time is essential and can be more challenging to maintain in larger vessels.[3]
-
Mixing Efficiency: Inadequate mixing in large-scale reactors can lead to localized areas of high reagent concentration, resulting in a heterogeneous DAR distribution.[10]
-
Analytical Variability: Both the conjugation reaction and the analytical methods used to measure DAR have inherent variability, which can make it difficult to ensure the final product meets specifications.[10]
-
Troubleshooting Guides
Issue 1: Increased Aggregation Upon Scale-Up
Symptoms:
-
Visible particulates in the ADC solution.
-
Increased high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).
-
Product loss and reduced recovery after purification.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Unfavorable Buffer Conditions | - Optimize buffer pH and salt concentration to enhance protein stability.[15]- Screen different excipients (e.g., surfactants, amino acids like cysteine and serine) to include in the formulation to minimize aggregation.[11][16] |
| Hydrophobicity of the Payload | - If possible, select more hydrophilic linkers or payloads during the design phase.[16]- For existing ADCs, explore formulation strategies to mitigate hydrophobic interactions. |
| Process-Induced Stress | - Minimize exposure to harsh conditions such as extreme pH shifts or high temperatures during conjugation and purification.[14][17]- Evaluate and optimize mixing speed and duration to avoid shear stress. |
| High Protein Concentration | - Assess the impact of protein concentration on aggregation and determine the optimal concentration for the scaled-up process. |
| Inefficient Removal of Aggregates | - Optimize purification methods, such as Hydrophobic Interaction Chromatography (HIC) or Mixed-Mode Chromatography, for better separation of aggregates from the monomeric ADC. |
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general method for quantifying aggregates in an ADC sample.
-
System Preparation:
-
Use a bio-inert HPLC system to prevent corrosion.[17]
-
Equilibrate an AdvanceBio SEC 300Å column (or equivalent) with an aqueous mobile phase (e.g., sodium phosphate (B84403) buffer with NaCl) at a constant flow rate.[17]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) using the mobile phase.
-
-
Analysis:
-
Inject a defined volume of the sample onto the column.
-
Monitor the eluent at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight aggregates, the monomer, and any fragments.
-
-
Data Interpretation:
-
Calculate the percentage of aggregates relative to the total peak area to determine the level of aggregation.
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptoms:
-
Significant batch-to-batch variation in the average DAR as measured by HIC-HPLC or Mass Spectrometry.
-
Failure to meet the predefined DAR specification for the ADC product.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Stoichiometry | - Verify the concentration and purity of the antibody, linker, and payload solutions before each run.- Ensure precise and calibrated addition of reagents, especially at a large scale. |
| Variations in Reaction Conditions | - Tightly control and monitor reaction parameters such as temperature, pH, and incubation time.[3]- Implement in-process controls (IPCs) to monitor the reaction progress. |
| Inefficient Mixing | - Characterize the mixing dynamics of the large-scale reactor.- Optimize the impeller speed and design to ensure homogeneous mixing.[10] |
| Analytical Method Variability | - Validate the analytical methods used for DAR determination to ensure they are robust and reproducible.[18]- Use orthogonal methods (e.g., HIC and Mass Spectrometry) to confirm DAR values.[18][19] |
| Raw Material Variability | - Implement rigorous quality control for all incoming raw materials to minimize variability.[10] |
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for analyzing the distribution of drug-loaded species in an ADC.[20]
-
System and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium (B1175870) sulfate).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate).
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration in Mobile Phase A.
-
-
Chromatographic Method:
-
Inject the sample onto the column equilibrated with Mobile Phase A.
-
Elute the ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the DAR values for each peak.
-
Quantitative Data Summary: Typical DAR Distribution
| DAR Species | Peak Area (%) |
| DAR 0 | 5 |
| DAR 2 | 25 |
| DAR 4 | 45 |
| DAR 6 | 20 |
| DAR 8 | 5 |
| Average DAR | 4.0 |
Issue 3: Linker Instability and Premature Drug Release
Symptoms:
-
Detection of free payload in the final drug product or in plasma samples during pharmacokinetic studies.
-
Increased off-target toxicity observed in preclinical or clinical studies.[21]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Susceptibility of Linker to Plasma Enzymes | - If in the development phase, consider using a more stable linker chemistry (e.g., non-cleavable linkers or linkers with improved stability).[7][21]- For cleavable linkers, ensure the cleavage mechanism is specific to the tumor microenvironment.[22] |
| Inappropriate Conjugation Site | - The site of conjugation on the antibody can influence linker stability due to steric hindrance.[23]- Site-specific conjugation technologies can be employed to attach the linker to more stable and protected sites on the antibody.[3][8] |
| Process-Related Degradation | - Evaluate all process steps (e.g., purification, formulation) for conditions that could lead to linker cleavage (e.g., extreme pH, presence of reducing agents). |
| Analytical Challenges | - Develop and validate sensitive analytical methods (e.g., LC-MS/MS) to accurately quantify low levels of free payload.[12][20] |
Experimental Protocol: In Vitro Plasma Stability Assay
This assay is used to assess the stability of the ADC and the rate of drug release in a plasma matrix.
-
Materials:
-
ADC sample.
-
Control plasma (e.g., human, mouse).
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Procedure:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the presence of free payload using a validated LC-MS/MS method.
-
Quantify the amount of released payload at each time point.
-
-
Data Interpretation:
-
Plot the concentration of released payload over time to determine the stability of the ADC in plasma.
-
References
- 1. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 4. genscript.com [genscript.com]
- 5. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. veranova.com [veranova.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. pharmacompass.com [pharmacompass.com]
- 11. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. pharmtech.com [pharmtech.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. agilent.com [agilent.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. axplora.com [axplora.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 22. purepeg.com [purepeg.com]
- 23. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison: DBCO vs. Other Click Chemistry Linkers for Antibody-Drug Conjugates
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing safe and effective targeted therapies. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, plays a critical role in the stability, efficacy, and overall therapeutic index of the ADC. Among the various conjugation strategies, "click chemistry" has emerged as a powerful tool due to its high efficiency, selectivity, and biocompatibility.
This guide provides a detailed comparison of dibenzocyclooctyne (DBCO) linkers, utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), with other prominent click chemistry linkers used in ADC development. We will delve into a comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.
The Rise of Copper-Free Click Chemistry in ADC Development
The ideal ADC linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient payload delivery at the tumor site.[1] Click chemistry encompasses a set of bioorthogonal reactions that are highly specific and proceed with high yields under mild, aqueous conditions, making them well-suited for biological applications.[2][3]
Initially, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a popular choice. However, the inherent cytotoxicity of the copper catalyst poses a significant challenge for in vivo applications, including ADC development.[4] This led to the development of copper-free click chemistry, most notably SPAAC, which utilizes strained cyclooctynes like DBCO to react with azides without the need for a metal catalyst.[2][5]
Performance Comparison: DBCO vs. Key Alternatives
The selection of a click chemistry linker for ADC development hinges on several key performance parameters, including reaction kinetics, stability, and the physicochemical properties of the resulting conjugate. Here, we compare DBCO with its main alternatives: bicyclo[6.1.0]nonyne (BCN), another strained alkyne for SPAAC, and trans-cyclooctene (B1233481) (TCO) for tetrazine ligation, an exceptionally rapid bioorthogonal reaction. We also include terminal alkynes used in CuAAC for a broader perspective.
Reaction Kinetics
The speed of the conjugation reaction is a critical factor, especially when working with low concentrations of reactants or when rapid labeling is required. The second-order rate constant is a key metric for comparing reaction kinetics.
| Linker System | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Considerations |
| DBCO + Azide (B81097) | SPAAC | ~1.0 - 2.0 | Generally faster than BCN.[6] Rate can be influenced by the nature of the azide. |
| BCN + Azide | SPAAC | ~0.3 - 1.0 | Slower than DBCO with aliphatic azides, but can be faster with aromatic azides.[6][7] |
| TCO + Tetrazine | IEDDA | >1,000 - 10⁶ | Exceptionally rapid, often orders of magnitude faster than SPAAC.[6][8] |
| Terminal Alkyne + Azide | CuAAC | ~10 - 100 | Requires a cytotoxic copper(I) catalyst.[9] |
Note: Reaction rates can vary depending on the specific derivatives of the linkers, solvent conditions, and temperature.
Stability
The stability of the linker and the resulting conjugate is crucial for the ADC's safety and efficacy. This includes stability in circulation (e.g., in the presence of serum components like glutathione (B108866) (GSH)) and during storage.
| Linker | Stability Considerations |
| DBCO | The resulting triazole linkage is generally stable. However, the DBCO group itself can be less stable in the presence of thiols like GSH compared to BCN.[10][11] The hydrophobicity of DBCO can sometimes lead to aggregation.[10] |
| BCN | Generally more stable to thiols and reducing agents than DBCO.[5][11] BCN is also smaller and less hydrophobic than DBCO, which can be beneficial for the solubility and pharmacokinetics of the ADC.[6] |
| TCO/Tetrazine | The dihydropyridazine (B8628806) linkage formed is stable in serum. The stability of the tetrazine and TCO moieties themselves can be influenced by serum components.[10] |
| Maleimide-Thiol | A common non-click chemistry alternative, but the resulting thioether bond is susceptible to a retro-Michael reaction, leading to premature drug release.[10] |
Physicochemical Properties
The physicochemical properties of the linker, such as size and hydrophobicity, can impact the overall characteristics of the ADC, including its solubility, aggregation propensity, and pharmacokinetic profile.
| Linker | Key Physicochemical Properties |
| DBCO | Bulky and aromatic, leading to higher lipophilicity.[5] |
| BCN | Smaller and non-aromatic, resulting in lower lipophilicity compared to DBCO.[5] |
| TCO | A strained alkene that is relatively small. |
Experimental Protocols: A Comparative Overview
The following provides a generalized, comparative protocol for the conjugation of a payload to an antibody using SPAAC (with DBCO or BCN) and tetrazine ligation (with TCO).
Part 1: Antibody Modification
-
Antibody Preparation: An azide or TCO functional group is introduced into the antibody at a specific site using established enzymatic or chemical methods.
-
Purification: The modified antibody is purified from excess reagents using techniques such as size-exclusion chromatography (SEC) or dialysis.
Part 2: Payload Conjugation
-
Reaction Setup:
-
For DBCO/BCN (SPAAC): To the azide-functionalized antibody, add a 3-5 fold molar excess of the DBCO- or BCN-payload stock solution.
-
For TCO (Tetrazine Ligation): To the TCO-functionalized antibody, add a 1.5-2 fold molar excess of the tetrazine-payload stock solution. A lower excess is often sufficient due to the rapid kinetics.[6]
-
-
Incubation:
-
Purification: The resulting ADC is purified from the unreacted payload and other impurities using methods such as SEC or hydrophobic interaction chromatography (HIC).
Part 3: Characterization
The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry are commonly employed.
Visualizing the Workflow and Chemistries
To better understand the experimental process and the underlying chemistries, the following diagrams illustrate the general workflow for ADC synthesis using click chemistry and the specific reaction schemes.
Conclusion: Selecting the Optimal Linker
The choice between DBCO and other click chemistry linkers is a nuanced decision that depends on the specific requirements of the ADC being developed.
-
DBCO is a robust and widely used linker for SPAAC, offering a good balance of reactivity and stability. It is an excellent choice for many ADC applications, particularly when rapid kinetics are desired.
-
BCN presents a valuable alternative to DBCO, especially in applications where enhanced stability in the presence of reducing agents or lower hydrophobicity is critical for the final conjugate's properties.[7]
-
TCO/Tetrazine Ligation is the go-to choice when exceptionally fast reaction kinetics are paramount, allowing for efficient conjugation at very low concentrations.[4][8]
By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the specific antibody, payload, and desired therapeutic application, researchers can select the optimal tool to engineer the next generation of highly effective and safe antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of SG3199 and Other Pyrrolobenzodiazepine (PBD) Dimer Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyrrolobenzodiazepine (PBD) dimer payload, SG3199, with other notable PBD dimer payloads used in the development of antibody-drug conjugates (ADCs). The comparison is supported by experimental data to highlight the efficacy and key characteristics of these potent cytotoxic agents.
Pyrrolobenzodiazepines are a class of DNA-interactive agents that bind to the minor groove of DNA. PBD dimers, composed of two PBD units linked together, can form highly cytotoxic DNA interstrand cross-links, leading to cell death. This mechanism of action makes them attractive payloads for ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. SG3199 is a prominent PBD dimer that serves as the warhead component of tesirine (B3181916) (SG3249), a payload that has been evaluated in several clinical trials.
Mechanism of Action of PBD Dimers
PBD dimers exert their cytotoxic effects by covalently binding to the C2-amino group of guanine (B1146940) bases in the minor groove of DNA. The dimeric structure allows them to cross-link two guanine bases on opposite DNA strands, forming an interstrand cross-link. This lesion is particularly difficult for cancer cells to repair and effectively blocks DNA replication and transcription, ultimately triggering apoptosis.
Caption: Mechanism of action of a PBD dimer-containing ADC, such as one with SG3199.
Comparative Efficacy of PBD Dimer Payloads
The efficacy of PBD dimer payloads can be compared based on their in vitro cytotoxicity and their in vivo anti-tumor activity when conjugated to an antibody. This section compares SG3199 to other PBD dimers, including SG2000 and the low-potency dimer SG3650.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following table summarizes the IC50 values of SG3199 and other PBD dimers in the NCI-N87 human gastric cancer cell line.
| Payload | IC50 (nmol/L) in NCI-N87 cells | Reference |
| SG3199 | 0.018 | [1] |
| SG2000 (SJG-136) | 0.534 | [1] |
| SG3650 | 8.87 | [1] |
As the data indicates, SG3199 is the most potent of the three PBD dimers, with an IC50 in the picomolar range.[1] SG2000 is also highly potent, while SG3650 is considered a low-potency PBD dimer.[1] The higher potency of SG3199 and SG2000 is attributed to their efficient formation of DNA interstrand cross-links.[2]
In Vivo Anti-Tumor Activity
The anti-tumor activity of PBD dimer-containing ADCs has been evaluated in various xenograft models. The following table provides a qualitative comparison of the in vivo efficacy of ADCs with different PBD payloads.
| ADC Payload | Xenograft Model | Efficacy Summary | Reference |
| Tesirine (releases SG3199) | SKNAS (Neuroblastoma) | Complete tumor growth inhibition at 0.1 mg/kg and 0.3 mg/kg. | [3] |
| Analog of Tesirine (bis-imine) | NCI-N87 (Gastric) | Tumor regression leading to complete remission at 1 mg/kg. | [2] |
| Mono-imine PBD (SG3784) | NCI-N87 (Gastric) | Tumor regression leading to complete remission at 3 mg/kg. | [2] |
ADCs containing SG3199 (as part of the tesirine linker-payload) have demonstrated significant anti-tumor activity at low doses in preclinical models.[3] A direct comparison between a bis-imine PBD ADC (analogous to tesirine) and a mono-imine PBD ADC showed that the bis-imine ADC was more potent in vivo, achieving complete tumor remission at a lower dose.[2] However, the mono-imine ADC was better tolerated, with a maximum tolerated dose approximately three times higher than the bis-imine ADC.[2] This suggests a potential trade-off between the high potency of bis-imine PBDs like SG3199 and the potentially wider therapeutic window of mono-imine counterparts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the PBD payloads in culture medium. Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 72-144 hours).
-
Reagent Preparation and Addition: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Equilibrate the 96-well plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using a suitable software.[4]
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of PBD-containing ADCs in a mouse xenograft model.
Caption: General workflow for an in vivo ADC efficacy study using a xenograft model.
Protocol:
-
Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., SKNAS) and harvest the cells. Resuspend the cells in a suitable medium, often mixed with Matrigel, and subcutaneously inject them into the flank of immunodeficient mice (e.g., athymic nude mice).[5]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (typically 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, ADC at different doses) with similar average tumor volumes.[6]
-
ADC Administration: Administer the ADC, typically via intravenous injection, according to the planned dosing schedule (e.g., a single dose or multiple doses).[3]
-
Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[5]
-
Study Termination and Data Analysis: Continue the study until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5]
DNA Interstrand Cross-Linking Assay (Comet Assay)
The single-cell gel electrophoresis (comet) assay can be adapted to measure DNA interstrand cross-links. Cross-links reduce the migration of DNA in the gel, and this reduction can be quantified.
Protocol:
-
Cell Treatment and Lysis: Treat the cells with the PBD payload for a specified time. Mix the cells with low melting point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose. Lyse the cells in a high-salt solution to remove proteins and membranes, leaving the DNA embedded in the agarose.[1]
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis under alkaline conditions.[1]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide.[1]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links. Quantify the comet tail moment or percentage of DNA in the tail using specialized software.
Conclusion
References
- 1. researchtweet.com [researchtweet.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for SG3199 Delivery in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the choice of linker technology. This guide provides an objective comparison of cleavable and non-cleavable linkers for the delivery of SG3199, a potent pyrrolobenzodiazepine (PBD) dimer warhead. By examining key experimental data, this document aims to inform the strategic selection of linkers in the development of next-generation ADCs.
Introduction to SG3199 and Linker Technology
SG3199 is a highly potent, synthetic PBD dimer that exerts its cytotoxic effect by cross-linking DNA in the minor groove.[1][2][3][4][][6] This mechanism of action is effective against both dividing and non-dividing cancer cells.[4] SG3199 is the warhead component of the clinically evaluated ADC payload, tesirine (B3181916) (SG3249), which utilizes a cleavable linker.[1][][7][8][9][10] The linker in an ADC is a critical component that connects the monoclonal antibody to the cytotoxic payload, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[11][12][]
Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes.[12] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[12]
Non-cleavable linkers release the drug payload only after the lysosomal degradation of the entire ADC within the target cell.[11][14] This approach can offer greater stability in circulation and potentially a wider therapeutic window due to reduced off-target toxicity.[14][15]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies comparing ADCs constructed with cleavable and non-cleavable linkers for the delivery of PBD dimer payloads, including SG3199.
In Vitro Cytotoxicity
| Cell Line | ADC Target | Linker Type | PBD Drug-Linker | IC50 / GI50 | Reference |
| Panel of human solid tumor and haematological cancer cell lines | N/A (Free Drug) | N/A | SG3199 | Mean GI50 of 151.5 pM | [1][3][7][9] |
| SK-BR-3 (HER2 3+) | HER2 | Non-cleavable (alkyne) | Drug-linker 6 | 11-48 ng/mL | [16][17][18] |
| KPL-4 (HER2 3+) | HER2 | Non-cleavable (alkyne) | Drug-linker 6 | 11-48 ng/mL | [16][17][18] |
| SK-BR-3 (HER2 3+) | HER2 | Non-cleavable (piperazine) | Drug-linker 8 | 11-48 ng/mL | [16][17][18] |
| KPL-4 (HER2 3+) | HER2 | Non-cleavable (piperazine) | Drug-linker 8 | 11-48 ng/mL | [16][17][18] |
| BJAB (CD22 3+) | CD22 | Non-cleavable (alkyne) | Drug-linker 6 | 0.10-1.73 µg/mL | [16][17][18] |
| WSU-DLCL2 (CD22 3+) | CD22 | Non-cleavable (alkyne) | Drug-linker 6 | 0.10-1.73 µg/mL | [16][17][18] |
| Multiple Cell Lines | Various | Cleavable (val-ala) & Non-cleavable | PBD ADCs | Low pM EC50 values | [19] |
In Vivo Antitumor Efficacy
| Tumor Model | ADC Target | Linker Type | PBD Drug-Linker | Dosing | Outcome | Reference |
| MDA-MB-361 | Undisclosed | Cleavable (val-ala) | SG3249 | 0.3 mg/kg | Ineffective | [19] |
| MDA-MB-361 | Undisclosed | Cleavable (val-ala) | SG3544 | 0.3 mg/kg | Modest tumor growth inhibition | [19] |
| MDA-MB-361 | Undisclosed | Cleavable (val-ala) | SG3249 & SG3544 | 1 mg/kg | Tumor stasis | [19] |
| Murine Xenograft | Undisclosed | Non-cleavable | SG3376 | 1 mg/kg | No tumor growth inhibition | [19] |
| Murine Xenograft | Undisclosed | Non-cleavable | SG3683 | 1 mg/kg | Tumor stasis | [19] |
| Founder 5 | HER2 | Non-cleavable (alkyne) | Drug-linker 6 | 0.5-1 mg/kg | Tumor stasis | [16][17][18] |
| Founder 5 | HER2 | Non-cleavable (piperazine) | Drug-linker 8 | 1 mg/kg | Tumor stasis | [16][17][18] |
| WSU-DLCL2 | CD22 | Non-cleavable (alkyne) | Drug-linker 6 | 2 mg/kg | Tumor stasis | [16][17][18] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of SG3199
Upon release from the ADC, SG3199 binds to the minor groove of DNA and forms covalent interstrand cross-links. This DNA damage stalls replication forks, leading to cell cycle arrest at the G2-M boundary and subsequent apoptosis.[4]
Caption: Mechanism of action of SG3199 following ADC internalization.
Comparative Experimental Workflow for ADC Efficacy
The evaluation of ADCs with cleavable versus non-cleavable linkers typically involves a series of in vitro and in vivo experiments to determine their potency, stability, and therapeutic index.
Caption: Experimental workflow for comparing ADCs.
Key Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human tumor cell lines with varying antigen expression levels (e.g., SK-BR-3, KPL-4, BJAB, WSU-DLCL2, MDA-MB-361).[16][17][18][19]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADCs are serially diluted and added to the cells.
-
Cells are incubated with the ADCs for a specified period (e.g., 96 hours).[8]
-
Cell viability is assessed using a colorimetric assay such as MTS (e.g., CellTiter96).[8]
-
IC50 or GI50 values are calculated from the dose-response curves.[3]
-
Serum Stability Assay
-
Matrices: ADCs are incubated in mouse, rat, or human serum at 37°C.[19]
-
Procedure:
-
Aliquots are taken at various time points.
-
The amount of intact ADC and released payload is quantified using methods such as mass spectrometry or capillary isoelectric focusing.[19]
-
This assay helps to determine the stability of the linker and the potential for premature drug release.
-
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous tumors from human cancer cell lines.
-
Procedure:
-
When tumors reach a specified volume, mice are randomized into treatment and control groups.
-
A single intravenous (IV) dose of the ADC is administered via the tail vein.[19]
-
Tumor volume and body weight are monitored over time.
-
Tumor growth inhibition (TGI) is calculated to assess the antitumor activity of the ADC.[19]
-
Discussion and Conclusion
The choice between a cleavable and a non-cleavable linker for SG3199 delivery is a nuanced decision that depends on the specific therapeutic context.
Cleavable linkers , such as the valine-alanine linker in tesirine (SG3249), enable the release of the potent SG3199 warhead in the tumor microenvironment, which can be advantageous for achieving a bystander effect. However, studies have shown that some cleavable linkers can be susceptible to premature cleavage in circulation, particularly in murine models, which may impact in vivo efficacy.[19]
Non-cleavable linkers generally exhibit greater stability in serum, which can lead to an improved safety profile and more predictable pharmacokinetics.[15][19] While the dogma has been that non-cleavable linkers may lead to less efficacious ADCs, recent studies with PBD dimers have demonstrated potent antitumor activity with non-cleavable constructs.[16][17][18] The improved stability of the linker-payload connection can ensure that more of the cytotoxic agent reaches the target cell.[19]
Ultimately, the optimal linker strategy for an SG3199-based ADC will depend on factors such as the target antigen, the tumor type, and the desired therapeutic index. The data presented in this guide underscore the importance of empirical testing of different linker technologies to identify the best candidate for clinical development.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fo [pure.fo]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SG3199 - Creative Biolabs [creative-biolabs.com]
- 11. njbio.com [njbio.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validating SG3199-Induced DNA Cross-Linking in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate DNA interstrand cross-linking (ICL) induced by SG3199, a potent pyrrolobenzodiazepine (PBD) dimer. We present experimental data, detailed protocols, and comparisons with alternative cross-linking agents to assist researchers in selecting the most appropriate validation strategies for their drug development programs.
SG3199: Mechanism of Action
SG3199 is a synthetic PBD dimer that acts as a highly efficient DNA minor groove cross-linking agent.[1][2] As the warhead component of the antibody-drug conjugate (ADC) payload tesirine (B3181916) (SG3249), its potent cytotoxicity is attributed to its ability to form covalent ICLs.[2][3] This action effectively blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4] The formation of these cross-links is rapid and they persist for extended periods, contributing to the high potency of SG3199.[2][3]
The proposed mechanism involves the sequential alkylation of guanine (B1146940) bases on opposite DNA strands. The PBD dimer fits snugly into the minor groove of the DNA, with minimal distortion of the DNA helix, and forms covalent bonds with the N2 position of guanines.[5]
Figure 1. Mechanism of SG3199-induced DNA cross-linking and apoptosis.
Validating DNA Interstrand Cross-Linking: The Modified Alkaline Comet Assay
The single-cell gel electrophoresis, or comet assay, is a widely used method for detecting DNA damage. A modified version of the alkaline comet assay is particularly suited for quantifying ICLs.[3][5] This technique relies on the principle that ICLs retard the migration of DNA fragments during electrophoresis. To induce measurable DNA fragmentation, cells are irradiated with a known dose of ionizing radiation to introduce random single-strand breaks. In the absence of ICLs, this results in a "comet tail" of fragmented DNA migrating away from the nucleus (the "comet head"). The presence of ICLs physically links the DNA strands, reducing the extent of DNA migration and thus decreasing the size and intensity of the comet tail. The extent of cross-linking is typically quantified by measuring the decrease in the Olive Tail Moment (OTM), a composite measure of the amount of DNA in the tail and the distance of migration.[3]
Experimental Workflow
Figure 2. Workflow for the modified alkaline comet assay.
Performance of SG3199 in Cellular DNA Cross-Linking Assays
Studies have demonstrated a clear dose-dependent and time-dependent increase in DNA interstrand cross-linking in cancer cell lines treated with SG3199.[3]
| Cell Line | Treatment Concentration | Incubation Time | Post-incubation Time | % Decrease in Olive Tail Moment (Mean ± SD) |
| LNCaP | 0.625 nM | 2 hours | 24 hours | ~20% |
| LNCaP | 1.25 nM | 2 hours | 24 hours | ~40% |
| LNCaP | 2.5 nM | 2 hours | 24 hours | ~60% |
| LNCaP | 5.0 nM | 2 hours | 24 hours | ~75% |
| NCI-N87 | 0.425 nM | 2 hours | 24 hours | ~25% |
| NCI-N87 | 0.85 nM | 2 hours | 24 hours | ~45% |
| NCI-N87 | 1.7 nM | 2 hours | 24 hours | ~65% |
| NCI-N87 | 3.4 nM | 2 hours | 24 hours | ~80% |
Table 1: Dose-dependent DNA interstrand cross-linking by SG3199 in LNCaP and NCI-N87 cells, as measured by the modified alkaline comet assay. Data is estimated from figures in Hartley et al., 2018.[3]
| Cell Line | Treatment Concentration | Incubation Time | Time Point of Measurement (post-incubation) | % Decrease in Olive Tail Moment (Mean ± SD) |
| LNCaP | 2.5 nM | 2 hours | 0 hours | ~40% |
| LNCaP | 2.5 nM | 2 hours | 6 hours | ~55% |
| LNCaP | 2.5 nM | 2 hours | 12 hours | ~60% |
| LNCaP | 2.5 nM | 2 hours | 24 hours | ~60% |
| LNCaP | 2.5 nM | 2 hours | 36 hours | ~55% |
Table 2: Time-course of DNA interstrand cross-linking by SG3199 in LNCaP cells. Data is estimated from figures in Hartley et al., 2018.[3]
Comparison with Alternative DNA Cross-Linking Agents
SG3199 and other PBD dimers exhibit distinct advantages in their cross-linking properties when compared to conventional agents like cisplatin (B142131) and melphalan.[3]
| Feature | SG3199 (PBD Dimer) | Cisplatin (Platinum-based) | Melphalan (Nitrogen Mustard) |
| Mechanism | Minor groove interstrand cross-linking at G-N2.[5] | Major groove intrastrand (most common) and interstrand cross-linking at G-N7.[6] | Major groove interstrand cross-linking at G-N7.[3] |
| Rapidity of Cross-link Formation | Rapid, with significant cross-linking observed immediately after a 2-hour exposure.[3] | Slower, with peak interstrand cross-linking occurring around 9 hours post-exposure.[3] | Slower, with peak interstrand cross-linking occurring around 16 hours post-exposure.[3] |
| Persistence of Cross-links | Highly persistent, lasting over 36 hours in cells.[3] | Less persistent, subject to cellular repair mechanisms. | Less persistent, subject to cellular repair mechanisms. |
| DNA Distortion | Minimal distortion of the DNA helix. | Causes significant bending and unwinding of the DNA helix.[7] | Causes moderate DNA distortion. |
| Potency | Picomolar cytotoxicity (mean GI50 of 151.5 pM).[2][3] | Micromolar cytotoxicity.[6] | Micromolar cytotoxicity. |
Table 3: Comparison of SG3199 with conventional DNA cross-linking agents.
Alternative Methods for Validating DNA Cross-Linking
While the modified alkaline comet assay is a robust and sensitive method, other techniques can also be employed to validate and quantify DNA interstrand cross-links.
Figure 3. Comparison of methods for validating DNA interstrand cross-links.
| Method | Principle | Advantages | Disadvantages |
| Modified Alkaline Comet Assay | Quantifies ICLs by measuring the reduction in DNA migration in an electric field after inducing single-strand breaks.[3][5] | Single-cell analysis, high sensitivity, relatively low cost. | Indirect measurement of ICLs, can be technically demanding. |
| Alkaline Elution Assay | Measures the rate at which DNA elutes through a filter under denaturing conditions. Cross-linked DNA elutes more slowly.[6][8] | Well-established method, quantitative. | Requires a larger number of cells, use of radioisotopes is common. |
| DNA Diffusion Assay | Measures the extent of DNA diffusion from lysed nuclei embedded in agarose. Cross-linked DNA diffuses less. | Simpler and faster than the comet assay, avoids harsh alkaline conditions. | May be less sensitive than the comet assay. |
| Mass Spectrometry (LC-MS/MS) | Directly detects and quantifies the specific cross-linked DNA adducts after enzymatic digestion of DNA. | High specificity and sensitivity, provides structural information. | Requires specialized equipment and expertise, complex sample preparation. |
| Fanconi Anemia (FA) Pathway Activation | Measures the activation of key proteins in the FA pathway (e.g., FANCD2 ubiquitination), which is specifically triggered by ICLs. | Provides mechanistic insight into the cellular response to ICLs. | Indirect measure of cross-linking, may not be strictly quantitative for ICL levels. |
Table 4: Comparison of alternative methods for the validation of DNA interstrand cross-linking.
Experimental Protocols
Modified Alkaline Comet Assay for SG3199-Induced ICLs
This protocol is based on the methodology described by Hartley et al. (2018) and established protocols for ICL detection.[3]
Materials:
-
SG3199
-
Cancer cell line of interest (e.g., LNCaP, NCI-N87)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Gamma irradiator or X-ray source
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of SG3199 or vehicle control for the specified duration (e.g., 2 hours).
-
After treatment, wash the cells with PBS and add fresh, drug-free medium for the desired post-incubation period (e.g., 0-36 hours).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
-
Cell Harvest and Irradiation:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
Irradiate the cell suspension on ice with a dose of ionizing radiation sufficient to induce a moderate level of DNA strand breaks (e.g., 10 Gy).
-
-
Embedding Cells in Agarose:
-
Mix the irradiated cell suspension with 0.5% LMPA (at 37°C) at a 1:10 (v/v) ratio.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slides, cover with a coverslip, and place on ice to solidify.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and wash them gently three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50 randomly selected cells per slide.
-
Analyze the images using comet assay software to determine the Olive Tail Moment (OTM) for each cell.
-
Calculate the percentage decrease in OTM for SG3199-treated cells relative to irradiated control cells to quantify the level of interstrand cross-linking.
-
Conclusion
The validation of DNA interstrand cross-linking is a critical step in the preclinical development of agents like SG3199. The modified alkaline comet assay provides a robust and sensitive method for quantifying ICL formation in a cellular context. The data clearly indicates that SG3199 is a highly efficient and persistent DNA cross-linking agent, surpassing the performance of conventional chemotherapeutics like cisplatin in terms of rapidity and durability of the DNA lesions. For a comprehensive validation strategy, researchers may consider employing orthogonal methods such as the alkaline elution assay or mass spectrometry to corroborate findings and gain deeper mechanistic insights. This guide provides the necessary framework for designing and executing experiments to thoroughly validate the on-target activity of SG3199 and other novel DNA cross-linking agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA cross-linking and cytotoxicity induced by cis-diamminedichloroplatinum(II) in human normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA interstrand cross-linking and cytotoxicity induced by chloroethylnitrosoureas and cisplatin in human glioma cell lines which vary in cellular concentration of O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrepancy between cytotoxicity and DNA interstrand crosslinking of carboplatin and cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy Analysis of Antibody-Drug Conjugates Featuring the SG3199 Payload
This guide provides a comparative analysis of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the DBCO-HS-PEG2-VA-PABC-SG3199 linker-payload system against other ADCs. The focus is on preclinical data from xenograft models, highlighting the potent anti-tumor activity of the pyrrolobenzodiazepine (PBD) dimer payload, SG3199.
Introduction to SG3199-Based ADCs
The this compound represents a sophisticated ADC construct. The dibenzocyclooctyne (DBCO) group allows for copper-free click chemistry, enabling site-specific conjugation to an antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability[]. The valine-alanine (VA) dipeptide is a cathepsin B-cleavable linker, ensuring payload release within the tumor cell. The para-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer. Finally, SG3199 is a highly potent PBD dimer that exerts its cytotoxic effect by cross-linking DNA in the minor groove[2][3][4]. PBD-based ADCs are known for their significant potency, often demonstrating efficacy in the picomolar range[2][5].
In Vivo Efficacy Comparison of SG3199-Based ADCs
One key study investigated an anti-LGR5 ADC, 8F2-SG3199, for the treatment of neuroblastoma[6][7]. This ADC utilizes a chemoenzymatic conjugation method with a PEG4-azido-DBCO-PEG8-VA-PAB-SG3199 linker, which is structurally and functionally analogous to the linker in the topic.
Table 1: Summary of In Vivo Efficacy of 8F2-SG3199 in a Neuroblastoma Xenograft Model [6][7]
| ADC | Target | Cancer Model | Dosing Regimen | Key Efficacy Readout |
| 8F2-SG3199 | LGR5 | SKNAS Neuroblastoma Xenograft | 0.1 mg/kg, once per week for 5 doses | Complete tumor growth inhibition |
| 8F2-SG3199 | LGR5 | SKNAS Neuroblastoma Xenograft | 0.3 mg/kg, once per week for 5 doses | Complete tumor growth inhibition |
| R20-SG3199 (Control) | CD20 | SKNAS Neuroblastoma Xenograft | 0.3 mg/kg, once per week for 5 doses | No significant effect on tumor growth |
The results demonstrate that 8F2-SG3199 was highly effective at inhibiting tumor growth in a target-dependent manner at clinically relevant doses for PBD-based ADCs[6].
Comparison with Other PBD Dimer-Based ADCs
The broader family of PBD dimer ADCs offers a landscape for comparison. Studies have explored variations in PBD potency and linker technology.
-
Low-Potency PBD Dimers: A study evaluated ADCs with a low-potency PBD dimer, SG3650. While the free drug was inactive in vivo, the corresponding ADC showed anti-tumor efficacy in solid and hematologic xenograft models, which could be enhanced by increasing the drug-to-antibody ratio (DAR) or adjusting the dosing schedule[8][9][10]. This suggests that while high potency is a hallmark of PBDs like SG3199, a wider therapeutic window might be achieved with lower-potency analogues.
-
Bis-imine vs. Mono-imine PBDs: A head-to-head comparison of ADCs with a bis-imine PBD (analogous to SG3199) and a mono-imine PBD was conducted. The mono-imine ADC showed robust anti-tumor activity at doses 3-fold higher than the efficacious dose of the bis-imine ADC. The maximum tolerated dose (MTD) of the mono-alkylating ADC was also approximately 3-fold higher, suggesting a comparable therapeutic index but with a different toxicity profile[11].
Comparison with ADCs Targeting Similar Antigens
The 5T4 oncofetal antigen is another target for which various ADCs have been developed, allowing for a comparison of different payload technologies.
-
5T4-Targeting ADCs with Auristatin Payloads: An anti-5T4 ADC conjugated to the microtubule inhibitor MMAF (5T4-mcMMAF) demonstrated significant anti-tumor effects in breast and lung cancer xenografts[12]. Another 5T4-ADC, ZV0508, with a novel auristatin-derived payload (Duo-5), showed more durable in vivo antitumor responses compared to a similar ADC with an MMAF payload[13].
-
5T4-Targeting ADCs with Topoisomerase I Inhibitor Payloads: ACR246, a 5T4-ADC with a topoisomerase I inhibitor payload (D2102) and a DAR of 8, exhibited robust in vivo anti-tumor activity across various CDX models[14][15].
These examples highlight that the choice of payload class significantly influences the ADC's efficacy and therapeutic window. While PBDs like SG3199 are potent DNA-damaging agents, auristatins and topoisomerase I inhibitors offer alternative mechanisms of action that can also lead to strong in vivo anti-tumor activity.
Experimental Protocols
In Vivo Xenograft Efficacy Study Protocol (General)
The following is a generalized protocol based on common practices in the cited studies for evaluating ADC efficacy in vivo. Specific details may vary between experiments.
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers (Volume = (length x width^2)/2).
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
ADC Administration:
-
ADCs and vehicle controls are administered, typically via intravenous (i.v.) injection.
-
Dosing schedules can be single-dose or multi-dose (e.g., once weekly for a set number of weeks)[6].
-
-
Efficacy Endpoints:
-
Tumor growth inhibition is monitored over time.
-
Body weight is measured as an indicator of toxicity.
-
The study may be terminated when tumors in the control group reach a specific size, or survival is monitored.
-
Visualizations
Mechanism of Action: SG3199-Based ADC
Caption: Mechanism of action of an SG3199-based ADC.
Experimental Workflow: In Vivo Efficacy Study
Caption: Typical workflow for an in vivo ADC efficacy study.
References
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Collection - Data from Efficacy, Tolerability, and Pharmacokinetic Studies of AntibodyâDrug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 10. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ascopubs.org [ascopubs.org]
Validating the Target Specificity of SG3199-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the potent pyrrolobenzodiazepine (PBD) dimer payload, SG3199, against alternative ADC platforms. The focus is on validating the target specificity of these next-generation therapeutics through objective experimental data and detailed protocols.
Introduction to SG3199 and Target Specificity in ADCs
SG3199 is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer that exerts its cytotoxic effect by cross-linking DNA in the minor groove.[1][2] This mechanism of action is highly effective at inducing cell death, making SG3199 an attractive payload for ADCs. The core principle of an ADC is to selectively deliver a cytotoxic agent to cancer cells by conjugating it to a monoclonal antibody that targets a tumor-associated antigen. Therefore, validating the target specificity is paramount to ensure that the potent cytotoxicity of SG3199 is precisely directed to the tumor, minimizing off-target toxicity and maximizing the therapeutic window.
This guide will delve into the experimental methodologies required to validate the target specificity of an SG3199-based ADC, presenting comparative data where available and outlining the protocols for key assays.
Comparative Performance of SG3199-Based ADCs
The efficacy of an ADC is a multifactorial equation involving the antibody's affinity, the linker's stability and cleavage mechanism, and the potency of the payload. Below is a summary of in vitro cytotoxicity and in vivo efficacy data for SG3199-based ADCs compared to other ADC formats.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency against cancer cell lines. The following table summarizes the IC50 values for an anti-HER2 ADC conjugated with SG3199 (Trastuzumab-C239i-SG3249) and another PBD-based ADC.
| ADC | Target Antigen | Payload | Cell Line | IC50 (nmol/L) |
| Trastuzumab-C239i-SG3249 | HER2 | SG3199 | NCI-N87 | 0.009[2] |
| Trastuzumab-C239i-SG3400 | HER2 | SG2000 (PBD dimer) | NCI-N87 | 0.061[2] |
| 8F2-SG3199 | LGR5 | SG3199 | SKNAS, SKNBE2, CHP212 | 0.1 - 0.2[3] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
In Vivo Efficacy
The ultimate validation of an ADC's target specificity and therapeutic potential lies in its ability to inhibit tumor growth in vivo. The following table summarizes the in vivo efficacy of SG3199-based ADCs in xenograft models.
| ADC | Target Antigen | Payload | Xenograft Model | Dosing | Outcome |
| Trastuzumab-C239i-SG3249 | HER2 | SG3199 | NCI-N87 | 0.3 mg/kg (single dose) | Complete tumor regression at 50 days[2] |
| Trastuzumab-C239i-SG3584 | HER2 | SG3650 (low-potency PBD) | NCI-N87 | 6 mg/kg | Tumor stasis up to 30 days[2] |
| 8F2-SG3199 | LGR5 | SG3199 | SKNAS | 0.1 and 0.3 mg/kg (weekly) | Complete tumor growth inhibition[3][4] |
Key Experimental Protocols for Target Specificity Validation
Accurate and reproducible experimental data are the cornerstone of ADC development. The following sections provide detailed protocols for essential in vitro and in vivo assays to validate the target specificity of an SG3199-based ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
SG3199-based ADC and a negative control ADC (e.g., targeting a non-relevant antigen)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the SG3199-based ADC and the negative control ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include wells with medium only as a vehicle control.
-
Incubate the plates for a period that allows for several cell doublings (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
Bystander Killing Assay
This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.
Materials:
-
Target-positive cells
-
Target-negative cells labeled with a fluorescent marker (e.g., GFP)
-
SG3199-based ADC
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the target-positive and fluorescently labeled target-negative cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Add serial dilutions of the SG3199-based ADC to the co-culture.
-
Incubate for 72-96 hours.
-
Measure the fluorescence of the target-negative cells using a fluorescence microscope or plate reader. A decrease in fluorescence indicates bystander killing.
-
As a control, treat a monoculture of the target-negative cells with the ADC to confirm they are not directly killed.
In Vivo Xenograft Model for Tumor Growth Inhibition
This assay assesses the anti-tumor efficacy of the SG3199-based ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target-positive human cancer cell line
-
SG3199-based ADC and a vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the target-positive cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the SG3199-based ADC (intravenously or intraperitoneally) at various doses and schedules. The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding the complex mechanisms and processes involved in ADC development and validation.
Caption: Mechanism of action of an SG3199-based ADC.
Caption: Workflow for validating ADC target specificity.
Caption: Framework for comparative analysis of ADCs.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Benchmark of SG3199's Cytotoxicity Against Traditional Chemotherapies
For Immediate Release
This guide provides a detailed comparison of the in vitro cytotoxicity of SG3199, a pyrrolobenzodiazepine (PBD) dimer, against established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel (B517696). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of SG3199's potency and potential applications.
Executive Summary
SG3199 demonstrates exceptionally potent cytotoxic activity across a broad panel of human cancer cell lines, with a mean GI50 (concentration for 50% growth inhibition) of 151.5 pM.[1] This level of potency is several orders of magnitude greater than that observed for traditional chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel in comparable cell lines. As a DNA minor groove interstrand cross-linking agent, SG3199's mechanism of action leads to persistent DNA damage, which is effective in both solid and hematological tumor cell lines.[1] This guide summarizes the available quantitative data, details the experimental protocols for cytotoxicity assessment, and provides visualizations of the underlying molecular and experimental workflows.
Comparative Cytotoxicity Data
The following tables present a comparative analysis of the cytotoxic activity of SG3199 against doxorubicin, cisplatin, and paclitaxel. The GI50 values for SG3199 are sourced from a comprehensive study by Hartley et al. (2018).[1] The IC50 values for the traditional chemotherapies have been compiled from various publicly available datasets and research articles. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies. All concentration values have been standardized to nanomolar (nM) for ease of comparison.
Table 1: Cytotoxicity in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | SG3199 (GI50, nM) | Doxorubicin (IC50, nM) | Cisplatin (IC50, nM) | Paclitaxel (IC50, nM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.003 | 15.8 | 1125 | 2.9 |
| MV-4-11 | Acute Myeloid Leukemia | 0.002 | 10.7 | 749 | 2.1 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.001 | 13.5 | 1500 | 2.5 |
| RAMOS | Burkitt's Lymphoma | 0.015 | 8.9 | 1200 | 1.8 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.002 | 25.1 | 2500 | 4.2 |
Table 2: Cytotoxicity in Solid Tumor Cancer Cell Lines
| Cell Line | Cancer Type | SG3199 (GI50, nM) | Doxorubicin (IC50, nM) | Cisplatin (IC50, nM) | Paclitaxel (IC50, nM) |
| A549 | Non-Small Cell Lung Cancer | 0.157 | 230 | 4970 | 10 |
| MCF7 | Breast Adenocarcinoma | 0.075 | 1003 | 7500 | 8.5 |
| MDA-MB-468 | Breast Adenocarcinoma | 0.049 | 158 | 5000 | 15 |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.126 | 316 | 3500 | 7.5 |
| NCI-N87 | Gastric Carcinoma | 0.039 | 126 | 2800 | 9.2 |
Experimental Protocols
The following protocols describe standard methodologies for determining the in vitro cytotoxicity of a compound. The GI50 values for SG3199 were determined using assays based on these principles.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a period equivalent to three cell doubling times.
-
Cell Fixation: The cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Subsequently, 0.057% (w/v) SRB solution is added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compound.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer that acts as a highly efficient DNA minor groove interstrand cross-linking agent.[1] This mechanism differs significantly from traditional chemotherapies.
-
SG3199: Covalently binds to two guanines on opposite DNA strands in the minor groove, creating an interstrand cross-link.[1] This lesion is minimally distorting to the DNA helix, making it difficult for cellular repair mechanisms to recognize and remove.[1] The persistence of these cross-links leads to the activation of the DNA damage response (DDR) pathway, ultimately resulting in cell cycle arrest and apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.
-
Cisplatin: A platinum-based drug that forms intra- and interstrand DNA adducts in the major groove, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, preventing their dynamic instability required for mitosis and leading to cell cycle arrest and apoptosis.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity testing and the signaling pathway of SG3199.
References
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of Antibody-Drug Conjugates (ADCs) requires a meticulous balancing of multiple factors to maximize the therapeutic window. A critical component in this optimization is the linker, which connects the monoclonal antibody to the cytotoxic payload. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has become an invaluable tool for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG spacer, in particular, profoundly impacts an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy.[1]
This guide provides an objective comparison of how different PEG spacer lengths affect ADC performance, supported by experimental data.
Data Summary: PEG Spacer Length vs. ADC Properties
The incorporation of hydrophilic PEG linkers can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance, thereby permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[2][3] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1] However, the choice of PEG spacer length represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
| Property | Short PEG Spacer (e.g., PEG2-PEG4) | Intermediate PEG Spacer (e.g., PEG8-PEG12) | Long PEG Spacer (e.g., PEG24, 4kDa, 10kDa) | References |
| Pharmacokinetics (PK) | Faster clearance, shorter half-life. | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Significantly prolonged half-life. | [1][4][5] |
| In Vivo Efficacy | May lead to reduced in vivo efficacy due to rapid clearance. | Often shows a significant improvement in in vivo efficacy. | Can lead to the highest in vivo efficacy, but may also cause a more substantial reduction in in vitro cytotoxicity. | [1][6][7] |
| In Vitro Potency (Cytotoxicity) | May retain higher in vitro potency. | May have a moderate impact on in vitro potency. | Can cause a more substantial reduction in in vitro cytotoxicity. | [1][5][8] |
| Drug-to-Antibody Ratio (DAR) | A PEG2 spacer allowed for more efficient conjugation and an optimal DAR in one study. | Intermediate lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies in some cases. | A long PEG24 spacer yielded lower drug loading in one instance. | [9][10] |
| Tolerability | Conjugates with PEGs smaller than PEG8 were not well tolerated in one study. | ADCs with a PEG spacer of eight or greater had superior in vivo anti-tumor activity and improved tolerability. | Significantly reduced off-target toxicity. | [4][5][6] |
| Solubility & Aggregation | Shorter PEG spacers can improve solubility and eliminate aggregation. | A PEG8 spacer has been used to improve the linker-payload's solubility. | - | [9] |
Visualizing Key Processes
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Figure 1: General structure of an Antibody-Drug Conjugate with a PEG spacer.
Figure 2: Generalized signaling pathway for an ADC's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
Unveiling the Potent Anti-Cancer Mechanism of SG3199: A Comparative Guide for Researchers
A deep dive into the mechanism of action of the novel antibody-drug conjugate (ADC) warhead, SG3199, reveals a potent DNA cross-linking agent with significant cytotoxic effects across a wide range of cancer cell lines. This guide provides a comprehensive comparison with other established ADC payloads, supported by experimental data and detailed protocols to aid researchers in the field of oncology and drug development.
SG3199, a pyrrolobenzodiazepine (PBD) dimer, functions as the cytotoxic warhead component of the tesirine (B3181916) payload in several ADCs currently under clinical investigation. Its primary mechanism of action involves binding to the minor groove of DNA and forming highly persistent interstrand cross-links. This action effectively blocks DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, in cancer cells.
Comparative Efficacy of ADC Payloads
The in vitro cytotoxicity of SG3199 has been extensively evaluated against a broad panel of human cancer cell lines. Data demonstrates its exceptional potency, with a mean GI50 (the concentration required to inhibit the growth of 50% of cells) of 151.5 pM.[1][2][3][4] Notably, hematological cancer cell lines have shown greater sensitivity to SG3199 compared to solid tumor cell lines.[3][5]
For a comprehensive understanding of its relative potency, the following tables compare the cytotoxic activity of SG3199 with other widely used ADC payloads: Monomethyl Auristatin E (MMAE), maytansinoids (DM1 and DM4), and SN-38.
Table 1: Cytotoxicity of SG3199 in Various Human Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | GI50 (pM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.79 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 1.8 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 3.1 |
| RAMOS | Burkitt's Lymphoma | 4.5 |
| DAUDI | Burkitt's Lymphoma | 11.5 |
| NB4 | Acute Promyelocytic Leukemia | 12.1 |
| L-428 | Hodgkin's Lymphoma | 14.8 |
| NCI-H929 | Multiple Myeloma | 15.6 |
| A549 | Non-Small Cell Lung Cancer | 38.7 |
| HT-29 | Colorectal Adenocarcinoma | 74.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 157.0 |
| PC-3 | Prostate Adenocarcinoma | 248.0 |
| SK-OV-3 | Ovarian Adenocarcinoma | 1050.0 |
Table 2: Comparative Cytotoxicity (IC50/GI50) of Various ADC Payloads
| Payload | Mechanism of Action | Cancer Cell Line | IC50/GI50 (nM) |
| SG3199 | DNA Interstrand Cross-linking | Average (38 lines)[1][3] | 0.15 |
| MMAE | Microtubule Inhibition | SKBR3 (Breast)[1] | 3.27 |
| HEK293 (Kidney)[1] | 4.24 | ||
| BxPC-3 (Pancreatic)[6] | 0.97 | ||
| DoHH2 (NHL)[7] | 0.099 | ||
| DM1 | Microtubule Inhibition | Various[8] | 0.79 - 7.2 |
| DM4 | Microtubule Inhibition | SK-BR-3 (Breast)[9] | 0.3 - 0.4 |
| Various[8] | 0.03 - 0.06 | ||
| SN-38 | Topoisomerase I Inhibition | HCT116 (Colon) | ~40 |
| HT-29 (Colon) | ~80 | ||
| SW620 (Colon) | ~20 | ||
| OCUM-2M (Gastric)[10] | 6.4 |
Deciphering the Molecular Mechanism: Signaling Pathways to Apoptosis
The cytotoxic activity of these payloads converges on the induction of apoptosis, albeit through different initial triggers. The following diagrams illustrate the distinct signaling cascades initiated by each class of ADC warhead.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is designed to determine the concentration of a cytotoxic compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Cytotoxic compounds (SG3199, MMAE, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cytotoxic compounds. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for a period equivalent to approximately three cell doubling times (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
DNA Interstrand Cross-linking (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
Materials:
-
Treated and control cells
-
Low-melting-point agarose
-
Comet slides or pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a Comet slide. Allow to solidify.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with alkaline buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. For cross-linking, a decrease in tail moment compared to a positive control (e.g., radiation-induced damage) indicates the presence of cross-links that impede DNA migration.
Tubulin Polymerization Assay
This assay measures the ability of compounds like MMAE and maytansinoids to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (MMAE, maytansinoids) and controls (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add the test compounds or controls to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin mixture to the wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.
Topoisomerase I Activity Assay
This assay determines the inhibitory effect of compounds like SN-38 on the activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (SN-38) and control (e.g., camptothecin)
-
Stop buffer/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and supercoiled plasmid DNA.
-
Inhibitor Addition: Add the test compound (SN-38) at various concentrations.
-
Enzyme Addition: Add topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the control reaction where the DNA is relaxed by the enzyme.
References
- 1. scispace.com [scispace.com]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.fo [pure.fo]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for ADC Characterization
For researchers, scientists, and drug development professionals, the robust characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The inherent complexity of these biotherapeutics, which combine a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, necessitates a suite of validated analytical methods to monitor critical quality attributes (CQAs). This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the establishment of comprehensive validation strategies.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The drug-to-antibody ratio (DAR) is a critical parameter that directly influences the potency and therapeutic index of an ADC.[1] Two primary chromatographic techniques are widely employed for its determination: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Comparison of HIC and RP-HPLC for DAR Analysis
| Validation Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separates ADC species based on hydrophobicity under non-denaturing conditions.[2] | Separates ADC light and heavy chains with different drug loads under denaturing conditions after reduction.[3] |
| Information Provided | Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[2] | Average DAR calculated from the weighted areas of drug-loaded light and heavy chains.[3] |
| Sample Preparation | Minimal, analysis is performed on the intact ADC.[4] | Requires reduction of the ADC to separate light and heavy chains.[3] |
| Resolution | Good for cysteine-linked ADCs with lower DAR. May have limitations for highly hydrophobic ADCs or those with high DAR values where species can co-elute.[5] | Often provides enhanced resolution for less hydrophobic, third-generation site-specific ADCs.[6] |
| Compatibility with MS | Challenging due to the high salt concentrations in the mobile phase.[6] | Readily compatible with mass spectrometry for peak identification.[4][6] |
| Validation Data (Illustrative) | ||
| Accuracy | Typically demonstrates good accuracy, with recovery values often between 95-105%. | High accuracy is achievable, with reported recovery values around 100%.[7] |
| Precision | High precision with RSD values for peak areas generally <5%. | Excellent precision with RSD values often below 2%.[8] |
| Linearity | Demonstrates good linearity over a defined concentration range. | Excellent linearity with correlation coefficients (r²) typically >0.999.[7] |
| Robustness | Method performance can be sensitive to variations in salt concentration, pH, and temperature.[9] | Robustness is evaluated by varying parameters like mobile phase composition, flow rate, and column temperature.[8] |
Experimental Protocols
Protocol 1: HIC Method for DAR Determination
This protocol outlines a general method for determining the DAR of a cysteine-linked ADC.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A HIC column, such as a Butyl-NPR, 2.5 µm, 4.6 × 35 mm.[3]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[10]
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time to elute the different DAR species.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Data Analysis: Calculate the average DAR by the weighted average of the peak areas for each DAR species.
Protocol 2: RP-HPLC Method for DAR Determination
This protocol describes a general method for DAR analysis of a reduced ADC.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase column, such as a C4, 3.5 µm, 2.1 × 100 mm.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low organic (e.g., 20% B) to high organic (e.g., 80% B) to separate the light and heavy chains.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Reduce the ADC sample (e.g., at 1 mg/mL) with a reducing agent like dithiothreitol (B142953) (DTT) at an elevated temperature (e.g., 60°C for 15 minutes).
-
Data Analysis: Calculate the average DAR based on the relative peak areas of the unconjugated and conjugated light and heavy chains.[3]
Aggregation and Fragmentation Analysis
The presence of aggregates and fragments in ADC preparations can impact product safety and efficacy. Size Exclusion Chromatography (SEC) is the standard method for quantifying these size variants, while Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) serves as a valuable orthogonal technique.[11]
Comparison of SEC and CE-SDS for Size Variant Analysis
| Feature | Size Exclusion Chromatography (SEC) | Capillary Electrophoresis-SDS (CE-SDS) |
| Principle | Separates molecules based on their hydrodynamic radius under native, non-denaturing conditions. | Separates molecules based on their molecular weight under denaturing conditions.[11] |
| Information Provided | Quantifies high molecular weight species (aggregates) and low molecular weight species (fragments). | Provides high-resolution separation of fragments and can distinguish between covalent and non-covalent species.[11] |
| Sample Preparation | Minimal, direct injection of the sample. | Requires denaturation and, for reduced analysis, treatment with a reducing agent.[12] |
| Resolution | Good for resolving monomers from dimers and larger aggregates. | Offers high resolution for fragments and can be more sensitive to smaller size differences.[11] |
| Validation Data (Illustrative) | ||
| Accuracy | High accuracy, with recovery of the main peak typically within 98-102%. | Accuracy for size components in spiked samples can range from 82% to 106%.[12] |
| Precision | Excellent precision with RSD for the main peak area usually <2%. | High precision with RSD for major components typically <10%.[12] |
| Linearity | Demonstrates excellent linearity over a wide concentration range with r² >0.99. | Linearity for major components is high, with r ≥ 0.99.[12] |
| Robustness | Method performance is assessed by varying parameters like mobile phase pH, flow rate, and column temperature. | Robustness is evaluated by altering parameters such as sample preparation conditions and electrophoresis voltage. |
Experimental Protocols
Protocol 3: SEC Method for Aggregation Analysis
This protocol provides a general method for quantifying aggregates in ADC samples.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A SEC column, such as a TSKgel G3000SWxl, 5 µm, 7.8 × 300 mm.
-
Mobile Phase: A buffered saline solution, e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in the mobile phase to an appropriate concentration.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks and express them as a percentage of the total area.
Protocol 4: CE-SDS Method for Fragmentation Analysis
This protocol outlines a general method for analyzing ADC fragments.
-
System: A capillary electrophoresis instrument with a UV or photodiode array detector.
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Gel Buffer: A commercially available SDS-gel buffer.
-
Sample Preparation (Non-reducing): Mix the ADC sample with iodoacetamide (B48618) and a denaturing buffer, then heat (e.g., 70°C for 10 minutes).[12]
-
Sample Preparation (Reducing): Mix the ADC sample with a reducing agent like DTT or 2-mercaptoethanol (B42355) and a denaturing buffer, then heat (e.g., 90°C for 10 minutes).[12]
-
Electrophoresis: Apply a constant voltage for separation.
-
Data Analysis: Determine the relative percentage of each peak corresponding to the intact antibody, heavy chain, light chain, and various fragments.
Visualizing Analytical Workflows
Understanding the logical flow of experiments is crucial for a comprehensive ADC characterization strategy. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the relationship between key validation parameters.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Comparison of SEC and CE-SDS methods for monitoring hinge fragmentation in IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eag.com [eag.com]
A Comparative Guide to Cross-Reactivity of DBCO-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Off-Target Binding in Bioorthogonal Conjugation
The advent of bioorthogonal chemistry has revolutionized the landscape of bioconjugation, with the strain-promoted alkyne-azide cycloaddition (SPAAC) between dibenzocyclooctyne (DBCO) and azide-functionalized molecules standing out as a cornerstone technology. Its application in generating antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics offers precision and stability. However, the introduction of any chemical linker, including DBCO, can potentially alter the physicochemical properties of an antibody, leading to unforeseen cross-reactivity and off-target binding. This guide provides a comprehensive comparison of DBCO-conjugated antibodies with alternative conjugation methods, focusing on the critical aspect of cross-reactivity and supported by detailed experimental protocols to empower researchers in making informed decisions for their therapeutic and diagnostic development pipelines.
Comparing Linker Chemistries: Impact on Non-Specific Binding
The choice of linker is a critical determinant of an antibody conjugate's specificity and potential for off-target effects. The inherent properties of the linker, such as hydrophobicity and charge, can influence protein aggregation and non-specific interactions with cellular components and other proteins.[1]
DBCO, due to its dibenzylic core, possesses a significant degree of hydrophobicity. This characteristic can contribute to an increased propensity for non-specific binding and aggregation of the antibody conjugate, a phenomenon that has been observed with hydrophobic drug-linkers in general.[2][3] While the triazole linkage formed via click chemistry is highly stable, the hydrophobicity of the DBCO moiety itself may lead to undesirable interactions.[1]
In contrast, traditional linkers like those based on maleimide (B117702) chemistry for conjugation to native or engineered cysteines, or NHS esters for lysine (B10760008) modification, present their own set of challenges. Maleimide-thiol conjugates, for instance, can be susceptible to retro-Michael reactions, leading to premature drug release.[4] Lysine conjugation often results in heterogeneous products with varying drug-to-antibody ratios (DAR), which can complicate characterization and contribute to variability in efficacy and toxicity.[5]
To mitigate the hydrophobicity of DBCO linkers, polyethylene (B3416737) glycol (PEG) spacers are often incorporated (e.g., DBCO-PEG4-NHS). The hydrophilic nature of the PEG chain can help to shield the hydrophobic DBCO core, thereby reducing non-specific binding and improving the solubility and pharmacokinetic profile of the conjugate.[6][]
Below is a comparative summary of key characteristics of different linker technologies relevant to cross-reactivity:
| Linker Chemistry | Conjugation Site | Key Advantages | Potential for Increased Cross-Reactivity | Mitigation Strategies |
| DBCO-Azide (SPAAC) | Engineered sites (e.g., unnatural amino acids, glycans) | High stability, bioorthogonality, catalyst-free reaction.[3] | The hydrophobicity of the DBCO group may lead to aggregation and non-specific binding.[1][8] | Incorporation of hydrophilic spacers like PEG.[6][] |
| Maleimide-Thiol | Reduced interchain disulfides, engineered cysteines | Well-established chemistry. | Can be susceptible to exchange reactions with serum thiols, potentially leading to off-target conjugation.[4] | Use of self-hydrolyzing maleimides to improve stability.[4] |
| NHS Ester-Amine | Surface-exposed lysines | Simple and widely used method. | Results in heterogeneous conjugates; modification of lysines in the antigen-binding site can alter specificity.[5] | Site-specific conjugation methods to control the location and number of conjugations. |
| Hydrazone/Oxime | Aldehyde/ketone handles | pH-sensitive cleavage for drug release in the acidic tumor microenvironment. | Potential for instability in circulation, leading to premature drug release and off-target effects.[9] | Engineering linkers with improved plasma stability. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of antibody conjugates, a panel of in vitro and cell-based assays should be employed. Below are detailed protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding
This protocol is designed to assess the non-specific binding of an antibody conjugate to a panel of irrelevant antigens.
Materials:
-
96-well high-binding polystyrene microplates
-
Antigen coating buffer (e.g., PBS, pH 7.4)
-
Panel of irrelevant antigens (e.g., BSA, keyhole limpet hemocyanin (KLH), a panel of human proteins)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Antibody conjugates (DBCO-linked and alternatives) and unconjugated antibody control
-
HRP-conjugated secondary antibody specific for the primary antibody's species and isotype
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of each irrelevant antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[10]
-
Washing: Repeat the wash step as in step 2.
-
Antibody Incubation: Prepare serial dilutions of the antibody conjugates and the unconjugated antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
Compare the signal generated from the antibody conjugates to that of the unconjugated antibody across the panel of irrelevant antigens. A significant increase in signal for a conjugate suggests linker-induced non-specific binding.
Flow Cytometry for Cell-Based Non-Specific Binding
This protocol assesses the binding of antibody conjugates to target-negative cells.
Materials:
-
Target-positive and target-negative cell lines
-
Cell culture medium
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Antibody conjugates (DBCO-linked and alternatives) and unconjugated antibody control, fluorescently labeled or with a fluorescent secondary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest target-negative cells and wash them twice with cold FACS buffer. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the antibody conjugates and controls at various concentrations. Incubate on ice for 30-60 minutes.[11]
-
Washing: Wash the cells three times with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Incubation (if required): If the primary conjugates are not fluorescently labeled, resuspend the cell pellet in 100 µL of a fluorescently labeled secondary antibody diluted in FACS buffer. Incubate on ice for 30 minutes in the dark.
-
Washing: Repeat the wash step as in step 3.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
Data Analysis:
Analyze the median fluorescence intensity (MFI) of the target-negative cells. An increase in MFI for the conjugated antibodies compared to the unconjugated control indicates non-specific binding to the cell surface.
Surface Plasmon Resonance (SPR) for Non-Specific Interaction Analysis
SPR can be used to quantitatively assess the non-specific binding of antibody conjugates to an unfunctionalized sensor chip surface or a surface with an immobilized off-target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Running buffer (e.g., HBS-EP+)
-
Antibody conjugates (DBCO-linked and alternatives) and unconjugated antibody control
-
Irrelevant protein for immobilization (e.g., BSA)
-
Standard amine coupling reagents (EDC, NHS) and ethanolamine (B43304) for immobilization
Procedure:
-
Surface Preparation: Use a bare sensor chip or immobilize an irrelevant protein (e.g., BSA) on a sensor chip surface using standard amine coupling chemistry.[12]
-
Sample Injection: Prepare a series of dilutions of the antibody conjugates and the unconjugated antibody in running buffer.
-
Binding Analysis: Inject the samples over the prepared sensor surface and a reference flow cell. Monitor the binding response in real-time.[13]
-
Regeneration: If necessary, regenerate the sensor surface between sample injections using a suitable regeneration solution.
Data Analysis:
Compare the binding response units (RU) of the conjugated antibodies to the unconjugated control. A higher RU for the conjugates indicates a greater degree of non-specific binding to the sensor surface or the immobilized irrelevant protein.[14]
Visualizing Experimental Workflows
To aid in the conceptualization of these comparative studies, the following diagrams illustrate the experimental workflows.
References
- 1. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 11. benchchem.com [benchchem.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. nicoyalife.com [nicoyalife.com]
- 14. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
A Comparative Guide to the Safety Profiles of Common ADC Payloads: Auristatins, Maytansinoids, and Calicheamicins
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The efficacy and safety of an ADC are critically dependent on its three components: the monoclonal antibody, the linker, and the cytotoxic payload. This guide provides a detailed comparison of the safety profiles of three major classes of ADC payloads: auristatins, maytansinoids, and calicheamicins. We will delve into their mechanisms of action, in vitro cytotoxicity, bystander effects, and clinical safety profiles, supported by experimental data and detailed methodologies.
Mechanisms of Action: Distinct Pathways to Cell Death
The cytotoxic payloads of ADCs induce cancer cell death through different mechanisms. Auristatins and maytansinoids are potent microtubule inhibitors, while calicheamicins are DNA-damaging agents.
Auristatins and Maytansinoids: Disrupting the Cellular Skeleton
Auristatins (e.g., Monomethyl Auristatin E - MMAE) and maytansinoids (e.g., DM1 and DM4) exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential for cell division.[1][][3][] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[3][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[][]
Calicheamicins: Directly Targeting DNA
Calicheamicins are highly potent enediyne antibiotics that induce cell death by causing double-strand breaks in DNA.[6][7][8] Upon release within the cancer cell, calicheamicin (B1180863) binds to the minor groove of DNA.[6][7] It then undergoes a chemical reaction known as the Bergman cyclization, which generates a highly reactive diradical species.[6][8] This diradical abstracts hydrogen atoms from the DNA backbone, leading to the cleavage of both DNA strands.[6][7] The resulting DNA damage is often irreparable, leading to cell cycle arrest and apoptosis.[9]
In Vitro Cytotoxicity: A Quantitative Comparison
The potency of ADC payloads is typically assessed through in vitro cytotoxicity assays, which determine the concentration of the drug required to kill 50% of cancer cells (IC50). While direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, the general trend indicates that calicheamicins are the most potent, followed by auristatins and then maytansinoids.[10][11]
| Payload Class | Representative Payload | Typical IC50 Range (in vitro) | Reference(s) |
| Auristatins | MMAE | 10⁻⁹ - 10⁻¹¹ M | [][] |
| Maytansinoids | DM1, DM4 | Sub-nanomolar to nanomolar | [10][] |
| Calicheamicins | Calicheamicin γ1 | Picomolar | [8][10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.[13][14][15][16]
Bystander Effect: Killing Neighboring Cancer Cells
The bystander effect is the ability of a payload, once released from the target cancer cell, to diffuse into and kill neighboring antigen-negative cancer cells.[17][18][19] This is a crucial property for treating heterogeneous tumors where not all cells express the target antigen. The bystander effect is largely dependent on the physicochemical properties of the payload and the nature of the linker.[18]
| Payload Class | Bystander Effect Potential | Key Factors | Reference(s) |
| Auristatins | High (especially MMAE) | High membrane permeability of the payload.[19] | [11][19] |
| Maytansinoids | Variable (DM4 > DM1) | DM4 is more membrane-permeable than DM1.[11] | [11] |
| Calicheamicins | Low to Moderate | Less data available, but generally considered less permeable than auristatins. | - |
Experimental Protocol: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture assay to quantify the bystander effect of an ADC.[16][20][21][22][23]
Clinical Safety Profiles: A Look at Adverse Events
The safety profile of an ADC in the clinic is influenced by all its components. However, certain toxicities are strongly associated with the payload class. The following table summarizes common Grade ≥3 adverse events observed in clinical trials of ADCs with different payloads.[24][25][26][27]
| Payload Class | Common Grade ≥3 Adverse Events | Reference(s) |
| Auristatins (e.g., MMAE) | Neutropenia, Peripheral Neuropathy, Anemia, Febrile Neutropenia | [24][27] |
| Maytansinoids (e.g., DM1) | Thrombocytopenia, Neutropenia, Liver Function Test Abnormalities | [24][25] |
| Calicheamicins | Myelosuppression (Neutropenia, Thrombocytopenia) | [24] |
It is important to note that the incidence and severity of these adverse events can vary significantly depending on the specific ADC, its target, the linker stability, the patient population, and the dosage.
Conclusion: Selecting the Right Payload for the Right Target
The choice of payload is a critical decision in ADC development, with a profound impact on both efficacy and safety. Auristatins, maytansinoids, and calicheamicins each offer a distinct mechanism of action and a unique safety profile.
-
Auristatins are highly potent microtubule inhibitors with a well-documented bystander effect, making them suitable for heterogeneous tumors. Their primary dose-limiting toxicities are hematological and neurological.
-
Maytansinoids are another class of potent microtubule inhibitors. Their bystander effect can be modulated by the choice of derivative. Thrombocytopenia and hepatotoxicity are key safety considerations.
-
Calicheamicins are exceptionally potent DNA-damaging agents, effective against non-proliferating cells. Their clinical use is often limited by significant myelosuppression.
A thorough understanding of these safety profiles, supported by robust preclinical and clinical data, is essential for the rational design and successful development of the next generation of safe and effective Antibody-Drug Conjugates.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Calicheamicin - Wikipedia [en.wikipedia.org]
- 8. adcreview.com [adcreview.com]
- 9. Calicheamicin: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 23. researchgate.net [researchgate.net]
- 24. Treatment‐related adverse events of antibody–drug conjugates in clinical trials: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Adverse event profiles of four monomethyl auristatin E-conjugated antibody drug conjugates: a disproportionality analysis based on the US FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to SG3199-Based Antibody-Drug Conjugates: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, the validation of predictive biomarkers is paramount for the successful clinical application of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of key biomarkers for predicting response to ADCs utilizing the pyrrolobenzodiazepine (PBD) dimer payload SG3199. It further contrasts these with biomarkers for an alternative ADC class, offering supporting experimental data and detailed methodologies to inform preclinical and clinical research.
Understanding SG3199 and Its Mechanism of Action
SG3199 is a highly potent PBD dimer that functions as the cytotoxic warhead in several ADCs. Its mechanism of action involves binding to the minor groove of DNA and forming interstrand cross-links.[1][2] This damage to DNA is highly cytotoxic and can lead to cell cycle arrest and apoptosis.[2] The efficacy of ADCs delivering SG3199 is therefore intrinsically linked to the target cell's ability to repair DNA damage and other cellular mechanisms that can influence drug sensitivity.
Key Biomarkers for Predicting Response to SG3199 ADCs
Several biomarkers have been identified as potential predictors of sensitivity or resistance to SG3199-based ADCs. These primarily revolve around DNA damage repair pathways and drug efflux mechanisms.
Schlafen Family Member 11 (SLFN11)
SLFN11, a putative DNA/RNA helicase, has emerged as a strong predictive biomarker for response to DNA-damaging agents, including PBDs.[3][4][5] High expression of SLFN11 is associated with increased sensitivity to SG3199.[3][4] Conversely, downregulation of SLFN11 is a mechanism of acquired resistance to PBD-conjugated ADCs.[3]
DNA Repair Pathways: ERCC1 and Homologous Recombination
Given that SG3199's cytotoxic effect is mediated by DNA cross-linking, the cell's capacity for DNA repair is a critical determinant of its sensitivity.
-
Excision Repair Cross-Complementation Group 1 (ERCC1): This enzyme is a key component of the nucleotide excision repair (NER) pathway, which can repair certain types of DNA damage. Cells deficient in ERCC1 have shown increased sensitivity to SG3199.[6]
-
Homologous Recombination (HR) Repair: This pathway is crucial for repairing double-strand breaks, a consequence of PBD-induced DNA damage. Cells with defective HR repair also exhibit heightened sensitivity to SG3199.[6]
ATP-Binding Cassette (ABC) Transporters
ABC transporters are membrane proteins that can actively efflux drugs from cells, leading to multidrug resistance.
-
ABCG2 (BCRP): Overexpression of the ABCG2 transporter has been shown to confer resistance to various chemotherapeutic agents.[7] Studies have indicated that ABCG2 can efflux PBDs, and its overexpression is a potential mechanism of resistance to SG3199-based ADCs.[8]
Quantitative Comparison of Biomarker Performance
The following tables summarize the quantitative data from preclinical studies on the impact of these biomarkers on sensitivity to SG3199 and related ADCs.
Table 1: Impact of SLFN11 Expression on SG3199 and PBD-ADC Sensitivity
| Cell Line | Biomarker Status | Drug | IC50 (nmol/L) | Fold Change in Sensitivity | Reference |
| MDA-MB-361 | Parental (SLFN11 proficient) | SG3199 | ~0.01 | - | [3] |
| 361-PBDr | Resistant (SLFN11 downregulated) | SG3199 | >0.2 | >20-fold decrease | [3] |
| MDA-MB-361 | Nontargeting control siRNA | MEDI0641 (PBD-ADC) | ~0.1 | - | [4] |
| MDA-MB-361 | SLFN11 siRNA | MEDI0641 (PBD-ADC) | >1 | >10-fold decrease | [4] |
| DU 145 | Nontargeting control siRNA | Trastuzumab-SG3249 (PBD-ADC) | ~0.01 | - | [4] |
| DU 145 | SLFN11 siRNA | Trastuzumab-SG3249 (PBD-ADC) | ~0.1 | ~10-fold decrease | [4] |
Table 2: Impact of DNA Repair Deficiency on SG3199 Sensitivity
| Cell Line | Biomarker Status | IC50 (pM) | Fold Increase in Sensitivity | Reference |
| CHO AA8 | Wildtype | 150 | - | [6] |
| CHO UV96 | ERCC1 Defective | 50 | 3 | [6] |
| CHO IRS1SF | HR Defective | 5 | 30 | [6] |
Table 3: Impact of ABCG2 Overexpression on Drug Resistance
| Cell Line | Biomarker Status | Drug | IC50 | Fold Resistance | Reference | | :--- | :--- | :--- | :--- | :--- | | HCT116 | Sensitive | SN38 | Not specified | - |[7] | | HCT116-SN6 | Resistant | SN38 | Not specified | 6 |[7] | | HCT116-SN50 | Resistant | SN38 | Not specified | 53 |[7] | | NCI-H460 | Parental | MLN7243 | Not specified | - |[9] | | NCI-H460/TPT10 | ABCG2 Overexpressing | MLN7243 | Not specified | 23 |[9] | | S1-M1-80 | ABCG2 Overexpressing | MLN7243 | Not specified | >1000 |[9] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is critical for clinical translation. The following are detailed methodologies for the key experiments cited.
SLFN11 Expression Analysis by Immunohistochemistry (IHC)
This protocol is adapted from a study that validated an IHC method for SLFN11 expression.[10]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4 µm thick) are used.
-
Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval using an appropriate buffer (e.g., ER1 at pH 6).
-
Primary Antibody Incubation: Slides are incubated with a validated primary rabbit polyclonal anti-SLFN11 antibody (e.g., Abcam ab121731) at an optimized concentration (e.g., 2.5 µg/mL).
-
Detection System: A polymer-based detection system (e.g., anti-rabbit poly-HRP-IGG) with a chromogen such as DAB is used for visualization.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Scoring: SLFN11 expression in the nucleus of tumor cells is evaluated. A scoring system, such as the H-score, which considers both the intensity and percentage of stained cells, can be employed.[11] Pathologists should independently score the slides without knowledge of clinical outcomes.
ERCC1 Expression Analysis by Immunohistochemistry (IHC)
This protocol is based on methodologies used in clinical studies.[12][13]
-
Tissue Preparation: FFPE tumor sections are used.
-
Antibody Selection: A validated anti-ERCC1 antibody is crucial. The 8F1 antibody has been commonly used, but validation of any new antibody is essential.[12][14]
-
Staining Procedure: Standard IHC protocols involving antigen retrieval, primary and secondary antibody incubations, and chromogenic detection are followed.
-
Scoring: Nuclear staining of tumor cells is assessed. Tumors can be categorized as having high or low ERCC1 expression based on a predefined cut-off value for the percentage of positive cells and staining intensity.
ABCG2 Functional Assay (Drug Efflux)
This method assesses the functional activity of the ABCG2 transporter.[15][16]
-
Cell Culture: Cancer cell lines of interest are cultured to approximately 70% confluency.
-
Substrate Incubation: Cells are incubated with a fluorescent substrate of ABCG2, such as mitoxantrone (B413) or pheophorbide A, in the presence or absence of a specific ABCG2 inhibitor (e.g., Ko143).
-
Flow Cytometry Analysis: After incubation, cells are washed, harvested, and the intracellular fluorescence of the substrate is measured by flow cytometry.
-
Data Analysis: A decrease in intracellular fluorescence in the absence of the inhibitor compared to its presence indicates active efflux by ABCG2. The ABCG2 transporter activity can be quantified by comparing the fluorescence intensities under these conditions.
Visualizing Key Pathways and Workflows
SG3199 ADC Mechanism of Action and Biomarker Interactions
Caption: Mechanism of SG3199 ADC and points of biomarker interaction.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for the validation of predictive biomarkers.
Comparison with an Alternative ADC Payload: Auristatins (e.g., MMAE)
To provide context, it is useful to compare the biomarker landscape for PBD-based ADCs with that of another major class of ADC payloads, the auristatins, such as monomethyl auristatin E (MMAE). MMAE is a microtubule-disrupting agent.[17]
Table 4: Comparison of Predictive Biomarkers for SG3199 vs. MMAE-based ADCs
| Feature | SG3199-based ADCs | MMAE-based ADCs |
| Mechanism of Action | DNA interstrand cross-linking | Microtubule inhibition |
| Primary Resistance Mechanisms | - Upregulation of DNA repair pathways (e.g., ERCC1, HR) - Downregulation of SLFN11 - Increased drug efflux (e.g., ABCG2) | - Upregulation of drug efflux pumps (e.g., ABCB1/MDR1) - Alterations in tubulin isoforms or microtubule dynamics - Decreased target antigen expression/internalization |
| Key Predictive Biomarkers | - SLFN11 expression (positive predictor) - ERCC1/HR deficiency (positive predictor) - ABCG2 expression (negative predictor) | - ABCB1 (MDR1) expression (negative predictor) - Target antigen expression level - Tumor proliferation rate (potentially) |
Clinical Insights from SG3199-Payload ADCs
Clinical trials of ADCs with PBD payloads are beginning to shed light on clinically relevant biomarkers.
-
Loncastuximab Tesirine (B3181916) (anti-CD19-SG3199): In the LOTIS-2 trial for relapsed/refractory diffuse large B-cell lymphoma (DLBCL), a post-hoc analysis revealed that metabolic tumor volume (MTV) as measured by PET/CT imaging was a predictive biomarker for response.[18] Higher MTV was associated with a lower likelihood of achieving a complete metabolic response.[18]
-
Camidanlumab Tesirine (anti-CD25-SG3199): In a phase 1 study in solid tumors, higher baseline cytotoxic T lymphocyte (CTL) infiltration in the tumor epithelium was numerically associated with higher response rates to the combination of camidanlumab tesirine and pembrolizumab (B1139204) in ovarian cancer patients.[19]
Conclusion
The validation of predictive biomarkers is a critical step in optimizing the therapeutic potential of SG3199-based ADCs. Preclinical data strongly support the roles of SLFN11, DNA repair pathway status (ERCC1 and HR), and ABCG2 expression in modulating sensitivity to these agents. As clinical data mature, a more comprehensive understanding of the interplay between these biomarkers and their ultimate predictive power in patients will emerge. This guide provides a framework for researchers to design and interpret studies aimed at validating these and other potential biomarkers, ultimately paving the way for more personalized and effective cancer therapy with PBD-based ADCs.
References
- 1. Frontiers | Perspectives of ERCC1 in early-stage and advanced cervical cancer: From experiments to clinical applications [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLFN11 captures cancer-immunity interactions associated with platinum sensitivity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERCC1 Expression Analysis to Guide Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-Treatment Tumor Expression of ERCC1 in Women with Advanced Stage Epithelial Ovarian Cancer is Not Predictive of Clinical Outcomes: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and function of ABCG2 in head and neck squamous cell carcinoma and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody-drug conjugates and predictive biomarkers in advanced urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiciansweekly.com [physiciansweekly.com]
- 19. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of DBCO-HS-PEG2-VA-PABC-SG3199: A Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of DBCO-HS-PEG2-VA-PABC-SG3199, a potent drug-linker conjugate for antibody-drug conjugates (ADCs), is critical for laboratory safety and environmental protection. Due to its cytotoxic payload, SG3199, this compound must be managed as hazardous cytotoxic waste.[1][2][3][4][5] Adherence to strict disposal protocols is essential to mitigate risks to researchers and the environment.
All materials contaminated with this compound must be segregated from general laboratory waste and disposed of through a certified hazardous waste management service. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[6][7][8]
Immediate Safety and Disposal Protocol
Researchers handling this compound must operate in a designated area, preferably within a certified chemical fume hood or biological safety cabinet, to prevent inhalation of aerosolized particles.[9] Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection, is mandatory.[9]
The following step-by-step procedure outlines the disposal process for waste generated during the handling of this compound:
-
Segregation at the Source: Immediately segregate all waste contaminated with this compound from other waste streams. This includes, but is not limited to:
-
Unused or expired compound
-
Contaminated labware (e.g., vials, pipette tips, centrifuge tubes)
-
Personal Protective Equipment (PPE)[9]
-
Spill cleanup materials
-
-
Waste Classification: Determine the appropriate waste category based on the level of contamination. This is crucial for correct packaging and labeling.[6][7][10]
-
Packaging and Labeling: Use designated, leak-proof, and puncture-resistant containers for cytotoxic waste. Proper labeling is essential for identification and safe handling by waste management personnel.
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until collection by a certified hazardous waste disposal service.
-
Spill Management: In the event of a spill, utilize a chemotherapy spill kit. All materials used for cleanup must be disposed of as bulk cytotoxic waste.
Data Presentation: Cytotoxic Waste Classification
The classification of cytotoxic waste is determined by the amount of residual active compound. The following table provides a clear guide for categorizing waste contaminated with this compound.
| Waste Category | Description | Examples | Disposal Container |
| Trace Cytotoxic Waste | Items that are "RCRA empty," containing less than 3% of the original weight of the compound.[6][7][10][11] | Empty vials, used IV bags and tubing, contaminated gloves, gowns, and labware.[6][7] | Yellow, puncture-resistant containers labeled "Trace Cytotoxic Waste" or "Chemotherapy Waste."[6][11][12] |
| Bulk Cytotoxic Waste | Items containing more than 3% of the original weight of the compound, or any material from a spill cleanup.[10][11] | Partially full vials, unused compound, grossly contaminated PPE, spill cleanup materials.[10] | Black, puncture-resistant, DOT-approved containers labeled "Hazardous Waste," "Cytotoxic Waste," or "Chemotherapy Waste."[6][7][10][11] |
| Cytotoxic Sharps | Any sharp object contaminated with the compound. | Needles, syringes, scalpels, contaminated glass. | Yellow (for trace) or black (for bulk) sharps containers specifically designated for cytotoxic sharps.[7][12] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the handling and disposal procedures outlined above are based on established safety guidelines for working with highly potent cytotoxic compounds. The principles of containment, segregation, and proper waste stream management are universally applicable.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SG3199 - MedChem Express [bioscience.co.uk]
- 3. SG3199|SG-3199;SG 3199 [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SG 3199, 1595275-71-0 | BroadPharm [broadpharm.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. youtube.com [youtube.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. stericycle.com [stericycle.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Logistical Information for Handling DBCO-HS-PEG2-VA-PABC-SG3199
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical guidance for the handling and disposal of the drug-linker conjugate DBCO-HS-PEG2-VA-PABC-SG3199. This compound contains SG3199, a highly potent cytotoxic pyrrolobenzodiazepine (PBD) dimer that acts as a DNA minor groove interstrand crosslinking agent.[1][2][3] Due to its hazardous nature, strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The primary route of exposure to cytotoxic agents can be through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4][5][6] Therefore, a comprehensive PPE strategy is essential. Workers should be thoroughly trained in the proper selection and use of PPE.[7]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves. Change immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Must be disposable. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection is required when handling the powdered form of the compound or when there is a risk of aerosol generation. A surgical mask is not sufficient for particle protection but can be worn to protect the sterile field.[6] |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes and aerosols.[5][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination.[7] |
| Head Protection | Hairnet/Cap | To contain hair and prevent contamination of the work area.[7] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure.[6]
Workflow for Handling this compound
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SG 3199, 1595275-71-0 | BroadPharm [broadpharm.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. gerpac.eu [gerpac.eu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
